Bradykinin (1-5)
描述
Structure
2D Structure
属性
IUPAC Name |
(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40N8O6/c28-18(9-4-12-31-27(29)30)24(38)35-14-6-11-21(35)25(39)34-13-5-10-20(34)23(37)32-16-22(36)33-19(26(40)41)15-17-7-2-1-3-8-17/h1-3,7-8,18-21H,4-6,9-16,28H2,(H,32,37)(H,33,36)(H,40,41)(H4,29,30,31)/t18-,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSUMSBPLJWFSZ-TUFLPTIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40N8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40946610 | |
| Record name | N-[2-({[1-(Arginylprolyl)pyrrolidin-2-yl](hydroxy)methylidene}amino)-1-hydroxyethylidene]phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40946610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23815-89-6 | |
| Record name | Bradykinin (1-5) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023815896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-({[1-(Arginylprolyl)pyrrolidin-2-yl](hydroxy)methylidene}amino)-1-hydroxyethylidene]phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40946610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Bradykinin (1-5) mechanism of action in vivo
An In-depth Technical Guide on the In Vivo Mechanism of Action of Bradykinin (1-5)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Bradykinin (BK) is a potent, short-lived vasoactive peptide central to inflammation, cardiovascular regulation, and pain signaling. Its effects are primarily mediated through the constitutively expressed B2 receptor. In vivo, Bradykinin is rapidly metabolized by Angiotensin-Converting Enzyme (ACE), also known as kininase II, into several fragments. The most stable and abundant of these is Bradykinin (1-5) (Arg¹-Pro²-Pro³-Gly⁴-Phe⁵). For many years, this fragment was considered inactive. However, recent evidence demonstrates that Bradykinin (1-5) possesses distinct biological activities, particularly in hemostasis, that are independent of the classical B1 and B2 bradykinin receptors. This document provides a comprehensive overview of the formation, signaling pathways, and in vivo mechanism of action of Bradykinin (1-5), contrasting its effects with those of its parent molecule and the B1 receptor agonist, des-Arg⁹-bradykinin. Detailed experimental methodologies and quantitative data are presented to support the described mechanisms.
The Kallikrein-Kinin System: Formation of Bradykinin and its Metabolites
The Kallikrein-Kinin System (KKS) is a cascade of plasma proteins that, upon activation by tissue injury or inflammation, leads to the generation of vasoactive kinins.[1] The process begins when plasma kallikrein cleaves high-molecular-weight kininogen (HK) to release the nonapeptide bradykinin (BK).[2]
Bradykinin has an extremely short half-life in vivo, estimated at around 17 to 27 seconds, due to rapid enzymatic degradation.[2][3] The primary enzyme responsible for its inactivation is Angiotensin-Converting Enzyme (ACE), which sequentially cleaves BK. The first cleavage removes the C-terminal Phe⁸-Arg⁹ dipeptide, and a subsequent cleavage at the Phe⁵-Ser⁶ bond yields the stable pentapeptide metabolite, Bradykinin (1-5)[3]. Other enzymes, such as aminopeptidase P (APP) and carboxypeptidase N (kininase I), also contribute to BK metabolism, with the latter forming des-Arg⁹-bradykinin, the principal ligand for the B1 receptor. Bradykinin (1-5) is recognized as the major stable metabolite of BK in humans, with a significantly longer terminal half-life measured in minutes.
Bradykinin Receptor Signaling Pathways
The physiological effects of kinins are mediated by two distinct G protein-coupled receptors (GPCRs): B1 and B2.
-
B2 Receptor (B2R): This receptor is constitutively and ubiquitously expressed in healthy tissues. It binds with high affinity to bradykinin and kallidin. B2R is coupled to Gq and Gi proteins. Activation of Gq stimulates phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium (Ca²⁺) and activates protein kinase C (PKC). These events trigger the production and release of key vasoactive mediators, including nitric oxide (NO), prostacyclin (PGI₂), and endothelium-derived hyperpolarizing factor (EDHF), which collectively cause vasodilation, increased vascular permeability, and pain. Gi coupling inhibits adenylate cyclase, reducing cyclic AMP levels.
-
B1 Receptor (B1R): In contrast to B2R, the B1 receptor is typically expressed at very low levels in healthy tissue. Its expression is significantly upregulated by tissue injury, inflammatory cytokines (e.g., IL-1β, TNF-α), and endotoxins like lipopolysaccharide (LPS). The primary endogenous agonists for B1R are the carboxypeptidase metabolites of kinins: des-Arg⁹-bradykinin and des-Arg¹⁰-kallidin. B1R signaling also proceeds via Gq, increasing intracellular Ca²⁺, and is implicated in chronic inflammatory responses, neutrophil recruitment, and persistent pain states. Recent studies have also shown that B1R signaling on endothelial cells can trigger activation of the complement system.
In Vivo Mechanism of Action of Bradykinin (1-5)
Clinical and experimental studies in humans have elucidated a distinct biological role for Bradykinin (1-5), separating its function from the classic vasodilatory and inflammatory effects of its parent molecule.
Effects on Platelet Aggregation
The most significant in vivo action of Bradykinin (1-5) is the inhibition of thrombin-induced platelet aggregation.
-
Selective Inhibition: Both bradykinin and Bradykinin (1-5) inhibit platelet aggregation induced by α- and γ-thrombin.
-
Mechanism: Crucially, neither peptide affects platelet aggregation induced by thrombin receptor-activating peptide (TRAP). This strongly suggests that their mechanism of action is not downstream of the protease-activated receptor (PAR), but rather involves preventing the cleavage of the receptor by thrombin, thereby inhibiting its activation.
-
Potency: In human studies, Bradykinin (1-5) was shown to inhibit γ-thrombin-induced platelet aggregation by 50% at a calculated dose of 183 ± 3 pmol/min.
Lack of Vasoactive and Fibrinolytic Effects
In stark contrast to the parent bradykinin molecule, Bradykinin (1-5) is devoid of significant vasodilatory and fibrinolytic activity in humans at physiological and supra-physiological concentrations.
-
Forearm Blood Flow: Intra-arterial infusions of Bradykinin (1-5) at concentrations over 1500 times the physiological level did not affect forearm blood flow (FBF).
-
t-PA Release: Bradykinin (1-5) did not stimulate the release of tissue plasminogen activator (t-PA) from the vascular endothelium, an effect readily observed with bradykinin infusion.
This functional dissociation—inhibiting platelet aggregation without causing vasodilation—makes Bradykinin (1-5) a unique peptide. It suggests a potential therapeutic model for developing small molecule, substrate-selective thrombin inhibitors that could prevent thrombosis without the hypotensive side effects associated with broad vasodilators.
Some recent animal studies have suggested that BK(1-5) can induce NO production and vasorelaxation in isolated vessels, an effect not mediated by B1 or B2 receptors. This points to the existence of a novel, yet uncharacterized, receptor or signaling pathway for bradykinin fragments.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo and in vitro studies.
Table 1: Pharmacokinetics of Kinins in Human Serum
| Parameter | Bradykinin (BK) | des-Arg⁹-Bradykinin | Source(s) |
|---|---|---|---|
| Half-life (seconds) | 27 ± 10 | 643 ± 436 |
| Fold Potentiation by ACE Inhibitor | 9.0-fold | 2.2-fold | |
Table 2: Biological Activity and Receptor Binding
| Compound / Parameter | Value | Conditions | Source(s) |
|---|---|---|---|
| Bradykinin (1-5) ED₅₀ | 183 ± 2 pmol/min | Inhibition of γ-thrombin (500 nM)-induced platelet aggregation | |
| des-Arg⁹-Bradykinin Kᵢ (B1 Receptor) | 1.93 µM | Human B1 receptor binding assay | |
| des-Arg⁹-Bradykinin Kᵢ (B2 Receptor) | 8.1 µM | Human B2 receptor binding assay |
| Bradykinin IC₅₀ (B2 Receptor) | 1.1 ± 0.17 nM | Human B2 receptor binding assay | |
Table 3: Human Plasma ACE Activity by Genotype
| ACE Genotype | Plasma ACE Activity (U/mL) | Source(s) |
|---|---|---|
| I/I | 20.3 ± 2.3 | |
| I/D | 25.3 ± 3.3 |
| D/D | 36.8 ± 6.2 | |
Experimental Protocols
The characterization of Bradykinin (1-5)'s in vivo activity relies on specific and rigorous experimental designs, primarily involving human forearm studies.
Human In Vivo Forearm Infusion Study
This protocol is designed to assess the direct vascular, fibrinolytic, and platelet effects of substances in a controlled regional circulatory bed, minimizing systemic effects.
-
Subjects: Healthy, normotensive human volunteers, often genotyped for the ACE insertion/deletion polymorphism.
-
Procedure:
-
A brachial artery catheter is placed for drug infusion.
-
An intravenous catheter is placed in a deep antecubital vein of the same arm for blood sampling from the forearm venous return.
-
Graded doses of bradykinin (e.g., 47-377 pmol/min) and Bradykinin (1-5) (e.g., 47-18,850 pmol/min) are infused in a randomized order.
-
-
Measurements:
-
Forearm Blood Flow (FBF): Measured non-invasively using mercury-in-silastic strain-gauge venous occlusion plethysmography.
-
Kinin Quantification: Venous blood is drawn into chilled ethanol to immediately halt ex vivo enzymatic activity. Bradykinin and Bradykinin (1-5) levels are quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Fibrinolysis: Arterial and venous blood samples are drawn to measure t-PA antigen levels, allowing for the calculation of net t-PA release across the forearm.
-
Platelet Aggregation: Venous blood is collected, and platelet-rich plasma is prepared. Aggregation is measured by aggregometry in response to agonists like α-thrombin, γ-thrombin, and TRAP.
-
References
Unveiling the Bioactive Nature of Bradykinin Fragment (1-5): A Technical Guide for Researchers
For Immediate Release
Once considered an inactive metabolite, Bradykinin fragment (1-5), the stable pentapeptide product of Bradykinin degradation by angiotensin-converting enzyme (ACE), is now recognized as a biologically active molecule with distinct physiological effects. This technical guide provides an in-depth overview of the known biological functions of Bradykinin fragment (1-5), offering researchers, scientists, and drug development professionals a comprehensive resource on its pharmacology, signaling pathways, and relevant experimental methodologies.
Core Biological Functions and Pharmacological Profile
Bradykinin fragment (1-5), with the amino acid sequence Arg-Pro-Pro-Gly-Phe (RPPGF), exhibits a unique pharmacological profile that distinguishes it from its parent molecule, Bradykinin. Its actions are notably independent of the classical Bradykinin B1 and B2 receptors, suggesting a novel mechanism of action.[1][2] The primary biological activities of Bradykinin fragment (1-5) are centered on the cardiovascular system, demonstrating vasodilatory, hypotensive, and anti-platelet aggregation effects.
Vasodilation and Hypotensive Effects
In vivo and ex vivo studies have demonstrated that Bradykinin fragment (1-5) induces vasorelaxation and a subsequent decrease in blood pressure.[2] This vasorelaxation is concentration-dependent and is mediated, at least in part, by the production of nitric oxide (NO).[2][3] Intravenous or intra-arterial administration of this peptide fragment in conscious rats leads to a significant hypotensive response.
Inhibition of Platelet Aggregation
A key biological function of Bradykinin fragment (1-5) is its ability to inhibit thrombin-induced platelet aggregation. This effect is selective for thrombin-mediated activation, as the fragment does not inhibit platelet aggregation induced by other agonists such as ADP or collagen. The mechanism underlying this activity involves the direct interaction of Bradykinin fragment (1-5) with protease-activated receptors (PARs) on the platelet surface. Specifically, it has been shown to bind to the exodomain of PAR-1 and PAR-4, preventing their cleavage and subsequent activation by thrombin.
Nitric Oxide Production
Bradykinin fragment (1-5) stimulates the production of nitric oxide (NO) in various cell types, including neonatal rat cardiomyocytes. This effect is crucial for its vasodilatory properties. The signaling pathway leading to NO production appears to be independent of the B1 and B2 receptors.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data on the biological activities of Bradykinin fragment (1-5).
| Biological Activity | Assay System | Parameter | Value | Reference |
| Inhibition of α-thrombin-induced platelet aggregation | Washed isolated human platelets | IC50 | 0.5 mM | |
| Inhibition of γ-thrombin-induced platelet aggregation | In vivo (human) | ED50 (calculated dose) | 183 ± 3 pmol/min | |
| Nitric Oxide Production | Neonatal rat cardiomyocytes | Effective Concentration | 100 nM | |
| Vasorelaxation | Rat aortic rings | - | Concentration-dependent | |
| Hypotensive Effect | Conscious male rats | - | Dose-dependent |
Signaling Pathways
The signaling mechanisms of Bradykinin fragment (1-5) are still under active investigation. However, two key pathways have been identified: the inhibition of thrombin signaling in platelets and the stimulation of nitric oxide production leading to vasodilation.
Inhibition of Thrombin-Induced Platelet Aggregation
The anti-platelet effect of Bradykinin fragment (1-5) is mediated by its interaction with Protease-Activated Receptors (PARs).
Caption: Inhibition of thrombin-induced platelet aggregation by Bradykinin fragment (1-5).
B1/B2 Receptor-Independent Vasodilation
The vasodilatory action of Bradykinin fragment (1-5) is mediated by nitric oxide, independent of the classical bradykinin receptors. The upstream receptor for this pathway remains to be identified.
Caption: Proposed signaling pathway for Bradykinin fragment (1-5)-induced vasodilation.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and further investigation of the biological functions of Bradykinin fragment (1-5).
Measurement of Nitric Oxide Production in Cell Culture
This protocol outlines the use of the fluorescent probe 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM diacetate) to quantify NO production in cultured cells, such as cardiomyocytes.
Materials:
-
Cultured cells (e.g., neonatal rat cardiomyocytes)
-
DAF-FM diacetate (stock solution in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Bradykinin fragment (1-5)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a suitable culture vessel (e.g., 96-well plate or chamber slide) and allow them to adhere and grow to the desired confluency.
-
Wash the cells with PBS.
-
Load the cells with DAF-FM diacetate (typically 5-10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Add fresh culture medium and incubate for a further 15-30 minutes to allow for complete de-esterification of the intracellular probe.
-
Treat the cells with various concentrations of Bradykinin fragment (1-5). Include a vehicle control.
-
Measure the fluorescence intensity at an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm using a fluorescence microscope or plate reader.
-
Quantify the change in fluorescence as an indicator of NO production.
Ex Vivo Vasorelaxation Assay Using Rat Aortic Rings
This protocol describes the methodology for assessing the vasodilatory effects of Bradykinin fragment (1-5) on isolated rat aortic rings.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, KH2PO4 1.2, MgSO4 1.2, CaCl2 2.5, NaHCO3 25, and glucose 11.7)
-
Phenylephrine or other vasoconstrictor
-
Bradykinin fragment (1-5)
-
Organ bath system with force transducer
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Euthanize the rat and carefully excise the thoracic aorta.
-
Clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in length.
-
Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g.
-
Pre-contract the aortic rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine, 1 µM).
-
Once a stable contraction is achieved, add cumulative concentrations of Bradykinin fragment (1-5) to the organ bath.
-
Record the changes in isometric tension.
-
Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
In Vivo Measurement of Hypotensive Effects in Conscious Rats
This protocol details the procedure for measuring changes in blood pressure in conscious, freely moving rats following the administration of Bradykinin fragment (1-5).
Materials:
-
Male Wistar rats with surgically implanted arterial catheters
-
Bradykinin fragment (1-5)
-
Sterile saline
-
Blood pressure transducer and recording system
Procedure:
-
Surgically implant a catheter into the carotid artery or femoral artery of the rat under anesthesia and allow the animal to recover for at least 24 hours.
-
On the day of the experiment, connect the arterial catheter of the conscious, unrestrained rat to a blood pressure transducer.
-
Allow the rat to acclimatize to the experimental setup until a stable baseline blood pressure is recorded.
-
Administer a bolus intravenous or intra-arterial injection of Bradykinin fragment (1-5) at various doses.
-
Administer a vehicle control (sterile saline) injection.
-
Continuously record the mean arterial pressure (MAP) and heart rate (HR) before and after each injection.
-
Analyze the data to determine the dose-dependent hypotensive effect of the peptide fragment.
Conclusion and Future Directions
Bradykinin fragment (1-5) is an emerging bioactive peptide with significant potential for therapeutic applications, particularly in the context of cardiovascular diseases. Its unique B1/B2 receptor-independent mechanism of action opens new avenues for drug discovery. Future research should focus on identifying the specific receptor(s) that mediate its vasodilatory and NO-releasing effects, further elucidating the downstream signaling pathways, and exploring its therapeutic potential in preclinical models of thrombosis and hypertension. This technical guide provides a solid foundation for researchers to build upon in their exploration of this fascinating and promising molecule.
References
- 1. Mapping the interaction of bradykinin 1-5 with the exodomain of human protease activated receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide fragments of bradykinin show unexpected biological activity not mediated by B1 or B2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
The Discovery and History of Bradykinin (1-5): A Technical Guide
Introduction
Bradykinin (BK), a potent nonapeptide (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg), was first identified in 1948 by a team of Brazilian scientists led by Dr. Maurício Rocha e Silva.[1] Their research, initially focused on the toxicological effects of snake venom, revealed a substance in blood plasma that caused slow, sustained contractions of smooth muscle, which they named "bradykinin" from the Greek words for slow (bradys) and movement (kinin).[1] This seminal discovery opened a new field of research into the Kallikrein-Kinin system and its role in various physiological and pathological processes, including inflammation, pain, and blood pressure regulation.
Decades later, with the advancement of analytical techniques, the metabolic fate of the short-lived bradykinin molecule became a subject of intense investigation. This led to the discovery of its various fragments, among which Bradykinin (1-5) (Arg-Pro-Pro-Gly-Phe) emerged as a significant and stable metabolite. This technical guide provides an in-depth exploration of the discovery, history, and pharmacological characterization of the Bradykinin (1-5) peptide, with a focus on the experimental methodologies and signaling pathways that have elucidated its biological significance.
The Discovery and Formation of Bradykinin (1-5)
The transient nature of bradykinin in circulation, with a half-life of approximately 17 seconds, posed a significant challenge to its direct measurement and the study of its systemic effects.[2] This led researchers to investigate its metabolic products as potential biomarkers of its in vivo generation. In a landmark study published in 2000, Murphey and colleagues identified Bradykinin (1-5) as a major and stable plasma metabolite of bradykinin in humans.[3]
The formation of Bradykinin (1-5) occurs through the enzymatic action of angiotensin-converting enzyme (ACE), also known as kininase II.[2] ACE sequentially cleaves the parent bradykinin molecule at two sites: first at the Pro7-Phe8 bond to produce Bradykinin (1-7), and subsequently at the Phe5-Ser6 bond to yield the stable pentapeptide, Bradykinin (1-5).
Quantitative Data on Bradykinin (1-5)
The stability of Bradykinin (1-5) in plasma has allowed for its accurate quantification, providing a reliable index of systemic bradykinin production.
| Parameter | Value | Species | Reference |
| Basal Plasma Concentration | 44.2 ± 7.1 fmol/ml | Human | |
| Terminal Half-Life in Blood | 86 to 101 minutes | Human | |
| ED₅₀ for inhibition of γ-thrombin-induced platelet aggregation | 183 ± 2 pmol/min | Human | |
| IC₅₀ for inhibition of α-thrombin-induced platelet aggregation | 0.5 mM | In vitro (human platelets) |
Biological Activity and Signaling Pathways
Initial investigations into the biological activity of Bradykinin (1-5) revealed a distinct pharmacological profile compared to its parent molecule. While bradykinin is a potent vasodilator, Bradykinin (1-5) does not exhibit significant vasodilatory effects. Its primary recognized biological function is the selective inhibition of thrombin-induced platelet aggregation.
The proposed mechanism for this anti-platelet activity involves the inhibition of the Protease-Activated Receptor 1 (PAR-1). Bradykinin (1-5) is thought to prevent the cleavage of PAR-1 by thrombin, thereby blocking the subsequent signaling cascade that leads to platelet activation. More recent evidence also suggests that Bradykinin (1-5) can bind to the exodomain of Protease-Activated Receptor 4 (PAR-4), further contributing to its anti-thrombin effects.
Interestingly, some studies have suggested that Bradykinin (1-5), along with other bradykinin fragments, may induce the formation of nitric oxide (NO) in a manner that is independent of the classical Bradykinin B1 and B2 receptors.
Signaling Pathway of Bradykinin (1-5) in Platelet Inhibition
Experimental Protocols
Identification of Bradykinin (1-5) in Human Plasma (Based on Murphey et al., 2000)
1. Sample Collection and Preparation:
-
Blood samples are collected into chilled ethanol to immediately denature enzymes and prevent ex vivo formation or degradation of kinins.
-
The ethanolic plasma supernatant is then subjected to solid-phase extraction (SPE) for purification of the peptide fragments.
2. High-Performance Liquid Chromatography (HPLC):
-
The purified peptide extract is analyzed by reverse-phase HPLC to separate the various bradykinin metabolites.
-
A C18 column is typically used with a gradient of acetonitrile in an aqueous solution containing a low concentration of an ion-pairing agent like trifluoroacetic acid (TFA).
3. Mass Spectrometry (MS):
-
The eluent from the HPLC is introduced into an electrospray ionization (ESI) mass spectrometer.
-
Tandem mass spectrometry (MS/MS) is used for the definitive identification and quantification of Bradykinin (1-5) by selecting the parent ion and analyzing its fragmentation pattern.
Thrombin-Induced Platelet Aggregation Assay (Based on Hasan et al., 1996)
1. Preparation of Platelet-Rich Plasma (PRP):
-
Freshly drawn human blood is anticoagulated with sodium citrate.
-
The blood is centrifuged at a low speed to separate the PRP from red and white blood cells.
2. Platelet Aggregation Measurement:
-
PRP is placed in an aggregometer, a device that measures changes in light transmission as platelets aggregate.
-
A baseline light transmission is established.
-
Bradykinin (1-5) or a control vehicle is added to the PRP and incubated.
-
Thrombin (e.g., α-thrombin or γ-thrombin) is added to induce platelet aggregation.
-
The change in light transmission is recorded over time to quantify the extent of platelet aggregation. The inhibitory effect of Bradykinin (1-5) is determined by comparing the aggregation in its presence to the control.
Solid-Phase Peptide Synthesis of Bradykinin (1-5)
Bradykinin (1-5) (Arg-Pro-Pro-Gly-Phe) is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry.
1. Resin Preparation: The C-terminal amino acid (Phenylalanine) is attached to a solid support resin.
2. Deprotection: The temporary protecting group (e.g., Fmoc) on the α-amino group of the attached amino acid is removed.
3. Coupling: The next amino acid in the sequence (Glycine), with its α-amino group protected, is activated and coupled to the deprotected amino group on the resin.
4. Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid (Proline, Proline, Arginine) until the full peptide sequence is assembled.
5. Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., containing TFA).
6. Purification: The crude peptide is purified by reverse-phase HPLC.
Conclusion
The discovery of Bradykinin (1-5) as a stable metabolite of bradykinin has provided a valuable tool for studying the in vivo activity of the Kallikrein-Kinin system. While it lacks the potent vasodilatory effects of its parent molecule, its selective inhibitory action on thrombin-induced platelet aggregation has unveiled a novel biological function. Further research into the signaling pathways of Bradykinin (1-5), particularly its interactions with protease-activated receptors and its potential role in nitric oxide production, will continue to expand our understanding of this intriguing peptide and may open new avenues for therapeutic intervention in thrombotic disorders.
References
The Role of Bradykinin (1-5) in the Inflammatory Response: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The Kallikrein-Kinin System (KKS) is a critical enzymatic cascade that produces the potent inflammatory mediator bradykinin (BK). While the pro-inflammatory actions of bradykinin and its metabolite, des-Arg⁹-bradykinin, are well-characterized, the precise role of the terminal, stable metabolite, bradykinin (1-5) [BK(1-5)], remains an area of active investigation. This technical guide provides an in-depth analysis of the generation and biological functions of BK(1-5) within the context of the inflammatory response. We detail the metabolic pathways, summarize the current understanding of its molecular interactions, present quantitative data from key studies, and provide methodologies for its experimental investigation. Contrary to its precursors, current evidence suggests BK(1-5) does not directly mediate classical inflammatory events like vasodilation or increased vascular permeability. Instead, its primary characterized role is the modulation of thrombo-inflammation through the inhibition of thrombin-induced platelet aggregation, a function distinct from the canonical B1 and B2 receptor pathways. This document serves as a comprehensive resource for professionals seeking to understand the nuanced contribution of this stable metabolite to inflammatory pathophysiology.
Introduction: The Kallikrein-Kinin System in Inflammation
The Kallikrein-Kinin System (KKS) is a pivotal pathway in the inflammatory response, alongside the complement, coagulation, and fibrinolytic systems. Activation of the KKS, often triggered by tissue injury or contact with negatively charged surfaces, leads to the cleavage of high-molecular-weight kininogen (HMWK) by plasma kallikrein.[1] This enzymatic action releases the nonapeptide bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) , a potent peptide that promotes inflammation.[2]
Bradykinin exerts its pleiotropic effects primarily through two G-protein coupled receptors (GPCRs):
-
Bradykinin B2 Receptor (B2R): Constitutively expressed on various cells, including endothelial cells and sensory neurons.[3] Its activation by bradykinin mediates acute inflammatory responses such as vasodilation, increased vascular permeability, and pain.[2][4]
-
Bradykinin B1 Receptor (B1R): Minimally expressed in healthy tissues but is significantly upregulated in response to tissue injury and pro-inflammatory cytokines like IL-1β and TNF-α. Its primary ligand is des-Arg⁹-bradykinin , a metabolite of bradykinin. The B1R is predominantly involved in the chronic phase of inflammation, contributing to sustained inflammation, leukocyte recruitment, and chronic pain.
While the roles of BK and des-Arg⁹-BK are well-defined, the complete metabolic cascade results in smaller, more stable fragments. Among these, the pentapeptide bradykinin (1-5) (Arg-Pro-Pro-Gly-Phe) has been identified as a major, stable end-product of bradykinin degradation in human circulation. This guide focuses specifically on the generation and functional significance of this metabolite in the inflammatory milieu.
Metabolism of Bradykinin: The Genesis of Bradykinin (1-5)
Bradykinin is characterized by an extremely short half-life in circulation (estimated at under 30 seconds) due to rapid enzymatic degradation by various peptidases, collectively known as kininases. The two principal metabolic pathways are critical for understanding the generation of its key metabolites.
-
Carboxypeptidase N (CPN, Kininase I): This enzyme cleaves the C-terminal arginine residue from bradykinin to produce des-Arg⁹-bradykinin (des-Arg⁹-BK) . This metabolite is the primary agonist for the inducible B1 receptor, linking bradykinin metabolism to chronic inflammatory states.
-
Angiotensin-Converting Enzyme (ACE, Kininase II): ACE is the main enzyme responsible for the inactivation of bradykinin in plasma and tissues. It sequentially cleaves dipeptides from the C-terminus of bradykinin. The primary action of ACE is the cleavage of the Pro⁷-Phe⁸ bond, which inactivates the peptide. Subsequent cleavage of the Phe⁵-Ser⁶ bond generates the stable pentapeptide fragment, bradykinin (1-5) . Due to its stability, with a terminal half-life ranging from 86 to 101 minutes, BK(1-5) can be used as a reliable biomarker to assess the in vivo generation of bradykinin.
The diagram below illustrates the enzymatic processing of bradykinin into its major biologically active and stable metabolites.
The Biological Role of Bradykinin (1-5) in Inflammation
Current research indicates that BK(1-5) does not share the classical pro-inflammatory activities of its parent molecule, bradykinin, or its metabolite, des-Arg⁹-BK. It does not appear to interact with B1 or B2 receptors and consequently does not induce vasodilation, increase vascular permeability, or directly elicit pain. However, this does not render it biologically inert. The primary role of BK(1-5) identified to date is in the modulation of hemostasis, a process intimately linked with inflammation (thrombo-inflammation).
Anti-Platelet Aggregation Effects
The most significant biological activity attributed to BK(1-5) is its ability to inhibit thrombin-induced platelet aggregation. Studies have demonstrated that both bradykinin and BK(1-5) can inhibit platelet aggregation induced by α- and γ-thrombin. This effect is specific, as neither peptide affects platelet aggregation induced by thrombin receptor-activating peptide (TRAP), suggesting they act by preventing the cleavage of the thrombin receptor itself. This anti-platelet activity may contribute to the overall cardioprotective effects associated with the KKS.
Lack of Vasoactive and Permeability Effects
The signaling pathways for the pro-inflammatory actions of BK and des-Arg⁹-BK are depicted below, highlighting the contrast with the known actions of BK(1-5).
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating bradykinin metabolites and their effects.
Table 1: In Vivo Concentrations of Bradykinin and Metabolites
| Condition | Species | Analyte | Concentration | Reference |
|---|---|---|---|---|
| Experimental Allergic Encephalomyelitis | Rabbit | Bradykinin | 170.6 pg/mL | |
| Control | Rabbit | Bradykinin | 245.8 pg/mL | |
| Experimental Allergic Encephalomyelitis | Rabbit | des-Arg⁹-bradykinin | 168.0 pg/mL | |
| Control | Rabbit | des-Arg⁹-bradykinin | 96.1 pg/mL |
| Post-Bradykinin Infusion | Human | Bradykinin (1-5) | 1510 - 4600 fmol/mL | |
Table 2: Functional Activity of Bradykinin (1-5)
| Assay | System | Effect | Potency / Dose | Reference |
|---|---|---|---|---|
| Platelet Aggregation | Human Platelet-Rich Plasma | 50% inhibition of γ-thrombin-induced aggregation | 183 ± 3 pmol/min (calculated dose) | |
| Forearm Blood Flow | Human (in vivo) | No significant effect on vasodilation | Up to 18,850 pmol/min | |
| t-PA Release | Human (in vivo) | No significant effect | Up to 18,850 pmol/min | |
| Vasorelaxation | Rat Aortic Rings | No significant effect | Not specified |
| NO Production | Human, Mouse, Rat Cells | Induced NO production (B1/B2 independent) | Not specified | |
Key Experimental Protocols
This section provides an overview of the methodologies used to characterize the metabolism and function of bradykinin and its fragments.
Measurement of Bradykinin and Metabolites in Biological Samples
-
Objective: To quantify the levels of bradykinin, des-Arg⁹-BK, and BK(1-5) in plasma or other biological fluids.
-
Methodology: Radioimmunoassay (RIA)
-
Sample Collection: Arterial blood is drawn into chilled tubes containing protease inhibitors (e.g., EDTA, phenanthroline) to prevent ex vivo peptide degradation.
-
Extraction: Peptides are extracted from plasma using methods such as ethanol precipitation or solid-phase extraction (e.g., with Sep-Pak C18 cartridges).
-
Assay: The extracted sample is incubated with a specific primary antibody raised against the target peptide (e.g., anti-bradykinin) and a known quantity of a radiolabeled version of the peptide (e.g., [¹²⁵I]-BK).
-
Separation: A secondary antibody (e.g., anti-IgG) is used to precipitate the antibody-bound complexes.
-
Detection: The radioactivity of the pellet is measured using a gamma counter. The concentration of the peptide in the sample is determined by comparing the results to a standard curve generated with known amounts of the unlabeled peptide.
-
-
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Similar to RIA, blood is collected with inhibitors. Plasma is deproteinized (e.g., with acetonitrile) and centrifuged.
-
Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) system, typically with a reverse-phase column (e.g., C18), to separate the peptides based on their physicochemical properties.
-
Mass Spectrometric Detection: The eluate from the HPLC is introduced into a mass spectrometer. Peptides are ionized (e.g., by electrospray ionization - ESI) and detected based on their specific mass-to-charge (m/z) ratio. This method provides high specificity and sensitivity for quantification.
-
Assessment of In Vivo Vasoactive Effects
-
Objective: To determine the effect of BK(1-5) on blood flow in humans.
-
Methodology: Forearm Plethysmography
-
Catheterization: A catheter is placed in the brachial artery for localized drug infusion.
-
Infusion: Graded doses of the test substance (e.g., bradykinin or BK(1-5)) and a saline control are infused in a randomized, blinded manner.
-
Blood Flow Measurement: Forearm blood flow is measured using venous occlusion strain-gauge plethysmography. A cuff on the upper arm is inflated to a pressure above venous pressure but below diastolic pressure, while a strain gauge on the forearm measures the rate of increase in forearm volume, which corresponds to arterial inflow.
-
Data Analysis: Forearm blood flow is expressed as mL per 100 mL of tissue per minute. The response to the drug is compared to the saline control infusion.
-
In Vitro Platelet Aggregation Assay
-
Objective: To measure the effect of BK(1-5) on platelet function.
-
Methodology: Light Transmission Aggregometry
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging whole blood collected in sodium citrate at a low speed. Platelet-poor plasma (PPP) is prepared by a second, high-speed centrifugation.
-
Assay: A sample of PRP is placed in a cuvette in an aggregometer and warmed to 37°C. The instrument measures light transmission through the PRP, setting this as the 0% aggregation baseline. Light transmission through a PPP sample is used as the 100% aggregation baseline.
-
Stimulation: The test peptide (BK(1-5)) or a vehicle control is added to the PRP. Subsequently, an aggregating agent (e.g., α-thrombin, γ-thrombin, or TRAP) is added to induce platelet aggregation.
-
Measurement: As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases. The change in light transmission over time is recorded to determine the rate and extent of aggregation.
-
The workflow for investigating the biological activity of BK(1-5) is outlined below.
Conclusion and Future Directions
The metabolic processing of bradykinin gives rise to distinct peptides with divergent biological roles. While bradykinin and its primary metabolite, des-Arg⁹-bradykinin, are potent, receptor-mediated drivers of acute and chronic inflammation, respectively, the terminal metabolite bradykinin (1-5) appears to occupy a different functional space.
Current evidence strongly indicates that BK(1-5) is not a direct mediator of classical inflammatory signs such as vasodilation and increased vascular permeability. Its stability in plasma makes it an excellent biomarker for overall KKS activation. The principal biological activity discovered for BK(1-5) is the inhibition of thrombin-induced platelet aggregation, suggesting a modulatory role in the interplay between inflammation and coagulation.
For researchers and drug development professionals, this distinction is critical. Targeting the KKS for anti-inflammatory purposes requires a nuanced approach. While B1 and B2 receptor antagonists are logical targets for mitigating the direct effects of kinins, the biological activity of BK(1-5) suggests that modulating ACE activity could have complex downstream effects, including altering the levels of a peptide with anti-platelet properties.
Future research should focus on:
-
Elucidating the precise molecular mechanism by which BK(1-5) inhibits the thrombin receptor.
-
Investigating whether BK(1-5) has other, as-yet-undiscovered biological activities, particularly on immune cells like neutrophils and macrophages.
-
Exploring whether the anti-platelet effects of BK(1-5) have therapeutic potential in thrombo-inflammatory diseases.
A deeper understanding of the complete metabolic and functional cascade of the KKS will undoubtedly reveal new opportunities for therapeutic intervention in a wide range of inflammatory disorders.
References
Technical Guide: The Bradykinin (1-5) Signaling Axis in Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bradykinin (BK), a potent vasoactive nonapeptide, is a key mediator in the kallikrein-kinin system, exerting significant influence over vascular tone, permeability, and inflammation. Its effects are primarily transduced through the B2 receptor on endothelial cells, initiating a cascade of intracellular signals that lead to the release of critical vasodilators such as nitric oxide (NO) and prostacyclin (PGI2). Bradykinin (1-5) (BK(1-5)), the N-terminal pentapeptide fragment (Arg-Pro-Pro-Gly-Phe) of BK, is a product of its metabolism by angiotensin-converting enzyme (ACE). While the signaling pathways of the full-length peptide are well-characterized, its fragments are generally considered to possess significantly lower biological activity. Current literature suggests that for lower homologs of bradykinin, including fragments like BK(1-5), to elicit any significant physiological response, such as prostacyclin release, concentrations are required that are unlikely to be achieved in vivo[1]. This guide provides an in-depth overview of the canonical bradykinin signaling pathway in endothelial cells as the foundational framework for investigating the potential, albeit limited, effects of its metabolite, BK(1-5). We detail the core signaling events, present quantitative data for the parent peptide, outline key experimental protocols, and provide visual diagrams of the pathways and workflows.
Core Signaling Pathway of Bradykinin in Endothelial Cells
The primary actions of bradykinin on the vascular endothelium are mediated by the constitutively expressed B2 G-protein coupled receptor (GPCR). The activation of this receptor initiates a well-defined signaling cascade leading to profound physiological effects.
-
Receptor Activation and G-Protein Coupling: Bradykinin binds to the B2 receptor, inducing a conformational change that activates the associated heterotrimeric G-protein, Gαq.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This leads to a rapid and transient increase in intracellular calcium concentration ([Ca2+]i)[1][2].
-
Activation of Downstream Effectors: The rise in [Ca2+]i is a critical node for downstream signaling:
-
Nitric Oxide (NO) Synthesis: Calcium binds to calmodulin (CaM). The Ca2+/CaM complex then activates endothelial nitric oxide synthase (eNOS), which produces NO from L-arginine. NO, a potent vasodilator, diffuses to adjacent vascular smooth muscle cells, where it activates guanylyl cyclase, leading to relaxation[3][4].
-
Prostacyclin (PGI2) Synthesis: The increase in intracellular calcium also activates cytosolic phospholipase A2 (cPLA2). cPLA2 translocates to the cell membrane and liberates arachidonic acid. Arachidonic acid is then converted into prostacyclin (PGI2) by cyclooxygenase (COX) enzymes. PGI2 is another powerful vasodilator and inhibitor of platelet aggregation.
-
-
Protein Kinase C (PKC) and MAPK/ERK Pathway: DAG, the other second messenger, activates Protein Kinase C (PKC), which can modulate various cellular processes, including the activation of the mitogen-activated protein kinase (MAPK) cascade, such as the ERK1/2 pathway.
Signaling Pathway Diagram
Quantitative Data Summary
Quantitative analysis of BK(1-5) is largely absent from the literature due to its low potency. The data presented below pertains to the full-length Bradykinin peptide to provide a baseline for comparison and experimental design.
| Parameter | Ligand/Cell Type | Value | Reference |
| Receptor Binding Affinity (Kd) | ¹²⁵I-[Tyr⁸]-Bradykinin / Human Endothelial Cells | 352 ± 27 pM | |
| Receptor Binding Affinity (Kd) with cAMP stimulation | ¹²⁵I-[Tyr⁸]-Bradykinin / Human Endothelial Cells | 203 ± 18 pM | |
| Maximal Binding Capacity (Bmax) | ¹²⁵I-[Tyr⁸]-Bradykinin / Human Endothelial Cells | 39.3 ± 1.3 fmol/mg protein | |
| Effective Concentration for PGI2 Release | Bradykinin / Bovine Pulmonary Artery Endothelial Cells | ≥ 10 pM | |
| Concentration for NO Production | Bradykinin / Human Endothelial Cells | 10 nmol/L | |
| eNOS Expression | Human Aortic Endothelial Cells | 18.3 ± 1.35 ng / 10⁶ cells | |
| eNOS Expression | Human Umbilical Vein Endothelial Cells (HUVEC) | 10.4 ± 0.48 ng / 10⁶ cells |
Detailed Experimental Protocols
The following protocols are standard methods used to investigate GPCR signaling in endothelial cells and are directly applicable for assessing the biological activity of Bradykinin (1-5).
Measurement of Intracellular Calcium ([Ca²⁺]i) Mobilization
This protocol describes the use of a ratiometric fluorescent dye, Fura-2 AM, to measure changes in intracellular calcium concentration.
Principle: Fura-2 AM is a membrane-permeable dye that is cleaved by intracellular esterases to the membrane-impermeable Fura-2. Fura-2 exhibits a shift in its fluorescence excitation maximum from ~380 nm (Ca²⁺-free) to ~340 nm (Ca²⁺-bound) upon binding calcium, while its emission maximum remains at ~510 nm. The ratio of the fluorescence intensities at these two excitation wavelengths is directly proportional to the intracellular calcium concentration.
Methodology:
-
Cell Culture: Plate endothelial cells (e.g., HUVECs) onto black, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading:
-
Prepare a Fura-2 AM loading buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).
-
Add Fura-2 AM to the loading buffer to a final concentration of 2-5 µM.
-
Remove culture medium from cells, wash once with loading buffer.
-
Add the Fura-2 AM solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Aspirate the dye solution and wash the cells 2-3 times with loading buffer to remove extracellular dye.
-
Measurement:
-
Place the plate in a fluorescence plate reader equipped with dual excitation filters (340 nm and 380 nm) and an emission filter (~510 nm).
-
Record a stable baseline fluorescence ratio (340/380) for several cycles.
-
Using an automated injector, add Bradykinin (1-5) or a control agonist (e.g., full-length Bradykinin) to the wells.
-
Immediately begin kinetic measurement of fluorescence, recording the 340/380 ratio over time (e.g., every 1-2 seconds for 2-5 minutes).
-
-
Data Analysis: Calculate the ratio of the 510 nm emission in response to 340 nm and 380 nm excitation. Normalize the data to the baseline ratio before agonist addition to determine the fold-change or absolute concentration change in intracellular calcium.
Measurement of Nitric Oxide (NO) Production
This protocol details the measurement of NO release from cultured endothelial cells using a chemiluminescence-based NO analyzer.
Principle: This method provides sensitive and direct detection of NO. The assay measures the light produced from the reaction of NO with ozone (O₃). The emitted light is detected by a photomultiplier tube, and the signal is proportional to the NO concentration in the sample.
Methodology:
-
Cell Culture and Stimulation:
-
Culture endothelial cells to confluence in appropriate plates (e.g., 6-well or 12-well).
-
Replace the culture medium with a buffered salt solution (e.g., Krebs-Ringer).
-
Add Bradykinin (1-5) or control compounds at desired concentrations and incubate for a specified time (e.g., 1-15 minutes).
-
-
Sample Collection: Collect the supernatant (media) from the cell culture wells for analysis.
-
Chemiluminescence Detection:
-
Inject a defined volume of the collected sample into the purge vessel of the NO analyzer, which contains a reducing agent (e.g., vanadium (III) chloride in HCl) heated to ~95°C. This step reduces nitrate and nitrite back to NO gas.
-
An inert carrier gas (e.g., Argon) transports the liberated NO gas into a reaction chamber.
-
In the chamber, the NO reacts with machine-generated ozone (O₃) to form excited nitrogen dioxide (NO₂*).
-
As NO₂* decays to its ground state, it emits light (chemiluminescence), which is detected by a photomultiplier tube.
-
-
Quantification: The signal is integrated, and the concentration of NO is determined by comparing the signal to a standard curve generated from known concentrations of a nitrate or nitrite standard.
Measurement of Prostacyclin (PGI₂) Release by ELISA
This protocol outlines the use of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify PGI₂ release.
Principle: PGI₂ is unstable and rapidly hydrolyzes to 6-keto-Prostaglandin F1α (6-keto-PGF1α). Competitive ELISAs for PGI₂ typically measure this stable metabolite. In the assay, 6-keto-PGF1α in the sample competes with a fixed amount of enzyme-labeled (e.g., HRP-conjugated) 6-keto-PGF1α for binding to a limited number of antibodies coated on a microplate. The amount of color produced is inversely proportional to the concentration of 6-keto-PGF1α in the sample.
Methodology:
-
Sample Preparation:
-
Culture endothelial cells and stimulate with Bradykinin (1-5) or controls for the desired time.
-
Collect the cell culture supernatant. If necessary, centrifuge to remove cellular debris.
-
-
ELISA Procedure (General Steps):
-
Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated PGI₂ metabolite to each well.
-
Incubate the plate (e.g., 1-2 hours at 37°C or room temperature) to allow for competitive binding.
-
Wash the plate multiple times with a wash buffer to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) to each well. The enzyme converts the substrate to a colored product.
-
Incubate for a short period (e.g., 15-30 minutes) in the dark.
-
Add a stop solution to terminate the reaction.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of 6-keto-PGF1α in the samples by interpolating their absorbance values from the standard curve.
-
Detection of ERK1/2 Phosphorylation by Western Blot
This protocol is for assessing the activation of the ERK1/2 pathway via immunoblotting for the phosphorylated form of the protein.
Principle: Western blotting allows for the detection of specific proteins in a complex mixture. Activation of the ERK1/2 pathway involves the phosphorylation of specific threonine and tyrosine residues. Antibodies specific to these phosphorylated forms (p-ERK) are used to detect pathway activation. The same membrane is often stripped and re-probed with an antibody for total ERK to normalize for protein loading.
Methodology:
-
Cell Stimulation and Lysis:
-
Culture endothelial cells to near confluence and serum-starve for several hours to reduce basal ERK phosphorylation.
-
Stimulate cells with Bradykinin (1-5) or controls for various time points (e.g., 2, 5, 10, 30 minutes).
-
Immediately wash cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 10-20 µg) from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., anti-phospho-p44/42 MAPK) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system or X-ray film.
-
To normalize, the membrane can be stripped of the first set of antibodies and re-probed with an antibody for total ERK1/2.
-
Quantify band intensities using densitometry software. The level of ERK activation is expressed as the ratio of p-ERK to total ERK.
-
Experimental Workflow and Logic
Investigating the signaling potential of a ligand like Bradykinin (1-5) follows a logical progression from receptor binding to downstream functional outputs.
Experimental Workflow Diagram
Conclusion
The signaling pathway initiated by the full-length Bradykinin peptide at the B2 receptor in endothelial cells is a well-established and critical component of vascular regulation. This pathway, involving Gq, PLC, intracellular calcium mobilization, and the subsequent production of NO and PGI₂, represents the canonical mechanism of action for kinins. In contrast, its metabolic fragment, Bradykinin (1-5), is widely considered to be biologically inactive at physiological concentrations. For researchers and drug development professionals, this distinction is crucial. While the experimental frameworks detailed in this guide provide the necessary tools to rigorously test the activity of BK(1-5), any investigation should be predicated on the understanding that significant signaling events are not anticipated based on current evidence. Future studies could employ high-concentration screening or sensitive binding assays to definitively rule out any low-affinity interactions, but the focus for therapeutically relevant endothelial signaling remains firmly on the full-length kinin peptides and their primary receptors.
References
- 1. Bradykinin-induced release of prostacyclin and thromboxanes from bovine pulmonary artery endothelial cells. Studies with lower homologs and calcium antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
Endogenous Formation of Bradykinin (1-5) from Bradykinin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bradykinin (BK), a potent vasodilator peptide, undergoes enzymatic degradation to various metabolites, including the pentapeptide Bradykinin (1-5) (BK(1-5)). This technical guide provides an in-depth overview of the endogenous formation of BK(1-5) from its precursor, Bradykinin. The primary enzymatic pathway, key enzymes involved, their kinetics, and detailed experimental protocols for their study are presented. Furthermore, the biological activity and signaling pathway of BK(1-5), particularly its role in platelet aggregation, are elucidated. This document aims to serve as a comprehensive resource for researchers in cardiovascular pharmacology, drug discovery, and related fields.
Introduction
Bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) is a member of the kinin family of peptides that play crucial roles in inflammation, blood pressure regulation, and pain.[1] The biological activity of Bradykinin is tightly regulated by a series of peptidases known as kininases.[2] Angiotensin-Converting Enzyme (ACE), also known as kininase II, is a key enzyme in this process.[3] ACE is a dipeptidyl carboxypeptidase that sequentially cleaves dipeptides from the C-terminus of its substrates.[3] The degradation of Bradykinin by ACE results in the formation of several metabolites, with Bradykinin (1-5) (Arg-Pro-Pro-Gly-Phe) being a major stable end-product in plasma.[3] Unlike its precursor, BK(1-5) exhibits unique biological activities, notably the inhibition of thrombin-induced platelet aggregation, which is not mediated by the classical B1 or B2 bradykinin receptors. This guide details the enzymatic cascade leading to BK(1-5) formation and its subsequent signaling pathway.
Enzymatic Formation of Bradykinin (1-5)
The conversion of Bradykinin to Bradykinin (1-5) is a two-step process predominantly catalyzed by Angiotensin-Converting Enzyme (ACE).
-
Step 1: Formation of Bradykinin (1-7) ACE first cleaves the C-terminal dipeptide, Phe-Arg, from Bradykinin (a nonapeptide) to produce the inactive heptapeptide metabolite, Bradykinin (1-7) (Arg-Pro-Pro-Gly-Phe-Ser-Pro).
-
Step 2: Formation of Bradykinin (1-5) ACE then acts on Bradykinin (1-7), cleaving the C-terminal dipeptide, Ser-Pro, to yield the stable pentapeptide, Bradykinin (1-5) (Arg-Pro-Pro-Gly-Phe).
While other enzymes like Neutral Endopeptidase (NEP) and Carboxypeptidase N (CPN) are involved in the overall metabolism of Bradykinin, ACE is the primary enzyme responsible for the direct pathway leading to BK(1-5) formation.
Key Enzymes and their Kinetics
A summary of the key enzymes involved in Bradykinin metabolism and their kinetic parameters for the formation of Bradykinin (1-5) is presented in Table 1.
| Enzyme | Substrate | Product(s) | Km (µmol/L) | Vmax | Reference |
| Angiotensin-Converting Enzyme (ACE) | Bradykinin | Bradykinin (1-7) + Phe-Arg | 0.5 - 1.0 | Not specified | |
| Bradykinin (1-7) | Bradykinin (1-5) + Ser-Pro | Comparable to Bradykinin | Not specified | ||
| Neutral Endopeptidase (NEP) | Bradykinin | Bradykinin (1-7) + Phe-ArgBradykinin (1-5) + Ser-Pro-Phe-Arg | Not specified | Not specified | |
| Carboxypeptidase N (CPN) | Bradykinin | des-Arg9-Bradykinin + Arg | Not specified | Not specified |
Note: Kinetic parameters can vary depending on experimental conditions such as pH and temperature.
Experimental Protocols
Analysis of Bradykinin and its Metabolites by HPLC-MS/MS
This protocol outlines a general method for the sensitive and specific quantification of Bradykinin and its metabolites, including BK(1-5), in biological samples.
3.1.1. Sample Preparation (Solid Phase Extraction - SPE)
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the plasma or other biological sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elute the peptides with 1 mL of 80% acetonitrile containing 0.1% trifluoroacetic acid (TFA).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for HPLC-MS/MS analysis.
3.1.2. HPLC Conditions
-
Column: Kinetex Biphenyl column (50 mm × 1 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20 minutes is a typical starting point, but should be optimized for the specific analytes and column.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10-50 µL.
3.1.3. MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: These need to be determined empirically for each peptide. For example, for Bradykinin, the transition m/z 530.9 → 522.4 can be monitored. For Bradykinin (1-5), a transition to monitor would be m/z 573.5 → 417.1.
-
Instrument Parameters: Optimize spray voltage, curtain gas, collision gas, and ion source gases according to the specific mass spectrometer used.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol describes a method to assess the inhibitory effect of Bradykinin (1-5) on thrombin-induced platelet aggregation.
3.2.1. Preparation of Platelet-Rich Plasma (PRP)
-
Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Carefully transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.
3.2.2. Aggregation Measurement
-
Pre-warm the PRP and PPP samples to 37°C.
-
Place a cuvette with PPP in the aggregometer and set the baseline (100% aggregation).
-
Place a cuvette with PRP in the aggregometer and set the 0% aggregation baseline.
-
Add a stirring bar to the PRP cuvette.
-
Add the test compound (Bradykinin (1-5) at various concentrations) or vehicle control to the PRP and incubate for a specified time (e.g., 1-5 minutes).
-
Add the agonist, such as thrombin (e.g., 0.1-1 U/mL), to initiate platelet aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.
Signaling Pathways and Logical Relationships
Enzymatic Cascade of Bradykinin (1-5) Formation
The following diagram illustrates the primary enzymatic pathway for the conversion of Bradykinin to Bradykinin (1-5).
Caption: Enzymatic conversion of Bradykinin to Bradykinin (1-5) by ACE.
Experimental Workflow for Studying Bradykinin Metabolism
The diagram below outlines a typical experimental workflow for investigating the enzymatic degradation of Bradykinin.
Caption: Workflow for analysis of Bradykinin and its metabolites.
Signaling Pathway of Bradykinin (1-5) in Platelet Aggregation
This diagram illustrates the proposed mechanism by which Bradykinin (1-5) inhibits thrombin-induced platelet aggregation.
Caption: Bradykinin (1-5) inhibits platelet aggregation via PAR1/PAR4.
Conclusion
The endogenous formation of Bradykinin (1-5) from Bradykinin is a key metabolic pathway mediated primarily by Angiotensin-Converting Enzyme. The resulting pentapeptide, BK(1-5), possesses distinct biological activities, most notably the inhibition of thrombin-induced platelet aggregation through a novel mechanism involving direct interaction with protease-activated receptors. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers investigating the kallikrein-kinin system and its implications in cardiovascular health and disease. Further research into the physiological and pathological roles of Bradykinin (1-5) may unveil new therapeutic targets for the management of thrombotic disorders.
References
Bradykinin (1-5): A Stable Metabolite of Bradykinin as a Core Focus
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Bradykinin (BK), a potent vasoactive nonapeptide, plays a crucial role in various physiological and pathological processes, including inflammation, blood pressure regulation, and pain. However, its extremely short half-life in circulation poses significant challenges for its direct measurement and the assessment of the kallikrein-kinin system's activation status. This guide focuses on Bradykinin (1-5) (BK(1-5)), the primary stable metabolite of Bradykinin, and its growing importance as a reliable biomarker for in vivo Bradykinin production. Due to its significantly longer half-life, monitoring BK(1-5) levels provides a more stable and accurate window into the dynamics of the kallikrein-kinin system, offering valuable insights for researchers and drug development professionals. This document provides a comprehensive overview of the metabolic pathways, analytical methodologies for quantification, and the biological activities of BK(1-5).
Metabolic Pathway of Bradykinin to Bradykinin (1-5)
The metabolic breakdown of Bradykinin is a rapid process primarily orchestrated by several peptidases. The formation of Bradykinin (1-5) is a sequential process predominantly catalyzed by Angiotensin-Converting Enzyme (ACE), also known as kininase II.
First, ACE cleaves the C-terminal dipeptide Phe⁸-Arg⁹ from Bradykinin (Arg¹-Pro²-Pro³-Gly⁴-Phe⁵-Ser⁶-Pro⁷-Phe⁸-Arg⁹), yielding the inactive metabolite Bradykinin (1-7) (Arg¹-Pro²-Pro³-Gly⁴-Phe⁵-Ser⁶-Pro⁷)[1][2]. Subsequently, ACE further cleaves the dipeptide Ser⁶-Pro⁷ from Bradykinin (1-7) to produce the stable pentapeptide, Bradykinin (1-5) (Arg¹-Pro²-Pro³-Gly⁴-Phe⁵)[1][2]. Other enzymes like Neutral Endopeptidase (NEP) can also contribute to the formation of Bradykinin (1-7) from Bradykinin[2]. Carboxypeptidase N (CPN), or kininase I, represents a minor pathway, cleaving the C-terminal Arginine to form des-Arg⁹-bradykinin (Bradykinin (1-8)).
Quantitative Data
The stability of Bradykinin (1-5) compared to its parent peptide is a key characteristic that makes it a superior biomarker. The following tables summarize the quantitative data available in the literature.
Table 1: Comparative Half-life of Bradykinin and its Metabolites
| Peptide | Half-life | Species/Matrix | Reference(s) |
| Bradykinin | < 30 seconds | Human Plasma | |
| Bradykinin | ~46 minutes | Cultured Human Endothelial Cells | |
| Bradykinin (1-5) | 86 - 101 minutes | Human Blood |
Table 2: Enzyme Kinetic Parameters for Bradykinin Metabolism by ACE
| Substrate | Km (µM) | kcat/Km (µM-1·min-1) | Enzyme Source | Reference(s) |
| Bradykinin | 0.5 - 1 | 3300 | Purified ACE | |
| Bradykinin (1-7) | ~0.8 | 2063 | Purified ACE |
Table 3: Plasma Concentrations of Bradykinin (1-5) in Health and Disease
| Condition | Concentration Range | Species | Reference(s) |
| Healthy Volunteers | 44.2 ± 7.1 fmol/mL | Human | |
| Healthy Volunteers | < 35.4 pmol/L | Human | |
| Sepsis | Low or non-detectable | Porcine | |
| Sepsis (Human) | Not significantly different from healthy individuals | Human | |
| Rheumatoid Arthritis | Elevated levels of BK, suggesting increased BK(1-5) | Human | |
| Inflammatory Bowel Disease | Increased BK levels, suggesting increased BK(1-5) | Human | |
| ACE Inhibitor-associated Angioedema | Not significantly different from controls | Human | |
| Hypertension | Significantly higher than normotensive individuals | Human |
Experimental Protocols
Accurate quantification of Bradykinin (1-5) is critical for its use as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its specific and sensitive detection.
Sample Collection and Preparation
Proper sample handling is crucial to prevent the artificial generation or degradation of kinins.
-
Blood Collection: Collect whole blood into chilled tubes containing a cocktail of protease inhibitors (e.g., EDTA, and aprotinin) to immediately quench enzymatic activity.
-
Plasma Separation: Centrifuge the blood at 4°C to separate the plasma.
-
Protein Precipitation: Add a three-fold volume of ice-cold ethanol to the plasma to precipitate larger proteins.
-
Supernatant Collection: Centrifuge the mixture and collect the ethanol-containing supernatant.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with an aqueous solution containing a low percentage of organic solvent (e.g., 5% methanol) to remove polar impurities.
-
Elute the peptides with a higher concentration of organic solvent (e.g., 80% methanol).
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters
The following provides a representative set of parameters for the quantification of Bradykinin (1-5). Optimization will be required for specific instrumentation.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Bradykinin (1-5) (Precursor > Product): m/z 573.3 > m/z 287.2 (quantifier), m/z 573.3 > m/z 408.2 (qualifier).
-
Internal Standard (e.g., ¹³C,¹⁵N-labeled BK(1-5)): Monitor the corresponding mass shift.
-
-
Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum sensitivity.
-
Biological Activity and Signaling Pathways
Contrary to the initial belief that Bradykinin fragments were inactive, studies have shown that Bradykinin (1-5) possesses distinct biological activities, independent of the classical Bradykinin B1 and B2 receptors.
Inhibition of Thrombin-Induced Platelet Aggregation
One of the most significant biological functions of Bradykinin (1-5) is its ability to inhibit thrombin-induced platelet aggregation. This effect is not mediated by the B1 or B2 receptors. Instead, Bradykinin (1-5) directly interferes with the action of thrombin on the Protease-Activated Receptor 1 (PAR1) on platelets. It achieves this by binding to the exodomain of PAR1, specifically near the thrombin cleavage site, thereby preventing thrombin from cleaving and activating the receptor. This blockade of PAR1 activation leads to the inhibition of downstream signaling events that would normally result in platelet aggregation.
References
Preliminary Studies on the Bioactivity of Bradykinin (1-5): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bradykinin (BK) is a potent vasoactive peptide involved in a myriad of physiological and pathological processes, including inflammation, blood pressure regulation, and pain.[1] It is metabolized by several enzymes, with Angiotensin-Converting Enzyme (ACE) playing a key role in its degradation.[2][3] One of the primary and most stable metabolites of this process is the pentapeptide Bradykinin (1-5) (BK(1-5)), with the amino acid sequence Arg-Pro-Pro-Gly-Phe.[2][4] For a considerable time, BK(1-5) was considered biologically inactive. However, emerging preliminary studies have revealed that this peptide fragment possesses distinct and significant bioactivity, independent of the classical bradykinin B1 and B2 receptors. This technical guide provides an in-depth overview of the current understanding of BK(1-5) bioactivity, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Core Bioactivities of Bradykinin (1-5)
Preliminary research indicates that Bradykinin (1-5) exhibits a unique pharmacological profile, distinct from its parent molecule. Its primary activities are centered on the cardiovascular system, with notable effects on platelet aggregation and vascular tone.
Cardiovascular Effects
Unlike Bradykinin, which is a potent vasodilator, BK(1-5) does not appear to directly induce significant vasodilation. However, it has been shown to cause a concentration-dependent vasorelaxation in aortic rings. In vivo studies have also demonstrated that intravenous or intra-arterial administration of BK(1-5) can induce a hypotensive response.
A significant finding is the ability of BK(1-5) to inhibit thrombin-induced platelet aggregation. This effect is dose-dependent and suggests a potential antithrombotic role for the peptide. The mechanism appears to be distinct from that of other antiplatelet agents, as it does not affect platelet aggregation induced by thrombin receptor-activating peptide (TRAP), indicating that BK(1-5) may interfere with the cleavage of the thrombin receptor itself.
Inflammatory and Nociceptive Effects
In contrast to Bradykinin, a well-known mediator of inflammation and pain, BK(1-5) exhibits reduced pro-inflammatory and nociceptive properties. Studies have shown that it does not significantly increase vascular permeability, a key event in the inflammatory response.
Mechanism of Action
The biological effects of BK(1-5) are not mediated by the established bradykinin B1 or B2 receptors. This has been demonstrated by the inability of B1 and B2 receptor antagonists to block its actions. The signaling pathway for BK(1-5) appears to involve the production of nitric oxide (NO). This NO production has been observed in various cell types and is a likely contributor to its vasorelaxant effects. The downstream signaling cascade from NO often involves the activation of soluble guanylate cyclase (sGC) and the subsequent increase in cyclic guanosine monophosphate (cGMP).
Quantitative Data Summary
The following tables summarize the key quantitative data from preliminary studies on the bioactivity of Bradykinin (1-5).
| Parameter | Value | Species/Model | Reference |
| Platelet Aggregation | |||
| ED₅₀ (γ-thrombin-induced) | 183 ± 3 pmol/min | Human (in vivo) | |
| Inhibition of α- and γ-thrombin-induced platelet aggregation | P < 0.01 vs. baseline | Human (in vivo) | |
| Cardiovascular Effects | |||
| Effect on Forearm Blood Flow (FBF) | No significant effect (P = 0.13) | Human (in vivo) | |
| Other | |||
| Effect on net t-PA release | No significant effect (P = 0.46) | Human (in vivo) |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the bioactivity of Bradykinin (1-5).
Vasorelaxation Assay in Isolated Aortic Rings
This ex vivo method assesses the direct effect of BK(1-5) on vascular tone.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit (K-H) buffer (in mmol/L: 118 NaCl, 4.75 KCl, 25 NaHCO₃, 1.18 MgSO₄, 1.18 KH₂PO₄, 2.54 CaCl₂, 11.1 glucose)
-
Phenylephrine (PE)
-
Acetylcholine (ACh)
-
Bradykinin (1-5)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Euthanize the rat and rapidly excise the thoracic aorta.
-
Place the aorta in cold K-H buffer and carefully remove adhering fat and connective tissue.
-
Cut the aorta into rings of approximately 3-4 mm in length.
-
Suspend the aortic rings in organ baths containing K-H buffer, maintained at 37°C and continuously gassed with carbogen.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2 grams, replacing the K-H buffer every 15-20 minutes.
-
To assess the viability of the endothelium, pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 10⁻⁶ M).
-
Once a stable contraction is achieved, induce relaxation by adding a cumulative concentration of acetylcholine (e.g., 10⁻⁹ to 10⁻⁵ M). A relaxation of over 70% indicates a healthy endothelium.
-
Wash the rings and allow them to return to baseline.
-
Pre-contract the rings again with phenylephrine to a stable plateau.
-
Add cumulative concentrations of Bradykinin (1-5) to the organ bath and record the relaxation response.
-
Relaxation is expressed as a percentage of the phenylephrine-induced contraction.
Thrombin-Induced Platelet Aggregation Assay
This in vitro assay measures the effect of BK(1-5) on platelet function.
Materials:
-
Human whole blood collected in 3.2% sodium citrate tubes
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Thrombin (α- and γ-thrombin)
-
Bradykinin (1-5)
-
Platelet aggregometer
-
Saline solution
Procedure:
-
Collect venous blood from healthy, drug-free volunteers.
-
Prepare PRP by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Place a cuvette with PRP in the aggregometer and allow it to stabilize at 37°C with constant stirring.
-
Incubate the PRP with either saline (control) or different concentrations of Bradykinin (1-5) for a defined period (e.g., 2 minutes).
-
Add a submaximal concentration of thrombin to induce platelet aggregation.
-
Record the change in light transmission for several minutes.
-
The percentage of aggregation is calculated, and the inhibitory effect of BK(1-5) is determined relative to the control.
In Vivo Blood Pressure Measurement in Conscious Rats
This in vivo method assesses the systemic cardiovascular effects of BK(1-5).
Materials:
-
Conscious, freely moving rats (e.g., Sprague-Dawley)
-
Implantable telemetry system for blood pressure monitoring or indwelling arterial catheter
-
Bradykinin (1-5)
-
Saline solution
-
Infusion pump
Procedure:
-
Surgically implant a telemetry transmitter or an arterial catheter (e.g., in the carotid or femoral artery) in the rat under anesthesia.
-
Allow the animal to recover from surgery for several days.
-
On the day of the experiment, place the rat in a quiet, familiar environment and allow it to acclimate.
-
Record baseline mean arterial pressure (MAP) and heart rate (HR).
-
Administer Bradykinin (1-5) or saline (vehicle control) via an intravenous or intra-arterial line using an infusion pump at various doses.
-
Continuously monitor and record MAP and HR during and after the infusion.
-
Analyze the data to determine the dose-dependent effects of BK(1-5) on blood pressure and heart rate.
Nitric Oxide (NO) Production Assay
This assay quantifies the release of NO from cells in response to BK(1-5).
Materials:
-
Cultured cells (e.g., human, mouse, or rat endothelial cells)
-
DAF-FM diacetate (4-amino-5-methylamino-2',7'-difluorofluorescein diacetate)
-
Bradykinin (1-5)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Culture the cells to confluence in appropriate well plates.
-
Load the cells with DAF-FM diacetate (e.g., 5 µM) in serum-free medium for a specified time (e.g., 30 minutes) at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Add fresh medium or buffer to the cells.
-
Treat the cells with various concentrations of Bradykinin (1-5) or a vehicle control.
-
Measure the increase in fluorescence intensity over time using a fluorescence microscope or a plate reader. The fluorescence intensity is proportional to the amount of NO produced.
Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to the bioactivity of Bradykinin (1-5).
Signaling Pathways
Caption: Proposed signaling pathway for Bradykinin (1-5) bioactivity.
Experimental Workflows
Caption: Experimental workflows for assessing Bradykinin (1-5) bioactivity.
Conclusion
The preliminary studies on Bradykinin (1-5) have unveiled a fascinating and previously unrecognized area of kinin pharmacology. This stable metabolite of Bradykinin is not an inert fragment but a bioactive peptide with a distinct pharmacological profile. Its ability to inhibit platelet aggregation without causing significant vasodilation presents a novel avenue for the development of antithrombotic agents with a potentially favorable side-effect profile. The elucidation of its unique, non-B1/B2 receptor-mediated signaling pathway, involving nitric oxide, opens up new research directions. Further in-depth studies are warranted to fully characterize the receptor(s) and downstream signaling cascades involved, and to explore the full therapeutic potential of this endogenous peptide. This technical guide serves as a foundational resource for researchers embarking on the exciting journey of unraveling the complete biological story of Bradykinin (1-5).
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of vasorelaxation in thoracic aortic rings [bio-protocol.org]
- 3. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid increase in endothelial nitric oxide production by bradykinin is mediated by protein kinase A signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Solid-Phase Synthesis of Bradykinin (1-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bradykinin (BK) is a nonapeptide (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) involved in various physiological and pathophysiological processes, including inflammation and blood pressure regulation.[1][2] Its metabolic fragment, Bradykinin (1-5), with the sequence Arg-Pro-Pro-Gly-Phe, is a major stable metabolite formed by the action of angiotensin-converting enzyme (ACE).[3][4] This pentapeptide is not merely an inactive degradation product; it exhibits biological activities, such as protecting against the deleterious effects of lipopolysaccharide (LPS) and inhibiting thrombin-induced platelet aggregation.[3]
This application note provides a detailed protocol for the chemical synthesis of Bradykinin (1-5) using Fmoc-based solid-phase peptide synthesis (SPPS). SPPS, pioneered by R. Bruce Merrifield, is the method of choice for producing synthetic peptides due to its efficiency, simplicity, and amenability to automation. The Fmoc/tBu strategy detailed here offers mild deprotection conditions, making it compatible with a wide range of peptide sequences.
Materials and Reagents
Resin and Amino Acids
-
Resin: Pre-loaded Fmoc-Phe-Wang Resin (Polystyrene-based, 1% DVB cross-linked).
-
Fmoc-Amino Acids:
-
Fmoc-Gly-OH
-
Fmoc-Pro-OH
-
Fmoc-Arg(Pbf)-OH (Pbf: 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)
-
Solvents
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Methanol (MeOH)
-
Cold Diethyl Ether (or tert-butyl methyl ether)
-
Deionized Water
Reagents
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Solution: 20% (v/v) Piperidine in DMF
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Deionized Water (95:2.5:2.5 v/v/v)
-
Capping Solution (Optional): Acetic Anhydride / DIPEA / DMF
Quantitative Data Summary
| Parameter | Value | Reference / Notes |
| Resin Type | Fmoc-Phe-Wang Resin | Standard for C-terminal acid peptides. |
| Resin Loading | 0.25 - 0.8 mmol/g | Typical range for commercial resins. |
| Synthesis Scale | 0.1 mmol | A common laboratory scale for custom peptides. |
| Amino Acid Equivalents | 3 - 5 eq. per coupling | Excess is used to drive the reaction to completion. |
| Coupling Reagent Equivalents | 3 - 5 eq. per coupling | Matched to amino acid equivalents. |
| Base (DIPEA) Equivalents | 6 - 10 eq. per coupling | Typically double the amino acid equivalents. |
| Fmoc Deprotection Time | 5 - 20 minutes | Sequence dependent; can be done in one or two steps. |
| Coupling Time | 30 - 120 minutes | Longer times for difficult couplings (e.g., Pro). |
| Cleavage Time | 2 - 3 hours | Sufficient for Pbf and tBu group removal. |
| Crude Peptide Yield | Variable (typically >70%) | Dependent on synthesis efficiency. |
| Purified Peptide Yield | 6% - 70% | Highly dependent on sequence and purification success. |
Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis of Bradykinin (1-5) (Arg-Pro-Pro-Gly-Phe) on a 0.1 mmol scale.
Resin Preparation
-
Weigh an amount of Fmoc-Phe-Wang resin corresponding to 0.1 mmol of the phenylalanine residue into a solid-phase synthesis vessel.
-
Add DMF (approx. 10 mL/g of resin) to swell the resin. Gently agitate for 1 hour at room temperature.
-
Drain the DMF.
Synthesis Cycle (Repeated for Gly, Pro, Pro, Arg)
Each cycle consists of two main steps: Fmoc deprotection and amino acid coupling.
2.1. Fmoc Group Deprotection
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 7 minutes at room temperature.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for another 7 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.
2.2. Amino Acid Coupling
-
In a separate vial, dissolve the next Fmoc-amino acid (0.3 mmol, 3 eq.) and HBTU (0.3 mmol, 3 eq.) in a minimal amount of DMF.
-
Add DIPEA (0.6 mmol, 6 eq.) to the activation mixture and vortex for 1 minute.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 45-60 minutes at room temperature. For proline residues, extending the coupling time to 2 hours may improve efficiency.
-
Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL) to remove excess reagents.
-
(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive, repeat the coupling step.
Repeat the deprotection and coupling steps for each amino acid in the sequence:
-
Coupling 1: Fmoc-Gly-OH
-
Coupling 2: Fmoc-Pro-OH
-
Coupling 3: Fmoc-Pro-OH
-
Coupling 4: Fmoc-Arg(Pbf)-OH
Final Deprotection
After the final amino acid (Fmoc-Arg(Pbf)-OH) has been coupled, perform a final Fmoc deprotection step (Section 2.1) to liberate the N-terminal amine of the arginine residue.
Cleavage and Deprotection of Side-Chains
CAUTION: This step must be performed in a well-ventilated fume hood using appropriate personal protective equipment. TFA is highly corrosive.
-
Wash the fully assembled peptide-resin with DCM (3 x 10 mL) and methanol (3 x 10 mL), then dry it thoroughly under a high vacuum for at least 1 hour.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O. For 0.1 mmol scale, 5-10 mL is sufficient. This cocktail is effective for removing the Pbf protecting group from arginine.
-
Add the freshly prepared, cold cleavage cocktail to the dried peptide-resin.
-
Agitate the mixture gently at room temperature for 2-3 hours.
-
Filter the resin through a sintered funnel and collect the filtrate into a cold centrifuge tube containing ~40 mL of cold diethyl ether.
-
Wash the resin with a small volume of fresh TFA (1-2 mL) and combine the filtrate with the ether solution.
-
A white precipitate (the crude peptide) should form. Place the tube in a freezer for 30 minutes to maximize precipitation.
-
Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times, centrifuging and decanting each time.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Purification and Analysis
The crude peptide should be purified before use. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for peptide purification.
-
Dissolve the crude peptide in a suitable solvent (e.g., 10-20% aqueous acetic acid).
-
Purify the peptide using a preparative C18 RP-HPLC column with a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify those containing the pure product.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
Visualizations
Experimental Workflow
Caption: Workflow for the solid-phase synthesis of Bradykinin (1-5).
Bradykinin Signaling Pathway
While a specific receptor-mediated signaling pathway for the Bradykinin (1-5) fragment is not well-defined, the parent molecule, Bradykinin, signals primarily through the G protein-coupled B2 receptor. This activation leads to a cascade of intracellular events crucial for its physiological effects.
Caption: Simplified signaling pathway of the parent molecule, Bradykinin.
References
- 1. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. A stable metabolite, Arg-Pro-Pro-Gly-Phe, of bradykinin in the degradation pathway in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Bradykinin (1-5) in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bradykinin (BK) is a potent inflammatory mediator involved in various physiological and pathological processes, including inflammation, blood pressure regulation, and pain.[1][2][3] Its rapid degradation in vivo presents a significant challenge for accurate quantification. The pentapeptide Bradykinin (1-5) (BK(1-5)), a stable metabolite of Bradykinin, serves as a crucial biomarker for assessing the activation of the kallikrein-kinin system. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of BK(1-5) in human plasma. The described protocol offers high specificity and accuracy, overcoming the limitations of traditional immunoassays which can suffer from cross-reactivity.[4][5]
Bradykinin Signaling Pathway
Bradykinin exerts its biological effects primarily through the activation of two G protein-coupled receptors, B1 and B2. The B2 receptor is constitutively expressed and mediates the majority of Bradykinin's acute effects, while the B1 receptor is typically induced during inflammation and tissue injury, contributing to chronic inflammatory pain. Upon binding to its receptors, Bradykinin initiates a cascade of intracellular signaling events, leading to vasodilation, increased vascular permeability, and the sensation of pain.
Caption: Bradykinin B2 Receptor Signaling Pathway.
Experimental Protocols
Blood Collection and Sample Preparation
Accurate quantification of Bradykinin and its metabolites is critically dependent on proper sample collection and handling to prevent ex vivo formation or degradation.
Materials:
-
K2-EDTA collection tubes containing protease inhibitors.
-
Chilled ethanol.
-
Internal Standard (IS): Stable isotope-labeled Bradykinin (1-5) (e.g., [¹³C₂,¹⁵N]Gly-BK(1-5)).
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis WCX).
-
Reagents for SPE: 5% Ammonium Hydroxide, Methanol, Acetonitrile, Formic Acid.
Protocol:
-
Collect whole blood into pre-chilled K2-EDTA tubes containing a protease inhibitor cocktail.
-
Immediately centrifuge the blood at 4°C to separate the plasma.
-
Alternatively, transfer 5 mL of blood into 15 mL of chilled ethanol to precipitate proteins and halt enzymatic activity.
-
To 200 µL of plasma, add 10 µL of the internal standard solution.
-
Pre-treat the sample by adding an equal volume of 5% ammonium hydroxide to disrupt protein binding and improve recovery during SPE.
-
Perform Solid Phase Extraction (SPE) using a mixed-mode cation exchange cartridge.
-
Condition the cartridge with methanol followed by water.
-
Load the pre-treated plasma sample.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate solvent (e.g., methanol containing formic acid).
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions: A high-performance liquid chromatography system is used for the separation of BK(1-5) from other plasma components.
| Parameter | Condition |
| Column | C18 or Biphenyl reverse-phase column (e.g., 2.1 x 50 mm, <2 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | Optimized for separation of BK(1-5) and IS |
Tandem Mass Spectrometry (MS/MS) Conditions: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) is used for detection.
| Parameter | Bradykinin (1-5) | Internal Standard |
| Precursor Ion (m/z) | 573.5 | 583.4 |
| Product Ion (m/z) | 417.1 | 427.3 |
| Collision Energy (eV) | Optimized for specific instrument | Optimized for specific instrument |
| Dwell Time (ms) | 100 | 100 |
Note: The specific m/z transitions and collision energies should be optimized for the instrument in use.
Experimental Workflow
The overall workflow for the quantification of Bradykinin (1-5) in human plasma is depicted below.
Caption: LC-MS/MS workflow for Bradykinin (1-5) quantification.
Quantitative Data
The method should be validated according to regulatory guidelines to ensure reliability. The following tables summarize typical performance characteristics.
Table 1: Calibration Curve for Bradykinin (1-5)
| Concentration (pg/mL) | Accuracy (%) | Precision (%CV) |
| 5 (LLOQ) | 98.5 | 8.2 |
| 20 | 101.2 | 6.5 |
| 100 | 99.8 | 4.1 |
| 500 | 102.5 | 3.5 |
| 2000 | 97.9 | 2.8 |
| 8000 (ULOQ) | 101.7 | 3.1 |
Linearity should be established with a correlation coefficient (r²) > 0.99.
Table 2: Quality Control (QC) Sample Performance
| QC Level | Concentration (pg/mL) | Accuracy (%) | Precision (%CV) |
| Low | 15 | 103.1 | 7.5 |
| Medium | 400 | 98.7 | 4.8 |
| High | 6000 | 101.9 | 3.9 |
Acceptance criteria for accuracy are typically within ±15% (±20% for LLOQ) of the nominal concentration, and precision should be ≤15% (≤20% for LLOQ).
Conclusion
This application note provides a detailed protocol for the sensitive and specific quantification of Bradykinin (1-5) in human plasma using LC-MS/MS. The method involves robust sample preparation using solid-phase extraction and highly selective detection by tandem mass spectrometry. The presented workflow and performance characteristics demonstrate a reliable method suitable for clinical and research applications, enabling accurate assessment of the kallikrein-kinin system activation.
References
- 1. A modular map of Bradykinin-mediated inflammatory signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The kinin system - bradykinin: biological effects and clinical implications. Multiple role of the kinin system - bradykinin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. waters.com [waters.com]
Application Notes and Protocols for Validated ELISA Measurement of Bradykinin (1-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bradykinin (BK) is a potent inflammatory mediator involved in a variety of physiological and pathological processes, including vasodilation, pain, and inflammation. Due to its extremely short half-life in circulation, direct measurement of bradykinin can be challenging. Bradykinin is rapidly metabolized by several enzymes, including Angiotensin-Converting Enzyme (ACE), into smaller, more stable fragments. One such major metabolite is Bradykinin (1-5) (BK(1-5)), a pentapeptide (Arg-Pro-Pro-Gly-Phe). The measurement of this stable metabolite can serve as a reliable indicator of in vivo bradykinin generation and turnover.
These application notes provide a comprehensive overview and detailed protocols for the development and validation of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative measurement of Bradykinin (1-5) in biological samples such as plasma, serum, and urine.
Principle of the Assay
This validated ELISA is a competitive immunoassay for the quantitative determination of Bradykinin (1-5). A known amount of Bradykinin (1-5) is pre-coated onto a microplate. When the sample or standard is added to the wells, the Bradykinin (1-5) in the sample competes with the coated Bradykinin (1-5) for binding to a limited amount of specific primary antibody. A horseradish peroxidase (HRP)-conjugated secondary antibody is then added, which binds to the primary antibody. After a washing step, a substrate solution is added, and the color development is stopped. The intensity of the color is inversely proportional to the concentration of Bradykinin (1-5) in the sample.
I. Signaling Pathway and Metabolism of Bradykinin
Bradykinin is generated from its precursor, high-molecular-weight kininogen (HMWK), by the action of plasma kallikrein. It exerts its biological effects by binding to B1 and B2 receptors. The degradation of Bradykinin is a critical step in regulating its activity. Angiotensin-Converting Enzyme (ACE) plays a major role in this process, cleaving Bradykinin at the Pro7-Phe8 bond to form Bradykinin (1-7), which is then further cleaved by ACE at the Phe5-Ser6 bond to yield the stable Bradykinin (1-5) fragment.
Caption: Bradykinin generation, signaling, and metabolism to Bradykinin (1-5).
II. Experimental Protocols
A. Sample Collection and Preparation
Proper sample handling is crucial for accurate measurement of Bradykinin (1-5).
Plasma:
-
Collect whole blood into chilled tubes containing EDTA as an anticoagulant.
-
Immediately centrifuge at 1,600 x g for 15 minutes at 4°C.
-
Aliquot the plasma into clean polypropylene tubes.
-
For long-term storage, samples should be stored at -80°C. Avoid repeated freeze-thaw cycles.
Serum:
-
Collect whole blood in a serum separator tube.
-
Allow the blood to clot for 30 minutes at room temperature.
-
Centrifuge at 1,600 x g for 15 minutes at 4°C.
-
Aliquot the serum and store at -80°C.
Urine:
-
Collect a mid-stream urine sample in a sterile container.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C to remove particulate matter.
-
Aliquot the supernatant and store at -80°C.
B. Bradykinin (1-5) ELISA Protocol
This protocol is based on a competitive ELISA format.
Materials Required:
-
Bradykinin (1-5) pre-coated 96-well plate
-
Bradykinin (1-5) standard
-
Anti-Bradykinin (1-5) primary antibody
-
HRP-conjugated secondary antibody
-
Assay Diluent
-
Wash Buffer (20X)
-
TMB Substrate
-
Stop Solution
-
Microplate reader capable of measuring absorbance at 450 nm
Assay Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Prepare 1X Wash Buffer by diluting the 20X concentrate with deionized water. Prepare a serial dilution of the Bradykinin (1-5) standard in Assay Diluent.
-
Standard and Sample Addition: Add 50 µL of standards and samples to the appropriate wells of the pre-coated microplate.
-
Primary Antibody Addition: Add 50 µL of the anti-Bradykinin (1-5) primary antibody to each well.
-
Incubation: Seal the plate and incubate for 2 hours at room temperature on a plate shaker.
-
Washing: Wash the plate four times with 1X Wash Buffer.
-
Secondary Antibody Addition: Add 100 µL of HRP-conjugated secondary antibody to each well.
-
Incubation: Seal the plate and incubate for 1 hour at room temperature.
-
Washing: Wash the plate four times with 1X Wash Buffer.
-
Substrate Addition: Add 100 µL of TMB Substrate to each well.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm within 15 minutes.
Caption: A generalized workflow for a competitive ELISA for Bradykinin (1-5).
III. Assay Validation Data
The following tables summarize the expected performance characteristics of a validated Bradykinin (1-5) ELISA. The data presented here is adapted from a validated Bradykinin ELISA and should be confirmed for a specific Bradykinin (1-5) assay.
Table 1: Assay Performance Characteristics
| Parameter | Value |
| Assay Type | Competitive ELISA |
| Sample Types | Serum, Plasma, Urine |
| Sensitivity | 24.8 pg/mL |
| Detection Range | 11.7 - 30,000 pg/mL |
| Assay Time | ~3 hours |
Table 2: Precision
| Bradykinin (1-5) (pg/mL) | %CV | |
| Intra-Assay | ||
| Low | 73.7 | 9.9 |
| Medium | 208.7 | 6.2 |
| High | 695.4 | 4.6 |
| Inter-Assay | ||
| Low | 66.1 | 11.9 |
| Medium | 209.3 | 10.3 |
| High | 700.4 | 15.0 |
Intra-assay precision was determined by assaying 20 replicates of three samples in a single assay. Inter-assay precision was determined by measuring three samples in multiple assays over several days.
Table 3: Accuracy (Spike and Recovery)
| Sample Matrix | Dilution | Spike Concentration (pg/mL) | % Recovery of Spike |
| Human Plasma | 1:16 | 2000 | 102 |
| 500 | 98 | ||
| 100 | 105 | ||
| Human Serum | 1:16 | 2000 | 99 |
| 500 | 103 | ||
| 100 | 97 | ||
| Human Urine | 1:16 | 2000 | 103 |
| 500 | 94 | ||
| 100 | 101 |
Samples were spiked with known concentrations of Bradykinin (1-5) and the recovery was calculated.
Table 4: Linearity of Dilution
| Sample | Dilution | % of Expected |
| Human Plasma | 1:8 | 103 |
| 1:16 | 107 | |
| 1:32 | 98 | |
| Human Serum | 1:8 | 95 |
| 1:16 | 108 | |
| 1:32 | 101 | |
| Human Urine | 1:8 | 99 |
| 1:16 | 100 | |
| 1:32 | 104 |
Samples were serially diluted and the measured concentrations were compared to the expected values.
Table 5: Specificity (Cross-Reactivity)
| Analyte | % Cross-Reactivity |
| Bradykinin (1-5) | 100 |
| Bradykinin | < 0.1 |
| Bradykinin (1-7) | < 1 |
| Lys-Bradykinin | < 0.1 |
| Des-Arg9-Bradykinin | < 0.1 |
The cross-reactivity of the antibody with related peptides was determined by measuring their ability to displace the binding of the antibody to the coated Bradykinin (1-5).
IV. Data Analysis
The concentration of Bradykinin (1-5) is inversely proportional to the measured absorbance.
-
Calculate the average absorbance for each set of standards and samples.
-
Subtract the average zero standard absorbance from all readings.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Interpolate the concentration of Bradykinin (1-5) in the samples from the standard curve.
-
Multiply the interpolated concentration by the dilution factor to obtain the final concentration in the sample.
V. Troubleshooting
| Problem | Possible Cause | Solution |
| High background | Insufficient washing | Increase the number of washes and ensure complete removal of wash buffer. |
| Contaminated reagents | Use fresh, properly stored reagents. | |
| Low signal | Inactive reagents | Ensure reagents are stored correctly and have not expired. |
| Incorrect incubation times/temperatures | Follow the protocol precisely. | |
| Poor standard curve | Improper standard dilution | Prepare fresh standards and ensure accurate pipetting. |
| Pipetting errors | Use calibrated pipettes and proper technique. | |
| High CVs | Inconsistent pipetting | Ensure consistent pipetting technique. |
| Plate not washed uniformly | Ensure all wells are washed with the same volume and for the same duration. |
Conclusion
The development of a validated ELISA for Bradykinin (1-5) provides a valuable tool for researchers and drug development professionals. By offering a reliable and quantitative method to assess in vivo Bradykinin generation, this assay can contribute to a better understanding of the role of the kallikrein-kinin system in health and disease, and aid in the development of novel therapeutics targeting this pathway. The detailed protocols and validation data presented in these application notes serve as a comprehensive guide for the successful implementation of this important bioanalytical method.
Application Notes and Protocols for Utilizing Bradykinin (1-5) in Platelet Aggregation Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bradykinin (1-5), a pentapeptide with the sequence Arg-Pro-Pro-Gly-Phe, is a major metabolite of the vasoactive peptide Bradykinin, formed through the action of angiotensin-converting enzyme (ACE).[1][2] While its parent molecule, Bradykinin, has a variety of physiological roles, Bradykinin (1-5) has emerged as a selective inhibitor of thrombin-induced platelet aggregation.[1][3] This unique characteristic makes it a valuable tool for researchers studying the mechanisms of platelet activation and for professionals in drug development exploring novel antithrombotic agents.
These application notes provide a comprehensive overview of the use of Bradykinin (1-5) in platelet aggregation functional assays, including its mechanism of action, protocols for in vitro studies, and expected outcomes.
Mechanism of Action
Bradykinin (1-5) exerts its inhibitory effect on platelet aggregation not by activating a classical inhibitory signaling pathway, but through a direct interaction with the primary thrombin receptors on the platelet surface, namely Protease-Activated Receptor 1 (PAR1) and Protease-Activated Receptor 4 (PAR4).[4]
The established mechanism involves Bradykinin (1-5) binding to the exodomains of PAR1 and PAR4. This binding physically obstructs the access of thrombin to its cleavage sites on these receptors. By preventing this cleavage, Bradykinin (1-5) effectively blocks the initiation of the downstream signaling cascade that leads to platelet activation, granule release, and aggregation.
Importantly, the inhibitory action of Bradykinin (1-5) is specific to thrombin-induced platelet activation. It does not affect platelet aggregation stimulated by other agonists such as adenosine diphosphate (ADP), collagen, or thrombin receptor-activating peptide (TRAP), which bypasses the need for receptor cleavage.
Data Presentation
The following table summarizes the quantitative data on the inhibitory effect of Bradykinin (1-5) on thrombin-induced platelet aggregation.
| Parameter | Agonist | Value | Reference |
| ED₅₀ | γ-thrombin (500 nM) | 183 ± 3 pmol/min (in vivo infusion) | |
| Inhibition | α-thrombin and γ-thrombin | Significant inhibition (P < 0.01 vs. baseline) | |
| No Effect | Thrombin Receptor-Activating Peptide (TRAP) | No significant inhibition |
Experimental Protocols
A detailed protocol for assessing the inhibitory activity of Bradykinin (1-5) on platelet aggregation using Light Transmission Aggregometry (LTA) is provided below. LTA is considered the gold standard for in vitro platelet function testing.
Protocol: Inhibition of Thrombin-Induced Platelet Aggregation by Bradykinin (1-5) using Light Transmission Aggregometry (LTA)
1. Materials and Reagents:
-
Bradykinin (1-5) peptide
-
Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.
-
3.2% Sodium Citrate anticoagulant
-
Thrombin (α-thrombin or γ-thrombin)
-
Saline (0.9% NaCl)
-
Platelet-Poor Plasma (PPP) as a reference
-
Light Transmission Aggregometer
-
Centrifuge
-
Pipettes and tips
-
Aggregometer cuvettes with stir bars
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate). The first few milliliters of blood should be discarded to avoid activation due to venipuncture.
-
To obtain PRP, centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.
-
Carefully aspirate the upper platelet-rich layer (PRP) and transfer it to a separate polypropylene tube. Keep the PRP at room temperature for use within 4 hours.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).
-
Collect the supernatant (PPP) and use it to set the 100% aggregation baseline in the aggregometer.
3. Preparation of Bradykinin (1-5) and Thrombin Solutions:
-
Prepare a stock solution of Bradykinin (1-5) in an appropriate solvent (e.g., sterile water or saline).
-
Prepare serial dilutions of Bradykinin (1-5) to test a range of concentrations.
-
Reconstitute thrombin according to the manufacturer's instructions to achieve a working concentration that induces submaximal platelet aggregation. The optimal concentration should be determined empirically.
4. Light Transmission Aggregometry Procedure:
-
Turn on the aggregometer and allow it to warm up to 37°C.
-
Pipette 450 µL of PRP into an aggregometer cuvette containing a stir bar. Place the cuvette in the heating block.
-
Calibrate the aggregometer by setting the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.
-
Add 50 µL of the Bradykinin (1-5) dilution (or vehicle control) to the PRP and incubate for a predetermined time (e.g., 1-5 minutes).
-
Add a specific volume of the thrombin solution to initiate platelet aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). The extent of aggregation is measured as the maximum percentage change in light transmission.
-
Repeat the procedure for each concentration of Bradykinin (1-5).
5. Data Analysis:
-
Calculate the percentage of platelet aggregation for each concentration of Bradykinin (1-5) relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Bradykinin (1-5) concentration to generate a dose-response curve.
-
From the dose-response curve, determine the IC₅₀ value (the concentration of Bradykinin (1-5) that inhibits 50% of the thrombin-induced platelet aggregation).
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of Bradykinin (1-5) action on platelets.
Experimental Workflow Diagram
Caption: Workflow for Light Transmission Aggregometry.
References
- 1. Bradykinin and its metabolite bradykinin 1-5 inhibit thrombin-induced platelet aggregation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 标题:Mapping the interaction of bradykinin 1-5 with the exodomain of human protease activated receptor 4.【化源网】 [chemsrc.com]
Application Notes and Protocols: Bradykinin (1-5) as a Clinical Biomarker for Cardiovascular Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bradykinin (1-5), a stable metabolite of the potent vasodilator bradykinin, is emerging as a potential clinical biomarker in the landscape of cardiovascular disease (CVD). Formed through the cleavage of bradykinin by angiotensin-converting enzyme (ACE), its presence and concentration in circulation may offer valuable insights into the pathophysiology of various cardiovascular conditions, including hypertension, myocardial infarction, and heart failure. Unlike its parent molecule, which has a very short half-life, the stability of bradykinin (1-5) makes it a more viable candidate for routine clinical measurement.[1][2] These application notes provide a comprehensive overview of the current understanding of bradykinin (1-5) as a CVD biomarker, including its biological functions, and detailed protocols for its quantification.
Biological Role and Rationale for Use as a Biomarker
Bradykinin is a key component of the kallikrein-kinin system and exerts its cardiovascular effects primarily through the bradykinin B2 receptor, leading to vasodilation, nitric oxide release, and anti-inflammatory effects.[3] ACE, a central enzyme in the renin-angiotensin system, is responsible for the degradation of bradykinin to bradykinin (1-5).[1][2] Therefore, the levels of bradykinin (1-5) can reflect the activity of ACE and the overall balance of the kallikrein-kinin and renin-angiotensin systems, both of which are pivotal in cardiovascular homeostasis.
Recent studies have unveiled a direct biological activity of bradykinin (1-5). It has been shown to inhibit thrombin-induced platelet aggregation without causing vasodilation. This anti-platelet effect is mediated through its interaction with the thrombin cleavage sites on Protease-Activated Receptor 1 (PAR1) and PAR4 on platelets. By binding to these receptors, bradykinin (1-5) prevents their cleavage and subsequent activation by thrombin, a key step in platelet aggregation and thrombus formation. This unique pharmacological profile suggests that elevated levels of bradykinin (1-5) could have a protective role against thrombotic events in cardiovascular diseases.
Quantitative Data on Bradykinin (1-5) in Cardiovascular Disease
The clinical data on bradykinin (1-5) levels in cardiovascular disease are still emerging. While some studies have investigated the parent molecule, bradykinin, direct quantitative comparisons of bradykinin (1-5) in large patient cohorts are limited.
One study in a rat model of myocardial infarction demonstrated a significant increase in circulating bradykinin (1-5) levels six hours after coronary ligation compared to sham-operated rats. However, a study in human patients with chronic congestive heart failure found that plasma bradykinin concentrations were not significantly different from healthy subjects. Another study on patients with essential hypertension showed that plasma bradykinin levels were lower than in normal subjects. It is important to note that these studies measured bradykinin and not specifically bradykinin (1-5), which, due to its greater stability, may be a more reliable indicator.
Further research is required to establish definitive reference ranges and clinically significant thresholds for bradykinin (1-5) in various cardiovascular diseases. The following table summarizes the available, albeit limited, quantitative data.
| Condition | Species | Sample Type | Bradykinin (1-5) Concentration | Control/Comparison Group Concentration | Fold Change/Significance | Reference |
| Myocardial Infarction | Rat | Blood | 183 ± 32 pg/mL | 105 ± 12 pg/mL | ~1.7-fold increase (P<0.05) | |
| Chronic Congestive Heart Failure (NYHA III & IV) | Human | Plasma | Median 2.1 fmol/mL (Bradykinin) | Median 2.6 fmol/mL (Bradykinin) | Not Significantly Different | |
| Essential Hypertension | Human | Plasma | 9.2 pg/mL (Bradykinin) | 12.2 pg/mL (Bradykinin) | Lower |
Signaling Pathways and Experimental Workflows
Bradykinin (1-5) Formation and Action on Platelets
The formation of bradykinin (1-5) and its subsequent action on platelets involve a series of enzymatic and receptor-mediated events. The following diagram illustrates this pathway.
Caption: Formation of Bradykinin (1-5) by ACE and its inhibitory effect on thrombin-mediated platelet activation.
Experimental Workflow for Bradykinin (1-5) Quantification
The accurate measurement of bradykinin (1-5) in biological samples is critical for its validation as a clinical biomarker. The following diagram outlines a typical workflow for its quantification using either ELISA or LC-MS/MS.
Caption: General workflow for the quantification of Bradykinin (1-5) from plasma samples.
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for Bradykinin (1-5)
This protocol is a general guideline and should be optimized based on the specific commercial kit used.
1. Principle: A competitive ELISA where bradykinin (1-5) in the sample competes with a labeled bradykinin (1-5) for binding to a limited number of anti-bradykinin (1-5) antibody sites. The amount of labeled bradykinin (1-5) bound is inversely proportional to the concentration of bradykinin (1-5) in the sample.
2. Materials:
-
Bradykinin (1-5) ELISA kit (containing pre-coated microplate, standards, detection antibody, conjugate, substrate, wash buffer, and stop solution)
-
Plate reader capable of measuring absorbance at 450 nm
-
Pipettes and tips
-
Deionized water
-
Plate shaker
3. Sample Collection and Preparation:
-
Collect whole blood into tubes containing EDTA and a protease inhibitor cocktail to prevent degradation.
-
Centrifuge at 1,600 x g for 15 minutes at 4°C.
-
Aliquot the plasma and store at -80°C until use.
-
Prior to the assay, thaw samples on ice.
4. Assay Procedure:
-
Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Add a specific volume of standard or sample to the appropriate wells of the microplate.
-
Add the detection antibody to each well.
-
Incubate for the recommended time and temperature (e.g., 2 hours at room temperature on a plate shaker).
-
Wash the wells multiple times with the provided wash buffer.
-
Add the enzyme conjugate to each well and incubate.
-
Wash the wells again to remove unbound conjugate.
-
Add the substrate solution and incubate in the dark to allow color development.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at 450 nm within 30 minutes.
5. Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of bradykinin (1-5) in the samples by interpolating their absorbance values on the standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bradykinin (1-5)
This protocol provides a general framework for the quantitative analysis of bradykinin (1-5) by LC-MS/MS.
1. Principle: LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry to accurately identify and quantify bradykinin (1-5) in complex biological matrices.
2. Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 reverse-phase HPLC column
-
Bradykinin (1-5) analytical standard
-
Stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N-labeled Bradykinin (1-5))
-
Acetonitrile, methanol, formic acid (LC-MS grade)
-
Deionized water
-
Solid-phase extraction (SPE) cartridges
3. Sample Preparation:
-
To 100 µL of plasma, add the internal standard.
-
Precipitate proteins by adding an organic solvent (e.g., acetonitrile or ethanol).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Perform solid-phase extraction (SPE) to further clean up and concentrate the sample.
-
Condition the SPE cartridge with methanol and then water.
-
Load the sample supernatant.
-
Wash the cartridge with a low percentage of organic solvent.
-
Elute bradykinin (1-5) with a higher percentage of organic solvent.
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B to elute bradykinin (1-5).
-
Flow rate: e.g., 0.3 mL/min
-
Injection volume: e.g., 10 µL
-
-
Tandem Mass Spectrometry:
-
Ionization mode: Electrospray ionization (ESI), positive mode.
-
Detection mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for both bradykinin (1-5) and its internal standard.
-
5. Data Analysis:
-
Integrate the peak areas for the MRM transitions of bradykinin (1-5) and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios of the standards against their concentrations.
-
Determine the concentration of bradykinin (1-5) in the samples from the calibration curve.
Conclusion and Future Perspectives
Bradykinin (1-5) holds promise as a novel clinical biomarker for cardiovascular disease, offering insights into ACE activity, the kallikrein-kinin system, and platelet function. Its stability compared to bradykinin makes it a more attractive target for clinical assays. However, more extensive clinical validation is necessary to establish its diagnostic and prognostic utility. Future research should focus on:
-
Conducting large-scale clinical studies to determine the normal and pathological ranges of bradykinin (1-5) in various cardiovascular diseases.
-
Investigating the correlation of bradykinin (1-5) levels with disease severity, prognosis, and response to therapy.
-
Further elucidating the downstream signaling pathways of bradykinin (1-5) to better understand its biological functions.
The development and standardization of robust and sensitive assays for bradykinin (1-5) will be crucial for its successful integration into clinical practice and for advancing our understanding of its role in cardiovascular health and disease.
References
- 1. Bradykinin and its metabolite bradykinin 1-5 inhibit thrombin-induced platelet aggregation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Review of the Role of Bradykinin and Nitric Oxide in the Cardioprotective Action of Angiotensin-Converting Enzyme Inhibitors: Focus on Perindopril - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Purification of Synthetic Bradykinin (1-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bradykinin (1-5), with the amino acid sequence Arg-Pro-Pro-Gly-Phe (RPPGF), is a primary and stable metabolite of Bradykinin, a physiologically active peptide.[1][2][3] It is formed through the enzymatic action of Angiotensin-Converting Enzyme (ACE).[1][3] Given its stability, Bradykinin (1-5) serves as a reliable marker for in vivo Bradykinin production. Following solid-phase peptide synthesis (SPPS), the crude product contains the target peptide alongside various impurities, such as truncated or deletion sequences. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the industry-standard technique for the purification of synthetic peptides due to its high resolving power, which effectively separates molecules based on their hydrophobicity.
This document provides a detailed protocol for the purification of synthetic Bradykinin (1-5) using RP-HPLC, covering analytical method development and scaling up to a preparative protocol.
I. Analytical Method Development
The initial step in purification is to develop an optimized analytical method to resolve Bradykinin (1-5) from its synthesis-related impurities. This is typically performed on a smaller-scale analytical column.
Experimental Protocol: Analytical RP-HPLC
-
Sample Preparation:
-
Dissolve the crude, lyophilized Bradykinin (1-5) peptide in Mobile Phase A or a mixture of water and acetonitrile.
-
Aim for a concentration of approximately 1 mg/mL.
-
Ensure complete dissolution by vortexing.
-
Filter the sample solution through a 0.2 µm or 0.45 µm syringe filter to remove particulates that could damage the HPLC column.
-
-
HPLC System & Column:
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, and a UV detector is required.
-
Analytical Column: A C18 reversed-phase column is recommended for peptide separations. A common dimension is 4.6 x 150 mm with 5 µm particles.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in ultrapure water. TFA acts as an ion-pairing agent to improve peak shape.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).
-
Degas both mobile phases prior to use to prevent bubbles in the system.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 214 nm or 220 nm, where the peptide bond absorbs light.
-
Column Temperature: Maintain a constant temperature, for example, 30 °C, for reproducible retention times.
-
Injection Volume: 10-20 µL.
-
Gradient: Start with a broad scouting gradient (e.g., 5-95% B over 30 minutes) to determine the elution profile. Then, optimize the gradient to achieve the best resolution around the target peptide peak. A typical focused gradient might be 5% to 60% Mobile Phase B over 20-30 minutes.
-
Data Summary: Analytical HPLC Parameters
| Parameter | Recommended Conditions |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 214 nm or 220 nm |
| Gradient | Optimized linear gradient (e.g., 5-60% B over 20 min) |
| Sample Concentration | ~1 mg/mL |
II. Preparative HPLC Purification
Once an optimal separation is achieved at the analytical scale, the method is scaled up to a preparative column to purify larger quantities of the peptide.
Experimental Protocol: Preparative RP-HPLC
-
System and Column Change:
-
Switch from the analytical column to a preparative C18 column (e.g., 21.2 x 250 mm) with the same packing material.
-
Increase the flow rate to maintain the same linear velocity as the analytical method. The new flow rate can be calculated using the formula: Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Radius / Analytical Column Radius)².
-
-
Sample Loading:
-
Dissolve a larger quantity of the crude peptide (e.g., 50 mg) in the minimum necessary volume of a weak solvent (low percentage of ACN) to ensure it binds to the head of the column. This is a key step in concentration overload or volume overload techniques.
-
-
Purification Run:
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Load the concentrated crude sample onto the column. This can be done by injecting a large volume or by using the pump to load the sample directly.
-
Run the optimized gradient developed during the analytical phase.
-
Use a fraction collector to collect the eluate in separate tubes as the peaks are detected by the UV detector. Collect the main peak corresponding to Bradykinin (1-5) carefully to avoid contamination from nearby impurities.
-
-
Fraction Analysis and Post-Purification:
-
Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Pool the fractions that meet the desired purity level (e.g., >98%).
-
Remove the acetonitrile and TFA from the pooled fractions via lyophilization (freeze-drying) to obtain the final product as a stable, pure, white powder.
-
Data Summary: Preparative HPLC Scale-Up
| Parameter | Example Conditions |
| Column | C18 Reversed-Phase, 21.2 x 250 mm, 5-10 µm |
| Sample Load | 50-200 mg |
| Loading Strategy | Concentration or Volume Overload in low % ACN |
| Flow Rate | Adjusted for column diameter (e.g., 15-20 mL/min) |
| Gradient | Same gradient profile as the optimized analytical method |
| Outcome | Purity >98%; Recovery rates can be ~77% for high purity. |
Visualized Workflows and Pathways
Bradykinin (1-5) Metabolic Pathway
Formation of Bradykinin (1-5) via ACE-mediated cleavage.
HPLC Purification Workflow
Workflow for the preparative purification of synthetic peptides.
References
Application Note: Protocol for Measuring Bradykinin (1-5) Stability in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bradykinin (BK) is a potent vasoactive nonapeptide that plays a critical role in inflammation, blood pressure regulation, and pain signaling.[1] However, its extremely short half-life of less than 30 seconds in plasma makes direct quantification challenging for assessing the activity of the kallikrein-kinin system.[1][2][3] Bradykinin (1-5) (BK(1-5)), a pentapeptide fragment (Arg-Pro-Pro-Gly-Phe), is the major stable plasma metabolite of bradykinin, formed through sequential cleavage by Angiotensin-Converting Enzyme (ACE).[4] With a significantly longer half-life of 86 to 101 minutes, BK(1-5) serves as a reliable biomarker for systemic bradykinin production. Accurate measurement of BK(1-5) stability is crucial for studies involving cardiovascular diseases, diabetes, and drug-induced angioedema.
This document provides a detailed protocol for determining the stability of BK(1-5) in biological matrices such as plasma and serum, utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for sensitive and specific quantification.
Bradykinin (1-5) Formation Pathway
Bradykinin is primarily metabolized in plasma by ACE, which sequentially cleaves dipeptides from the C-terminus. This process first yields the inactive metabolite BK(1-7), which is then further cleaved by ACE to produce the stable fragment BK(1-5). Understanding this pathway is essential as the stability of BK(1-5) is influenced by the same enzymatic systems that degrade its parent molecule.
Quantitative Data Summary
The significant difference in the half-life between Bradykinin and its metabolite BK(1-5) underscores the utility of measuring the latter as a stable biomarker.
| Analyte | Biological Matrix | Half-Life | Reference |
| Bradykinin (BK) | Human Plasma/Serum | 17 - 34 seconds | |
| Bradykinin (1-5) | Human Blood/Plasma | 86 - 101 minutes |
Table 1: Comparative half-life of Bradykinin and Bradykinin (1-5).
For quantitative analysis via LC-MS/MS, specific precursor and fragment ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode. While optimal transitions should be determined empirically, published methods provide a validated starting point.
| Analyte | Precursor Ion (m/z) | Fragment Ion (m/z) | Notes | Reference |
| Bradykinin | 354.18 (3+) | 419.18 (y3¹⁺) | Primary quantitative transition. | |
| Bradykinin | 354.18 (3+) | 408.18 (b4¹⁺) | Confirmatory transition. | |
| Bradykinin (1-5) | 517.3 (1+) | 70.1 (immonium) | Parameters require optimization; often part of a multiplexed assay for kinin peptides. | |
| Internal Standard (IS) | Varies | Varies | A stable isotope-labeled BK(1-5) is recommended for highest accuracy. |
Table 2: Example LC-MS/MS parameters for Bradykinin and related peptides.
Experimental Workflow for Stability Assay
The protocol involves incubating BK(1-5) in the biological matrix of interest and quantifying its concentration at various time points to determine the degradation rate.
References
Application of Bradykinin (1-5) in Pain Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bradykinin (BK), a potent inflammatory mediator, plays a crucial role in the generation of pain. Its full-length form, Bradykinin (1-9), is well-characterized to induce pain and hyperalgesia through the activation of B1 and B2 receptors. However, recent research has shed light on the biological activity of its metabolites, specifically the pentapeptide fragment Bradykinin (1-5) (Arg-Pro-Pro-Gly-Phe). Emerging evidence suggests that Bradykinin (1-5) is not an inactive metabolite but possesses distinct biological functions, including a role in nociception that is independent of the classical B1 and B2 receptor pathways.[1] This discovery opens new avenues for pain research and the development of novel analgesic drugs.
These application notes provide a comprehensive overview of the use of Bradykinin (1-5) in pain research models, including its mechanism of action, detailed experimental protocols, and quantitative data.
Mechanism of Action and Signaling Pathway
Bradykinin (1-5) has been shown to be an endogenous peptide present in plasma.[1] Unlike its parent molecule, the effects of Bradykinin (1-5) are not mediated by B1 or B2 receptors.[1] Studies have demonstrated that Bradykinin (1-5) can induce nitric oxide (NO) production in various cell types, leading to vasorelaxation and a hypotensive response in vivo.[1] While the precise receptor and downstream signaling cascade are still under investigation, the induction of NO synthase (NOS) appears to be a key event.
The nociceptive effects of Bradykinin (1-5) are reported to be reduced compared to Bradykinin (1-9).[1] This suggests a modulatory role in pain pathways that is distinct from the potent pro-nociceptive actions of the full-length peptide.
Figure 1: Proposed signaling pathway for Bradykinin (1-5).
Data Presentation
The following table summarizes the comparative quantitative data on the nociceptive effects of Bradykinin (1-5) versus Bradykinin (1-9) as reported in the literature.
| Peptide | Nociceptive Response (Writhing Test) | Nociceptive Response (Formalin Test - Phase 1) | Nociceptive Response (Formalin Test - Phase 2) | Reference |
| Bradykinin (1-9) | Induces significant writhing behavior | Induces significant nocifensive behavior | Induces significant nocifensive behavior | |
| Bradykinin (1-5) | Reduced writhing behavior compared to BK(1-9) | Reduced nocifensive behavior compared to BK(1-9) | Reduced nocifensive behavior compared to BK(1-9) |
Experimental Protocols
Detailed methodologies for key experiments to investigate the role of Bradykinin (1-5) in pain are provided below. These protocols are adapted from standard procedures and should be optimized for specific laboratory conditions.
Protocol 1: Acetic Acid-Induced Writhing Test in Mice
This model assesses visceral pain by observing the number of abdominal constrictions (writhes) following the intraperitoneal injection of an irritant.
Materials:
-
Bradykinin (1-5)
-
Bradykinin (1-9) (as a positive control)
-
Vehicle (e.g., sterile 0.9% saline)
-
Acetic acid solution (0.6% in sterile water)
-
Male Swiss mice (20-25 g)
-
Observation chambers
-
Syringes and needles (27G)
-
Stopwatch
Procedure:
-
Acclimatization: Acclimate mice to the testing environment for at least 1 hour before the experiment.
-
Grouping: Randomly divide mice into groups (n=6-8 per group):
-
Vehicle control
-
Bradykinin (1-9) (e.g., 10 nmol/kg, i.p.)
-
Bradykinin (1-5) (various doses, e.g., 10, 30, 100 nmol/kg, i.p.)
-
-
Administration: Administer the vehicle, Bradykinin (1-9), or Bradykinin (1-5) via intraperitoneal (i.p.) injection.
-
Induction of Writhing: 15 minutes after the peptide administration, inject 0.1 mL of 0.6% acetic acid solution i.p.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and start the stopwatch.
-
Data Collection: Count the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for a period of 20 minutes.
-
Analysis: Compare the mean number of writhes in the Bradykinin (1-5) treated groups to the vehicle and Bradykinin (1-9) groups. Calculate the percentage of inhibition of writhing.
Figure 2: Experimental workflow for the writhing test.
Protocol 2: Formalin-Induced Nociception Test in Mice
This model assesses both acute (neurogenic) and tonic (inflammatory) pain by observing the licking and biting behavior of the injected paw.
Materials:
-
Bradykinin (1-5)
-
Bradykinin (1-9) (as a positive control)
-
Vehicle (e.g., sterile 0.9% saline)
-
Formalin solution (2.5% in saline)
-
Male Swiss mice (20-25 g)
-
Observation chambers with a transparent floor
-
Syringes and needles (30G)
-
Stopwatch
Procedure:
-
Acclimatization: Acclimate mice to the observation chambers for at least 30 minutes before the experiment.
-
Grouping: Randomly divide mice into groups (n=6-8 per group):
-
Vehicle control
-
Bradykinin (1-9) (e.g., 10 nmol/paw, intraplantar)
-
Bradykinin (1-5) (various doses, e.g., 10, 30, 100 nmol/paw, intraplantar)
-
-
Administration: Co-inject Bradykinin (1-5), Bradykinin (1-9), or vehicle with 20 µL of 2.5% formalin solution into the plantar surface of the right hind paw.
-
Observation: Immediately after the injection, place the mouse in the observation chamber and start the stopwatch.
-
Data Collection: Record the total time the animal spends licking or biting the injected paw during two phases:
-
Phase 1 (Acute/Neurogenic Pain): 0-5 minutes post-injection.
-
Phase 2 (Tonic/Inflammatory Pain): 15-30 minutes post-injection.
-
-
Analysis: Compare the mean duration of licking/biting in the Bradykinin (1-5) treated groups to the vehicle and Bradykinin (1-9) groups for both phases.
Figure 3: Experimental workflow for the formalin test.
Conclusion
The study of Bradykinin (1-5) in pain research is an emerging field with the potential to uncover novel mechanisms and therapeutic targets for pain management. The provided application notes and protocols offer a framework for researchers to investigate the non-classical, modulatory role of this bradykinin fragment in nociception. Further research is warranted to fully elucidate its receptor, signaling pathways, and therapeutic potential.
References
Application Note: The Role of Bradykinin (1-5) in Elucidating Kinin Metabolism
Introduction Bradykinin (BK) is a potent vasoactive nonapeptide involved in inflammation, blood pressure regulation, and pain.[1][2] Its physiological effects are short-lived due to rapid degradation by various peptidases, collectively known as kininases.[3][4] The study of kinin metabolism is crucial for understanding cardiovascular diseases and the mechanism of action of drugs like Angiotensin-Converting Enzyme (ACE) inhibitors.[5] Bradykinin (1-5) [BK(1-5)], with the amino acid sequence Arg-Pro-Pro-Gly-Phe, is the final inactive metabolite of the primary ACE-mediated degradation pathway. While often viewed as an end-product, BK(1-5) serves two critical experimental roles: as a key biomarker for in vivo ACE activity and as a specific substrate for investigating alternative metabolic pathways, such as those mediated by Aminopeptidase P (APP).
Principle The primary pathway for bradykinin inactivation in human plasma is through sequential cleavage by ACE. ACE first cleaves the Pro⁷-Phe⁸ bond to produce BK(1-7), and then the Phe⁵-Ser⁶ bond to produce the stable, inactive pentapeptide BK(1-5). Therefore, the rate of BK(1-5) formation is a direct indicator of ACE activity in a given biological sample.
Furthermore, under conditions of ACE inhibition or in systems where other enzymes are prominent, kinin metabolism is redirected. Bradykinin (1-5) itself can be a substrate for other exopeptidases. For instance, Aminopeptidase P (APP) can hydrolyze the N-terminal Arg¹-Pro² bond of BK(1-5). By using synthetic BK(1-5) as a substrate in the presence of ACE inhibitors, researchers can isolate and characterize the activity of other contributing kininases like APP.
Key Metabolic Pathways & Data
The metabolism of bradykinin is a complex network involving several key enzymes. The relative contribution of each enzyme can vary depending on the biological environment (e.g., plasma vs. tissue) and pathophysiological conditions.
Table 1: Major Enzymes and Metabolites in Bradykinin Degradation
| Enzyme | Abbreviation | Cleavage Site on Bradykinin (Arg¹-Pro²-Pro³-Gly⁴-Phe⁵-Ser⁶-Pro⁷-Phe⁸-Arg⁹) | Primary Metabolite | Secondary Metabolite(s) |
|---|---|---|---|---|
| Angiotensin-Converting Enzyme | ACE / Kininase II | Pro⁷-Phe⁸ and Phe⁵-Ser⁶ | Bradykinin (1-7) | Bradykinin (1-5) |
| Aminopeptidase P | APP | Arg¹-Pro² | Bradykinin (2-9) | Bradykinin (4-9) (via DPP-IV) |
| Carboxypeptidase N | CPN / Kininase I | Phe⁸-Arg⁹ | des-Arg⁹-Bradykinin [BK(1-8)] | - |
| Neutral Endopeptidase | NEP / Neprilysin | Pro⁷-Phe⁸ | Bradykinin (1-7) | Bradykinin (1-5) (via ACE) |
Table 2: Kinetic Parameters of Kinin-Metabolizing Enzymes
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mL) | Biological Source |
|---|---|---|---|---|
| Aminopeptidase P (APP) | Bradykinin | 19.7 ± 2.6 | 12.1 ± 1.2 | Rat Plasma |
| Aminopeptidase P (APP) | Bradykinin (1-5) | Comparable to BK | Comparable to BK | Rat Plasma |
Note: Kinetic parameters are highly dependent on experimental conditions and the purity of the enzyme preparation.
Caption: Primary metabolic pathways of Bradykinin degradation.
Experimental Protocols
Protocol 1: In Vitro Assay of Bradykinin Metabolism in Human Serum to Quantify ACE Activity
This protocol describes a method to measure the degradation of exogenous bradykinin in human serum, with a focus on quantifying the formation of the stable metabolite BK(1-5) as an index of ACE activity.
Materials:
-
Synthetic Bradykinin (BK)
-
Human serum samples
-
Cold anhydrous ethanol
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
-
Internal standards (e.g., stable isotope-labeled BK and metabolites)
Procedure:
-
Sample Preparation: Collect blood and process to obtain serum. Store at -80°C until use.
-
Incubation: Thaw serum samples on ice. Add synthetic BK to a final concentration of ~500 nM.
-
Time Course: Incubate the samples at 37°C. Collect aliquots at various time points (e.g., 0, 1, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction at each time point by adding 4 volumes of cold anhydrous ethanol to precipitate proteins.
-
Protein Precipitation: Incubate samples at 4°C for 1 hour, then centrifuge at 3,000 x g for 15 minutes at 4°C.
-
Peptide Extraction: Collect the supernatant. Evaporate the ethanol under a stream of nitrogen. Reconstitute the sample in a suitable buffer for Solid Phase Extraction (SPE).
-
Sample Cleanup (SPE): Condition a C18 SPE cartridge. Load the sample, wash away salts, and elute the peptides with a high organic solvent solution (e.g., acetonitrile with 0.1% formic acid).
-
Analysis: Dry the eluted sample and reconstitute in mobile phase for LC-MS/MS analysis. Monitor the specific mass transitions for BK, BK(1-7), and BK(1-5).
-
Data Quantification: Calculate the concentration of BK(1-5) at each time point relative to an internal standard. The rate of BK(1-5) formation reflects the ACE activity.
Caption: Experimental workflow for assessing ACE activity.
Protocol 2: Using Bradykinin (1-5) as a Substrate to Measure Aminopeptidase P (APP) Activity
This protocol is designed to specifically measure APP activity by using synthetic BK(1-5) as a substrate, thereby avoiding interference from the primary BK degradation pathways.
Materials:
-
Synthetic Bradykinin (1-5) [BK(1-5)]
-
Biological sample (e.g., rat plasma)
-
ACE inhibitor (e.g., Captopril)
-
CPN inhibitor (e.g., MERGETPA)
-
Chelating agents (e.g., o-phenanthroline, EDTA) as potential APP inhibitors for control experiments
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Prepare plasma samples. To isolate APP activity, pre-incubate the plasma with inhibitors for other major kininases, such as Captopril (for ACE) and MERGETPA (for CPN), for 15 minutes at 37°C.
-
Reaction Initiation: Add synthetic BK(1-5) to the inhibitor-treated plasma to a final concentration in the low micromolar range (e.g., 20 µM, based on published Km values).
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction using a method compatible with subsequent analysis, such as the addition of cold ethanol or acidification with trifluoroacetic acid (TFA).
-
Sample Processing: Process the samples for LC-MS/MS analysis as described in Protocol 1 (Steps 5-7).
-
Analysis: Use LC-MS/MS to monitor the depletion of the parent substrate, BK(1-5), over time. If analytical standards are available, one can also monitor for the appearance of the expected product (e.g., BK(2-5), resulting from the cleavage of the Arg¹-Pro² bond).
-
Control Experiments: To confirm the observed activity is due to APP, run parallel experiments where known APP inhibitors (e.g., 2-mercaptoethanol, EDTA) are added. A significant reduction in BK(1-5) degradation would confirm APP as the responsible enzyme.
Caption: Workflow to specifically probe Aminopeptidase P activity.
References
Troubleshooting & Optimization
troubleshooting low signal intensity for Bradykinin (1-5) in mass spec
Welcome to the technical support center for the mass spectrometric analysis of Bradykinin (1-5). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, particularly focusing on low signal intensity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter when analyzing Bradykinin (1-5) by mass spectrometry.
Q1: I am observing very low or no signal for Bradykinin (1-5). What are the most common causes?
Low or no signal for Bradykinin (1-5) can stem from several factors throughout the experimental workflow, from sample collection to data acquisition. The most common culprits are:
-
Sample Degradation: Although Bradykinin (1-5) is a stable metabolite of Bradykinin, it can be susceptible to degradation by proteases in biological samples.[1][2][3]
-
Adsorption to Surfaces: Peptides, especially cationic ones like Bradykinin (1-5), are prone to adsorbing to glass and standard polypropylene surfaces, leading to significant sample loss.[4][5]
-
Suboptimal Sample Preparation: Inefficient extraction, inadequate removal of interfering substances, or inappropriate solvent composition can all suppress the signal.
-
Poor Ionization Efficiency: The settings of your mass spectrometer's ion source are critical. Suboptimal parameters will lead to poor ionization and, consequently, low signal.
-
Incorrect Mass Spectrometer Settings: Using incorrect precursor/product ion pairs (for MS/MS) or looking for the wrong m/z will result in a failure to detect the analyte.
Q2: My signal intensity for Bradykinin (1-5) is inconsistent between samples. What could be the reason?
Inconsistent signal intensity is often related to variability in sample handling and preparation. Key areas to investigate include:
-
Inconsistent Sample Collection and Storage: Variations in the time between sample collection and processing, as well as storage conditions, can lead to differing levels of degradation. Repeated freeze-thaw cycles are known to degrade Bradykinin.
-
Variable Extraction Recovery: If you are using a sample clean-up method like solid-phase extraction (SPE), inconsistent recovery between samples will lead to variable signal intensity.
-
Matrix Effects: Differences in the composition of the sample matrix between individual samples can cause ion suppression, leading to inconsistent signal intensity.
Q3: What steps can I take to prevent sample degradation?
To minimize the degradation of Bradykinin (1-5) in biological samples, consider the following:
-
Immediate Processing: Process samples as quickly as possible after collection.
-
Use of Protease Inhibitors: For plasma or blood samples, collecting them in tubes containing a cocktail of protease inhibitors can prevent enzymatic degradation.
-
Rapid Enzyme Inactivation: An effective method for blood samples is to collect them directly into chilled ethanol, which denatures and precipitates the degrading enzymes.
-
Controlled Temperature: Keep samples on ice during processing and store them at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Q4: How can I minimize the loss of Bradykinin (1-5) due to adsorption?
Peptide adsorption is a significant and often overlooked cause of low signal intensity. To mitigate this:
-
Use Low-Binding Consumables: Utilize protein low-binding polypropylene tubes and pipette tips for all sample preparation steps.
-
Optimize Injection Solvent: The composition of the solvent used to dissolve the final extract for injection can impact adsorption. A design of experiments (DoE) approach has shown that an optimized injection solvent can significantly increase signal intensity.
-
Acidify the Sample: Acidifying the sample with an agent like formic acid can help to reduce adsorption.
Q5: What are the recommended mass spectrometry settings for Bradykinin (1-5)?
The optimal settings will be instrument-dependent. However, here are some general guidelines and examples from published methods.
Data Presentation: Recommended LC-MS/MS Parameters
The following table summarizes typical instrument parameters for the analysis of Bradykinin (1-5) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
| Parameter | Setting | Notes |
| Ionization Mode | Positive Electrospray Ionization (ESI) | Bradykinin (1-5) readily forms positive ions. |
| Precursor Ion (m/z) | 287.25 [M+2H]2+ | This is a common precursor ion for Bradykinin (1-5). |
| Product Ions (m/z) | 320.20 (y3, quantifier), 408.20 (b4, qualifier) | These are typical fragment ions used for quantification and confirmation. |
| Spray Voltage | 1500 V | This is a starting point; optimization is recommended. |
| Source Temperature | 300-350 °C | The optimal temperature can vary between instruments. |
| Curtain Gas (CUR) | 35 psi | Gas settings are highly instrument-specific. |
| Collision Gas (CAD) | 8 psi | Gas settings are highly instrument-specific. |
| Ion Source Gas 1 (GS1) | 40 psi | Gas settings are highly instrument-specific. |
| Ion Source Gas 2 (GS2) | 45 psi | Gas settings are highly instrument-specific. |
Experimental Protocols
Here are detailed methodologies for key experiments related to troubleshooting low Bradykinin (1-5) signal intensity.
Protocol 1: Sample Collection and Preparation from Whole Blood
This protocol is designed to minimize ex-vivo formation and degradation of Bradykinin (1-5).
-
Blood Collection: Collect 5 mL of blood into a tube containing 15 mL of chilled ethanol. This immediately stops enzymatic activity.
-
Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the ethanolic supernatant to a new low-binding tube.
-
Solid-Phase Extraction (SPE):
-
Condition a polymeric SPE cartridge.
-
Load the ethanolic plasma supernatant onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the Bradykinin (1-5) from the cartridge.
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen or using a vacuum concentrator. Reconstitute the sample in an appropriate injection solvent (e.g., 0.1% formic acid in water/acetonitrile).
Protocol 2: Optimization of Injection Solvent to Reduce Adsorption
This protocol, based on a Design of Experiments (DoE) approach, can help identify an injection solvent that minimizes peptide loss.
-
Factor Screening: Identify potential factors that could influence signal intensity, such as the percentage of organic solvent (e.g., methanol), the percentage of a signal-enhancing additive (e.g., dimethyl sulfoxide - DMSO), and the percentage of acid (e.g., formic acid).
-
Experimental Design: Create a set of experiments where these factors are varied systematically. For example, you might test different combinations of methanol, DMSO, and formic acid in water.
-
Sample Preparation: Prepare a standard solution of Bradykinin (1-5) and dilute it into each of the different injection solvent compositions.
-
LC-MS/MS Analysis: Analyze each sample and record the peak area for Bradykinin (1-5).
-
Data Analysis: Analyze the results to determine which combination of solvent components gives the highest signal intensity. A successful optimization can lead to a significant increase in signal.
Mandatory Visualization
The following diagrams illustrate key workflows and relationships in troubleshooting low signal intensity for Bradykinin (1-5).
Caption: Troubleshooting workflow for low Bradykinin (1-5) signal intensity.
Caption: General experimental workflow for Bradykinin (1-5) analysis.
References
- 1. genscript.com [genscript.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic | PLOS One [journals.plos.org]
Technical Support Center: Optimizing HPLC Separation of Bradykinin (1-5)
Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of Bradykinin (1-5) from its related fragments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for separating Bradykinin (1-5) and its fragments?
A1: The most common stationary phases for separating Bradykinin (1-5) and other peptide fragments are reversed-phase columns, such as C18 and C8.[1][2] C18 columns are widely used due to their hydrophobic nature, which provides good retention and separation of peptides.[3] For very hydrophobic peptides, a C8 column might offer better peak shape and faster elution.[4]
Q2: What is the recommended mobile phase composition for this separation?
A2: A typical mobile phase for separating Bradykinin fragments consists of two solvents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water.[1]
-
Mobile Phase B: 0.1% TFA in acetonitrile.
TFA is a crucial additive that acts as an ion-pairing agent, improving peak shape and resolution by minimizing unwanted interactions between the peptides and the silica-based stationary phase. Acetonitrile is the preferred organic modifier due to its low viscosity and UV transparency.
Q3: Why is a gradient elution typically used for separating peptide fragments?
A3: Gradient elution, where the concentration of the organic solvent (Mobile Phase B) is gradually increased over time, is almost always used for peptide separations. This is because peptides often have a wide range of hydrophobicities. An isocratic elution (constant mobile phase composition) can lead to very broad peaks for strongly retained peptides and poor retention for others. A gradient allows for the elution of all fragments with sharp, well-defined peaks in a reasonable timeframe.
Q4: What is the optimal detection wavelength for Bradykinin and its fragments?
A4: The peptide bond absorbs UV light at low wavelengths. Therefore, a detection wavelength of 214 nm or 220 nm is commonly used for the analysis of Bradykinin and its fragments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC separation of Bradykinin (1-5).
Issue 1: Poor Resolution Between Bradykinin (1-5) and Other Fragments
If you are observing co-eluting or poorly resolved peaks, consider the following troubleshooting steps:
-
Optimize the Gradient Slope: A shallower gradient (slower increase in the percentage of organic solvent per minute) can significantly improve the resolution between closely eluting peptides. As illustrated in the table below, decreasing the gradient slope enhances the separation.
Caption: Troubleshooting workflow for poor peak resolution.
-
Adjust the Mobile Phase pH: The ionization state of peptides can significantly affect their retention and selectivity. While TFA (pH ~2) is standard, exploring other mobile phase additives or adjusting the pH might alter the elution order and improve separation.
-
Change the Organic Modifier: While acetonitrile is common, switching to another organic solvent like methanol can alter the selectivity of the separation, potentially resolving co-eluting peaks.
-
Try a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different chemistry. For instance, a phenyl-hexyl column can offer different selectivity compared to a standard C18 column.
Issue 2: Peak Tailing
Peak tailing, where the peak is not symmetrical and has a "tail," can compromise resolution and quantification. Here’s how to address it:
-
Ensure Sufficient Ion-Pairing Agent: Inadequate concentration of TFA (below 0.1%) can lead to peak tailing due to interactions between basic peptide residues and the silica support.
-
Check Column Quality: The purity of the silica in the HPLC column is crucial. Columns with high metal ion impurities can cause peak tailing. If the column is old or has been used extensively with harsh conditions, it may need to be replaced.
-
Sample Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the sample concentration.
Caption: Causes and remedies for peak tailing in HPLC.
Issue 3: Irreproducible Retention Times
Fluctuations in retention times can make peak identification difficult. The following factors should be checked:
-
Column Temperature: Maintaining a constant and often elevated column temperature (e.g., 40-60°C) is important for reproducible separations. Temperature fluctuations can cause shifts in retention times.
-
Mobile Phase Preparation: Ensure that the mobile phase is prepared fresh and consistently for each run. Inconsistent concentrations of the organic modifier or additives will lead to variability.
-
System Equilibration: Always allow sufficient time for the HPLC system and column to equilibrate with the initial mobile phase conditions before injecting the sample.
Experimental Protocols
General HPLC Method for Bradykinin Fragment Separation
This protocol provides a starting point for method development. Optimization will likely be required based on your specific sample and instrument.
-
Instrumentation: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in deionized water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes.
-
Column Temperature: 40°C.
-
Detection: UV at 214 nm.
-
Injection Volume: 20 µL.
Sample Preparation using Solid-Phase Extraction (SPE)
For complex biological samples like plasma, a cleanup step is often necessary to remove interfering substances.
-
SPE Cartridge: C18 SPE cartridge.
-
Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated biological sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic impurities.
-
Elution: Elute the Bradykinin fragments with 1 mL of 80% acetonitrile containing 0.1% TFA.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial HPLC mobile phase.
Data Presentation
Table 1: Effect of Gradient Slope on the Resolution of Bradykinin (1-5) and a Closely Eluting Fragment
| Gradient Slope (%B/min) | Retention Time of Bradykinin (1-5) (min) | Retention Time of Fragment X (min) | Resolution (Rs) |
| 2.0 | 15.2 | 15.5 | 1.1 |
| 1.5 | 18.9 | 19.4 | 1.6 |
| 1.0 | 25.4 | 26.2 | 2.1 |
Note: The data in this table is representative and illustrates the general principle that a shallower gradient improves resolution. Actual retention times and resolution values will vary depending on the specific HPLC system, column, and other experimental conditions.
References
addressing matrix effects in Bradykinin (1-5) LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the LC-MS/MS analysis of Bradykinin (1-5).
Troubleshooting Guides
This section provides solutions to specific problems that researchers may encounter during the analysis of Bradykinin (1-5).
Issue 1: Low or No Analyte Signal
Possible Causes and Solutions:
| Cause | Recommended Action |
| Analyte Degradation | Bradykinin is rapidly metabolized in plasma. While Bradykinin (1-5) is more stable, proper sample handling is crucial.[1][2][3] Use collection tubes containing protease inhibitors and keep samples on ice.[4] Avoid repeated freeze-thaw cycles. |
| Poor Extraction Recovery | Optimize the Solid-Phase Extraction (SPE) protocol. For Bradykinin (1-5), a basic peptide, consider a mixed-mode cation exchange SPE sorbent. Pre-treatment of plasma with a base can improve recovery. Ensure proper conditioning, washing, and elution steps are followed. |
| Ion Suppression | Co-eluting matrix components, especially phospholipids, can suppress the analyte signal. Implement a robust sample cleanup method to remove these interferences. Consider phospholipid removal plates or cartridges. |
| Suboptimal MS Parameters | Ensure the mass spectrometer is properly tuned for Bradykinin (1-5). Optimize precursor and product ion selection, collision energy, and other source parameters. |
| Adsorption to Surfaces | Peptides can adsorb to glass and plastic surfaces. Use low-binding tubes and pipette tips for sample preparation and storage. Consider using silanized glass inserts for LC vials. |
Issue 2: High Background Noise or Interferences
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Sample Cleanup | Endogenous matrix components can cause high background. Enhance the sample preparation method, for instance, by incorporating a more rigorous wash step in the SPE protocol or using a more selective extraction technique. |
| Co-elution of Interferences | Modify the LC gradient to improve the separation of Bradykinin (1-5) from interfering peaks. Experiment with different column chemistries. |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and freshly prepared reagents to minimize background contamination. |
| Carryover | Implement a thorough needle wash protocol in the autosampler sequence to prevent carryover from high-concentration samples. |
Issue 3: Poor Peak Shape
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incompatible Injection Solvent | The composition of the injection solvent should be similar to or weaker than the initial mobile phase to ensure good peak shape. |
| Column Overload | Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample. |
| Column Degradation | Over time, column performance can degrade. Replace the column with a new one of the same type. |
| Secondary Interactions | Peptides can exhibit secondary interactions with the stationary phase. Adjusting the mobile phase pH or ionic strength can sometimes mitigate these effects. |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of matrix effects in Bradykinin (1-5) analysis?
A1: The most common cause of matrix effects, particularly ion suppression, in the analysis of Bradykinin (1-5) from biological matrices like plasma is the presence of co-eluting endogenous components, with phospholipids being a major contributor. These molecules can interfere with the ionization of Bradykinin (1-5) in the mass spectrometer source, leading to reduced signal intensity and inaccurate quantification.
Q2: How can I minimize the degradation of Bradykinin (1-5) during sample collection and processing?
A2: To minimize degradation, it is crucial to collect blood samples in tubes containing a cocktail of protease inhibitors. Samples should be immediately placed on ice and centrifuged at low temperatures. Plasma should be separated and stored at -80°C as soon as possible. Repeated freeze-thaw cycles of plasma samples should be avoided as they can lead to peptide degradation.
Q3: What type of internal standard is recommended for Bradykinin (1-5) quantification?
A3: A stable isotope-labeled (SIL) internal standard of Bradykinin (1-5) is highly recommended. A SIL internal standard has a chemical behavior that is nearly identical to the analyte during sample preparation and LC-MS/MS analysis. This allows it to effectively compensate for variations in extraction recovery and matrix effects, leading to more accurate and precise quantification.
Q4: What are the key parameters to consider for developing a robust SPE method for Bradykinin (1-5)?
A4: For a basic peptide like Bradykinin (1-5), a mixed-mode solid-phase extraction (SPE) with both reversed-phase and cation exchange properties is often effective. Key parameters to optimize include:
-
Sorbent selection: Weak or strong cation exchange mixed-mode sorbents.
-
Sample pre-treatment: Adjusting the pH of the sample to ensure the analyte is charged for retention on the ion-exchange sorbent. A basic pre-treatment can improve recovery.
-
Wash steps: Using a combination of aqueous and organic washes to remove interferences without eluting the analyte.
-
Elution solvent: Using a solvent system that disrupts both the reversed-phase and ion-exchange interactions to ensure complete elution of the analyte.
Q5: How can I assess the extent of matrix effects in my assay?
A5: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample (blank matrix extract with analyte added) to the peak area of the analyte in a neat solution at the same concentration. The formula is: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Bradykinin (1-5) from Human Plasma
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Pre-treatment:
-
To 200 µL of human plasma, add 10 µL of the internal standard solution (stable isotope-labeled Bradykinin (1-5)).
-
Add 200 µL of 5% ammonium hydroxide in water and vortex to mix.
-
-
SPE Procedure (using a mixed-mode weak cation exchange plate):
-
Condition: Condition the SPE plate wells with 200 µL of methanol followed by 200 µL of water.
-
Load: Load the pre-treated plasma sample onto the conditioned SPE plate.
-
Wash 1: Wash the wells with 200 µL of 5% ammonium hydroxide in water.
-
Wash 2: Wash the wells with 200 µL of 10% acetonitrile in water.
-
Elute: Elute the analyte with 2 x 50 µL of 5% formic acid in acetonitrile.
-
Dry Down: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Visualizations
Caption: Experimental workflow for Bradykinin (1-5) analysis.
Caption: Troubleshooting logic for low analyte signal.
References
Technical Support Center: Accurate Quantification of Endogenous Bradykinin (1-5)
Welcome to the technical support center for the accurate quantification of endogenous Bradykinin (1-5). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in accurately measuring endogenous Bradykinin (1-5)?
A1: The foremost challenge in quantifying Bradykinin (BK) and its metabolites, including BK(1-5), is the peptide's inherent instability and short half-life in biological matrices, estimated to be less than 30 seconds in plasma.[1][2] This rapid degradation is due to enzymatic activity, primarily by angiotensin-converting enzyme (ACE) and neprilysin (NEP).[3][4] Furthermore, artificial formation of bradykinin can occur ex vivo during sample collection and processing, leading to inaccurate measurements.[5]
Q2: Why is Bradykinin (1-5) often measured as a surrogate for Bradykinin?
A2: Bradykinin (1-5) is a stable metabolite of bradykinin. Its measurement can provide a more reliable assessment of systemic bradykinin production, as it is less susceptible to the rapid degradation that affects the parent molecule. Changes in BK(1-5) plasma concentrations can serve as a discriminative proof of kallikrein-kinin system activation.
Q3: What are the most critical pre-analytical factors to control for accurate quantification?
A3: Several pre-analytical variables can significantly impact the accuracy of Bradykinin (1-5) quantification. These include:
-
Sample Collection Technique: Minimizing tissue trauma and contact activation during venipuncture is crucial.
-
Choice of Anticoagulant: EDTA is commonly recommended.
-
Inhibition of Proteolytic Activity: Immediate addition of a protease inhibitor cocktail is essential to prevent both the degradation of existing bradykinin and the artificial generation of new bradykinin.
-
Temperature and Time: Blood samples should be collected in pre-chilled tubes and processed promptly at low temperatures (e.g., 4°C).
Q4: Should I use plasma or serum for Bradykinin (1-5) measurement?
A4: Plasma is generally the preferred sample type for bradykinin and its metabolite measurements. The coagulation cascade, which is activated during serum preparation, can lead to the release of proteases that may artificially generate or degrade kinins, resulting in unreliable data.
Q5: How should I store my plasma samples for long-term analysis?
A5: For long-term storage, plasma samples should be aliquoted into single-use polypropylene tubes and stored at -80°C. It is critical to avoid repeated freeze-thaw cycles, as this can lead to peptide degradation.
Troubleshooting Guides
Low or Undetectable Bradykinin (1-5) Levels
| Potential Cause | Troubleshooting Steps |
| Rapid Degradation During Collection/Processing | - Ensure immediate mixing of blood with a potent protease inhibitor cocktail in pre-chilled tubes.- Process samples on ice and centrifuge at 4°C within 30 minutes of collection. |
| Improper Sample Storage | - Store plasma aliquots at -80°C.- Avoid repeated freeze-thaw cycles. |
| Suboptimal Assay Sensitivity | - For LC-MS/MS, optimize ionization and fragmentation parameters.- For immunoassays, ensure the use of a high-affinity antibody and follow the manufacturer's protocol for signal amplification. |
| Adsorption to Surfaces | - Use low-binding polypropylene tubes and pipette tips throughout the entire workflow. |
High Variability in Bradykinin (1-5) Measurements
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | - Standardize the entire protocol from blood collection to final analysis, ensuring consistent timing and temperature for each step. |
| Ex vivo Formation of Bradykinin | - Use a comprehensive protease inhibitor cocktail that effectively blocks kallikrein and other relevant enzymes.- Minimize contact activation by using appropriate collection materials and techniques. |
| Matrix Effects in LC-MS/MS | - Perform a matrix effect evaluation using spike and recovery experiments.- Optimize the solid-phase extraction (SPE) protocol to effectively remove interfering substances. |
| Cross-reactivity in Immunoassays | - Verify the specificity of the antibody used. Some antibodies may cross-react with other kinin peptides. |
Quantitative Data Summary
Table 1: Reported Lower Limits of Quantification (LLOQ) for Bradykinin (1-5) using LC-MS/MS
| LLOQ (pg/mL) | Biological Matrix | Reference |
| 15.6 | Human Plasma | |
| 4.4 - 22.8 (depending on kinin) | Respiratory Lavage Fluids | |
| 2.5 | Human Plasma |
Table 2: Bradykinin and Bradykinin (1-5) Concentrations in Healthy Volunteers and Patients with ACE Inhibitor-Associated Angioedema
| Analyte | Healthy Controls (pg/mL) | ACE Inhibitor-Associated Angioedema Patients (pg/mL) | Reference |
| Bradykinin | Median: 2.8 (IQR: 1.8-4.2) | Median: 12.5 (IQR: 5.6-26.7) | |
| Bradykinin (1-5) | Median: 44.2 (IQR: 33.1-55.3) | Median: 49.8 (IQR: 37.2-62.4) |
Experimental Protocols
Protocol 1: Blood Collection and Plasma Preparation for Bradykinin (1-5) Analysis
This protocol is a synthesis of best practices described in the literature.
-
Preparation: Pre-chill polypropylene tubes containing an anticoagulant (e.g., EDTA) and a comprehensive protease inhibitor cocktail on ice.
-
Blood Collection: Collect whole blood via smooth venipuncture directly into the pre-chilled tubes.
-
Mixing: Immediately and gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and inhibitors.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood sample at 1,000-2,000 x g for 15 minutes at 4°C.
-
Plasma Collection: Carefully aspirate the plasma supernatant without disturbing the buffy coat and transfer it to a fresh, pre-chilled, low-binding polypropylene tube.
-
Storage: Aliquot the plasma into single-use tubes and store immediately at -80°C until analysis.
Protocol 2: Sample Preparation using Ethanol Precipitation for LC-MS/MS
This method is effective for deproteinization and inactivation of enzymes.
-
Ethanol Addition: Add chilled ethanol to the plasma sample (a common ratio is 2:1 or 3:1 ethanol to plasma).
-
Vortexing: Vortex the mixture vigorously to ensure complete protein precipitation.
-
Incubation: Incubate the samples at 4°C for at least 30 minutes.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the peptides to a new tube for further processing (e.g., solid-phase extraction).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Bradykinin measurement by liquid chromatography tandem mass spectrometry in subjects with hereditary angioedema enhanced by cold activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endogenous Bradykinin and BK1-5 during ACE Inhibitor-Associated Angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lcms.cz [lcms.cz]
stability issues of Bradykinin (1-5) in different solvent systems
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability of Bradykinin (1-5) in various solvent systems. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized Bradykinin (1-5) powder?
For optimal long-term stability, lyophilized Bradykinin (1-5) should be stored at -20°C or -80°C in a desiccated environment to protect it from moisture.[1] When stored correctly, the peptide in its powdered form can remain stable for months to years.[1] For short-term storage of a few weeks, refrigeration at 4°C is acceptable.[1]
Q2: What is the recommended procedure for reconstituting Bradykinin (1-5)?
To prevent condensation, allow the vial of lyophilized peptide to warm to room temperature before opening.[1] The choice of solvent depends on your experimental needs.
-
Aqueous Buffers: For most applications, sterile, distilled water or a buffer like phosphate-buffered saline (PBS) is suitable.[1]
-
Organic Solvents: If you encounter solubility issues, you can first dissolve the peptide in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (ACN), and then dilute the solution with your aqueous buffer.
-
Mixing: To dissolve the peptide, gently swirl the vial or pipette the solution up and down. Avoid vigorous shaking or vortexing, as this can cause the peptide to aggregate.
Q3: How should I store Bradykinin (1-5) solutions?
Once reconstituted, it is highly recommended to create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide. These aliquots should be stored at -20°C or -80°C. A solution intended for immediate use can be kept at 4°C for 1-2 days. The stability of Bradykinin (1-5) in solution is significantly lower than in its lyophilized state. Stock solutions in DMSO are reported to be stable for up to one month at -20°C and for six months at -80°C.
Q4: What are the primary factors that cause Bradykinin (1-5) degradation?
Several factors can compromise the stability of Bradykinin (1-5):
-
Enzymatic Degradation: In biological samples like plasma or serum, proteases (kininases) can rapidly break down peptides. While Bradykinin (1-5) is a more stable metabolite of Bradykinin, it is not entirely immune to enzymatic action.
-
Temperature: Higher temperatures accelerate the rate of both chemical and enzymatic degradation.
-
pH: The stability of the peptide is dependent on the pH of the solution.
-
Repeated Freeze-Thaw Cycles: This process can physically damage the peptide's structure and introduce moisture, which can lead to hydrolysis. Studies on the parent molecule, Bradykinin, showed its concentration dropped to 55% after just two freeze-thaw cycles.
Q5: How stable is Bradykinin (1-5) in biological fluids like plasma?
Bradykinin (1-5) is identified as the major stable metabolite of Bradykinin in human plasma. The parent Bradykinin peptide has an extremely short half-life in vivo (around 17 seconds) because it is rapidly cleaved by enzymes like angiotensin-converting enzyme (ACE). This cleavage is what produces Bradykinin (1-5). Therefore, quantifying Bradykinin (1-5) is often used as a reliable marker for the in vivo production of Bradykinin. To prevent any degradation during sample collection and analysis, blood is often drawn into chilled tubes containing protease inhibitors or ethanol.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor or Inconsistent Solubility | - Incorrect solvent choice.- The peptide has aggregated.- The peptide is of low quality or has degraded. | - Attempt reconstitution using a different solvent system (e.g., a small amount of DMSO followed by the aqueous buffer).- Gentle sonication may help in breaking up aggregates.- Verify that the peptide has been stored correctly and is within its recommended shelf life. |
| Loss of Biological Activity | - Peptide degradation from improper storage or handling.- Multiple freeze-thaw cycles.- Enzymatic degradation within the experimental system (e.g., cell culture media with serum). | - For each experiment, prepare fresh dilutions from a new, single-use aliquot.- Ensure proper storage conditions are maintained for both lyophilized powder and stock solutions.- If working with biological samples, consider the use of broad-spectrum protease inhibitors. |
| Inconsistent Results Between Experiments | - Variability in peptide concentration due to inaccurate reconstitution or storage.- Degradation of stock solutions over time.- Minor differences in experimental conditions. | - Always prepare fresh working solutions from a stable stock aliquot before each experiment.- Maintain consistency in all experimental parameters, including timing, temperature, and reagent concentrations.- Validate the stability of your working solutions under your specific experimental conditions if inconsistencies persist. |
Data Presentation
Table 1: Recommended Storage Conditions for Bradykinin (1-5)
| Form | Temperature | Duration | Key Recommendations |
|---|---|---|---|
| Lyophilized Powder | -20°C to -80°C | Months to Years | Store in a desiccator to prevent moisture absorption. Protect from light. |
| 4°C | Weeks | Suitable only for short-term storage. | |
| Reconstituted Solution (Aqueous Buffer) | -20°C to -80°C | Weeks to Months | Aliquot into single-use volumes to prevent freeze-thaw cycles. Stability is dependent on the buffer composition. |
| 4°C | 1-2 Days | Recommended for immediate use only. Prone to microbial growth. | |
| Reconstituted Solution (DMSO) | -20°C | ~1 Month | Aliquot to avoid contamination and solvent evaporation. |
| | -80°C | ~6 Months | Considered the best option for long-term storage of a stock solution. |
Table 2: Stability of Bradykinin and its Metabolite BK(1-5) in Human Plasma
| Peptide | Condition | Half-Life / Stability Finding |
|---|---|---|
| Bradykinin (Parent) | In vivo | Extremely short (~17 seconds). |
| Bradykinin (Parent) | Human plasma in vitro (no inhibitors) | ~30-60 minutes. |
| Bradykinin (Parent) | Human plasma with protease inhibitors, -20°C | Stable for at least 12 months. |
| Bradykinin (Parent) | Human plasma with protease inhibitors | Degrades with repeated freeze-thaw cycles (55% remaining after 2nd cycle). |
| Bradykinin (1-5) | In vivo | Identified as the major stable metabolite with a terminal half-life of minutes. Its stability makes it a reliable marker for systemic Bradykinin production. |
Experimental Protocols
Protocol 1: General Reconstitution of Lyophilized Bradykinin (1-5)
-
Equilibration: Before opening, allow the vial containing the lyophilized peptide to sit at room temperature for 15-20 minutes to prevent water condensation on the cold powder.
-
Solvent Addition: Add the appropriate volume of a pre-determined solvent (e.g., sterile DMSO for a concentrated stock, or sterile PBS for a working solution) to the vial to achieve the desired concentration.
-
Dissolution: Gently swirl the vial or pipette the solution up and down until the peptide is fully dissolved. Avoid vigorous mixing. If solubility is low in an aqueous buffer, first dissolve in a minimal volume of DMSO and then slowly add the aqueous buffer to the desired final volume.
-
Aliquoting: Dispense the solution into single-use, low-protein-binding microcentrifuge tubes. This is critical to prevent degradation from repeated freeze-thaw cycles.
-
Storage: Immediately store the aliquots at -20°C or, for longer-term storage, at -80°C.
Protocol 2: Assessing Peptide Stability in Human Plasma
This protocol provides a general workflow for evaluating the stability of Bradykinin (1-5) in a biological matrix.
-
Sample Collection: Collect human blood into tubes containing an anticoagulant (e.g., EDTA) and a cocktail of protease inhibitors. Alternatively, collect blood directly into chilled ethanol to immediately denature enzymes.
-
Plasma Preparation: Centrifuge the blood sample (e.g., at 2000 x g for 15 minutes at 4°C) to separate the plasma.
-
Peptide Spiking: Add a known concentration of Bradykinin (1-5) to the plasma and mix gently.
-
Incubation: Incubate the mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the plasma-peptide mixture.
-
Reaction Quenching: Immediately stop any enzymatic activity in the aliquot by adding a precipitating agent like 3 volumes of cold 100% ethanol or a trichloroacetic acid (TCA) solution.
-
Protein Precipitation: Vortex the quenched sample and incubate at 4°C for at least 30 minutes to allow proteins to fully precipitate.
-
Sample Clarification: Centrifuge the sample at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Extraction: Carefully collect the supernatant, which contains the peptide. This sample may require further solid-phase extraction (SPE) for cleanup depending on the analytical method.
-
Analysis: Quantify the remaining concentration of Bradykinin (1-5) in the supernatant using a sensitive and specific method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Visualizations
Caption: Workflow for proper reconstitution and storage of Bradykinin (1-5).
References
Technical Support Center: Refining Sample Collection for Accurate Bradykinin (1-5) Analysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on refining sample collection and analysis procedures for the accurate quantification of Bradykinin (1-5). Given the inherent instability of its parent molecule, Bradykinin, precise pre-analytical handling is paramount to obtaining reliable data.
Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of Bradykinin (1-5) levels.
| Problem | Potential Cause | Recommended Solution |
| Low or Undetectable Bradykinin (1-5) Levels | Inadequate inhibition of peptidases: Bradykinin is rapidly degraded in circulation by various enzymes. | Ensure the use of a comprehensive protease inhibitor cocktail immediately upon blood collection. This should include inhibitors of angiotensin-converting enzyme (ACE), carboxypeptidase N (CPN), and other kininases.[1] |
| Delayed sample processing: Leaving blood at room temperature can lead to the degradation of Bradykinin and its metabolites.[2][3] | Process samples as quickly as possible. Keep blood tubes on ice and centrifuge at 4°C within 30 minutes of collection.[1] | |
| Improper sample storage: Repeated freeze-thaw cycles are known to degrade Bradykinin and its metabolites.[2] | Aliquot plasma into single-use vials before freezing. For long-term storage, -80°C is recommended. | |
| High Variability Between Replicates | Inconsistent sample handling: Variations in the time between collection, addition of inhibitors, and centrifugation can introduce significant variability. | Standardize the entire sample collection and processing workflow with precise timing for each step. |
| Pipetting inaccuracies: Inconsistent volumes of samples, standards, or reagents can lead to variable results. | Use calibrated pipettes and ensure proper pipetting technique. Pre-rinse tips with the reagent before dispensing. | |
| Plate edge effects (ELISA): Temperature gradients across the microplate during incubation can cause variability. | Ensure the plate is incubated in a temperature-controlled environment and is properly sealed to prevent evaporation. | |
| Poor Standard Curve (ELISA) | Improper standard preparation: Inaccurate serial dilutions or degradation of the stock standard will result in a non-linear or low-signal curve. | Prepare fresh serial dilutions for each assay. Briefly centrifuge the stock standard vial before opening and ensure it is fully reconstituted. |
| Incorrect incubation times or temperatures: Deviation from the protocol-specified conditions can lead to suboptimal antibody binding. | Strictly adhere to the incubation times and temperatures outlined in the ELISA kit manual. | |
| High Background (ELISA) | Insufficient washing: Inadequate removal of unbound reagents is a common cause of high background. | Ensure thorough washing of all wells according to the protocol. If using an automated washer, verify that all ports are dispensing and aspirating correctly. |
| Contaminated reagents: Buffers or other reagents may be contaminated. | Use fresh, sterile reagents. | |
| Low Sensitivity or Poor Fragmentation (LC-MS/MS) | Matrix effects: Endogenous components in plasma can interfere with the ionization of the target analyte. | Optimize the solid-phase extraction (SPE) protocol to effectively remove interfering substances. A switch to a base pretreatment of the plasma before SPE can improve recovery for basic peptides like Bradykinin (1-5). |
| Suboptimal MS parameters: Incorrect precursor/product ion selection or collision energy can lead to poor sensitivity. | Optimize MS/MS parameters using a purified Bradykinin (1-5) standard. Using multiply charged precursors and specific y or b ion fragments can improve specificity. |
Frequently Asked Questions (FAQs)
Q1: Why is measuring Bradykinin (1-5) preferred over measuring Bradykinin itself?
A1: Bradykinin has an extremely short half-life in plasma, estimated to be less than 30 seconds, due to rapid enzymatic degradation. This makes its accurate measurement incredibly challenging. Bradykinin (1-5) is a more stable metabolite, and its levels are considered a reliable indicator of in vivo Bradykinin generation.
Q2: What is the optimal blood collection tube for Bradykinin (1-5) analysis?
A2: Pre-chilled plastic tubes containing EDTA as an anticoagulant are recommended. The use of plastic tubes is crucial to prevent contact activation of the kallikrein-kinin system, which can artificially generate Bradykinin. It is essential to add a protease inhibitor cocktail to the tube immediately before or after blood collection. Commercially available tubes containing protease inhibitors, such as BD™ P800 tubes, can also be used.
Q3: What should be included in a protease inhibitor cocktail for Bradykinin (1-5) stabilization?
A3: A comprehensive protease inhibitor cocktail should target the key enzymes responsible for kinin degradation. This includes inhibitors for angiotensin-converting enzyme (ACE), carboxypeptidase N (CPN), neutral endopeptidase, and aminopeptidase P. A combination of EDTA and other specific inhibitors is often used.
Q4: What are the recommended centrifugation parameters for plasma separation?
A4: To minimize enzymatic activity, centrifugation should be performed at a low temperature. The recommended parameters are 1000-2000 x g for 15 minutes at 4°C.
Q5: How should I store my plasma samples, and for how long are they stable?
A5: For long-term storage, plasma samples should be aliquoted into single-use tubes and stored at -80°C. When a suitable protease inhibitor mix is used, Bradykinin has been shown to be stable in plasma for at least 12 months at -20°C. Ethanol-precipitated samples have demonstrated stability for up to 8 months at -80°C. Avoid repeated freeze-thaw cycles as this leads to degradation.
Q6: Can I use serum instead of plasma for Bradykinin (1-5) measurement?
A6: Plasma is strongly preferred over serum. The coagulation cascade that occurs during serum preparation can activate proteases, leading to either the artificial generation or degradation of Bradykinin and its metabolites, resulting in inaccurate measurements.
Data Presentation
The stability of Bradykinin and its metabolite Bradykinin (1-5) is critically dependent on the sample handling and storage conditions. The following tables summarize key quantitative data from the literature.
Table 1: Stability of Bradykinin in Plasma with Protease Inhibitors
| Storage Condition | Duration | Stability |
| Room Temperature | At least 3 hours | Stable |
| -20°C | 12 months | Stable |
| Repeated Freeze-Thaw Cycles | 1st cycle | 81% of initial concentration |
| 2nd cycle | 55% of initial concentration |
Data is for Bradykinin, but similar trends are expected for its metabolites.
Table 2: Stability of Ethanol-Treated Whole Blood Samples
| Storage Condition | Duration | Stability |
| 4°C | Up to 4 weeks | Stable |
| -80°C | Up to 8 months | Stable |
Experimental Protocols
Protocol 1: Blood Collection and Plasma Preparation
This protocol outlines the critical steps for collecting and processing blood samples to ensure the stability of Bradykinin (1-5).
Materials:
-
Pre-chilled plastic blood collection tubes containing K2EDTA.
-
Comprehensive protease inhibitor cocktail.
-
Refrigerated centrifuge.
-
Low-protein binding polypropylene tubes for plasma storage.
Procedure:
-
Pre-chill all collection and processing tubes on ice.
-
Add the appropriate volume of the protease inhibitor cocktail to the EDTA collection tube immediately before blood draw.
-
Collect whole blood using a smooth venipuncture technique to minimize tissue trauma and contact activation.
-
Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing with the anticoagulant and inhibitors.
-
Place the blood tube immediately on ice.
-
Within 30 minutes of collection, centrifuge the sample at 1000-2000 x g for 15 minutes at 4°C.
-
Carefully aspirate the plasma supernatant, avoiding the buffy coat and red blood cells.
-
Aliquot the plasma into pre-chilled, single-use, low-protein binding tubes.
-
Store the plasma aliquots at -80°C until analysis.
Protocol 2: General Competitive ELISA for Bradykinin (1-5)
This protocol provides a general workflow for a competitive ELISA. Refer to the specific kit manufacturer's instructions for detailed reagent preparation and incubation times.
Procedure:
-
Prepare all reagents, standards, and samples according to the kit manual. Allow all components to reach room temperature before use.
-
Add a defined volume of standards and prepared plasma samples to the appropriate wells of the pre-coated microplate.
-
Add the biotinylated Bradykinin (1-5) conjugate to each well (except blanks).
-
Add the specific antibody to Bradykinin (1-5) to each well (except blanks).
-
Incubate the plate for the specified time and temperature, typically with shaking.
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the streptavidin-HRP conjugate to each well and incubate.
-
Wash the plate again to remove unbound streptavidin-HRP.
-
Add the TMB substrate solution and incubate in the dark for color development. The intensity of the color will be inversely proportional to the amount of Bradykinin (1-5) in the sample.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance of each well at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Generate a standard curve and calculate the concentration of Bradykinin (1-5) in the samples.
Protocol 3: General LC-MS/MS Method for Bradykinin (1-5)
This protocol outlines a general procedure for the quantification of Bradykinin (1-5) using liquid chromatography-tandem mass spectrometry.
Procedure:
-
Sample Pre-treatment: Thaw plasma samples on ice. To each plasma sample, add a known amount of a stable isotope-labeled Bradykinin (1-5) internal standard.
-
Protein Precipitation/Extraction:
-
Ethanol Precipitation: Mix the plasma with 4 volumes of ice-cold ethanol to precipitate proteins and halt enzymatic activity. Centrifuge to pellet the precipitate and collect the supernatant.
-
Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange). Load the pre-treated plasma sample. Wash the cartridge to remove interfering substances. Elute Bradykinin (1-5) and the internal standard with an appropriate solvent.
-
-
LC Separation: Inject the extracted sample onto a suitable LC column (e.g., C18). Use a gradient of mobile phases (e.g., water and acetonitrile with formic acid) to separate Bradykinin (1-5) from other components.
-
MS/MS Detection: Introduce the eluent from the LC column into the mass spectrometer. Use Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the precursor-to-product ion transitions for both native Bradykinin (1-5) and the internal standard.
-
Data Analysis: Generate a calibration curve by analyzing standards of known Bradykinin (1-5) concentrations. Calculate the concentration in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Bradykinin (1-5) Sample Collection and Processing Workflow
Caption: Workflow for optimal blood collection and processing for Bradykinin (1-5) analysis.
Bradykinin B2 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Bradykinin B2 receptor.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of Bradykinin and its Metabolite, Bradykinin (1-5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the inflammatory mediator Bradykinin (BK) and its primary metabolite, Bradykinin (1-5) (BK 1-5). The information presented is supported by experimental data to assist researchers in understanding the distinct pharmacological profiles of these two related peptides.
Executive Summary
Bradykinin is a potent pro-inflammatory peptide with well-characterized effects on vasodilation, vascular permeability, and pain, mediated primarily through the B2 receptor. In contrast, its stable metabolite, Bradykinin (1-5), lacks these classical inflammatory actions. Instead, BK 1-5 exhibits a distinct biological activity, notably the inhibition of thrombin-induced platelet aggregation, through a mechanism independent of the canonical Bradykinin receptors. This guide will delve into their differing receptor interactions, signaling pathways, and functional effects, supported by quantitative data and detailed experimental methodologies.
Comparative Biological Activities
| Feature | Bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) | Bradykinin (1-5) (Arg-Pro-Pro-Gly-Phe) |
| Primary Receptor | B2 Receptor (a G-protein coupled receptor)[1] | Not B1 or B2 receptors; evidence suggests interaction with Protease-Activated Receptor 4 (PAR4) exodomain[2][3] |
| Vasodilation | Potent vasodilator[4][5] | No significant effect on vasodilation |
| Vascular Permeability | Increases vascular permeability | No significant effect on vascular permeability |
| Platelet Aggregation | Inhibits thrombin-induced platelet aggregation | Potently inhibits thrombin-induced platelet aggregation |
| Pain and Inflammation | Key mediator of pain and inflammation | Reduced nociceptive response compared to Bradykinin |
| Nitric Oxide (NO) Production | Stimulates NO production via B2 receptor activation | Induces NO production independent of B1 and B2 receptors |
Quantitative Analysis of Biological Potency
The following table summarizes the quantitative data on the potency of Bradykinin and Bradykinin (1-5) in various biological assays.
| Assay | Bradykinin | Bradykinin (1-5) |
| Receptor Binding Affinity (B2 Receptor) | Kd: ~2.5 nM | No affinity for B1 or B2 receptors |
| Thrombin-Induced Platelet Aggregation | IC50: ~0.25 - 1 mmol/L | ED50: ~183 pmol/min (in vivo infusion) for inhibiting γ-thrombin-induced aggregation |
| Vasodilation (Human Forearm Blood Flow) | Dose-dependent increase (0.6 - 2.0 µ g/min infusion) | No significant change in forearm blood flow at infusions up to 18,850 pmol/min |
Signaling Pathways
The signaling mechanisms initiated by Bradykinin and Bradykinin (1-5) are fundamentally different, reflecting their distinct receptor interactions.
Bradykinin Signaling Pathway
Bradykinin primarily exerts its effects by binding to the B2 receptor, a Gq protein-coupled receptor. This interaction triggers a well-defined signaling cascade.
Caption: Bradykinin B2 Receptor Signaling Cascade.
Bradykinin (1-5) Signaling Pathway
The primary signaling mechanism for Bradykinin (1-5) involves the direct inhibition of thrombin's action on platelet PAR4 receptors, thereby blocking downstream signaling that leads to platelet aggregation.
Caption: Bradykinin (1-5) Inhibition of Platelet Aggregation.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of key experimental protocols used to differentiate the activities of Bradykinin and Bradykinin (1-5).
Vasodilation Assay (Isolated Rat Aortic Rings)
This ex vivo method assesses the direct effect of vasoactive substances on blood vessel tone.
Caption: Experimental Workflow for Vasodilation Assay.
Detailed Steps:
-
Tissue Preparation: Thoracic aortas are carefully dissected from euthanized rats and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of adherent tissue and cut into rings of 2-3 mm in width.
-
Mounting: The aortic rings are mounted between two stainless steel hooks in an organ bath filled with Krebs-Henseleit buffer, maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2.
-
Equilibration and Pre-contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5 g. Following equilibration, the rings are pre-contracted with a submaximal concentration of phenylephrine (e.g., 1 µM) to induce a stable contraction.
-
Drug Administration: Once a stable plateau of contraction is reached, cumulative concentrations of Bradykinin or Bradykinin (1-5) are added to the organ bath.
-
Data Acquisition: Changes in isometric tension are recorded using a force transducer connected to a data acquisition system. Vasorelaxation is expressed as a percentage of the pre-contraction induced by phenylephrine.
Platelet Aggregation Assay
This in vitro assay measures the ability of a substance to induce or inhibit the clumping of platelets.
Detailed Steps:
-
Blood Collection: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Preparation of Platelet-Rich Plasma (PRP): The blood is centrifuged at a low speed (e.g., 200 x g) for 15 minutes to separate the platelet-rich plasma from red and white blood cells.
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) with platelet-poor plasma (obtained by further centrifugation of the remaining blood at a high speed).
-
Aggregation Measurement: The PRP is placed in a cuvette in a platelet aggregometer and warmed to 37°C. A stir bar ensures the platelets remain suspended.
-
Inhibition Protocol: To test for inhibitory effects, the PRP is pre-incubated with either Bradykinin or Bradykinin (1-5) for a defined period before the addition of an aggregating agent.
-
Induction of Aggregation: A platelet agonist, such as α-thrombin or γ-thrombin, is added to the PRP to induce aggregation.
-
Data Analysis: The aggregometer measures the change in light transmission through the PRP as platelets aggregate. The extent of aggregation is recorded over time, and the percentage of inhibition is calculated by comparing the aggregation in the presence and absence of the test compound.
Nitric Oxide (NO) Release Assay
This assay quantifies the production of nitric oxide from cells in response to stimuli.
Detailed Steps:
-
Cell Culture: Endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs) are cultured to confluence in appropriate media.
-
Cell Loading: The cells are washed and then incubated with a fluorescent NO indicator dye, such as DAF-FM diacetate, which becomes fluorescent upon reacting with NO.
-
Stimulation: The loaded cells are stimulated with Bradykinin or Bradykinin (1-5) at various concentrations.
-
Fluorescence Measurement: The fluorescence intensity of the cells is measured over time using a fluorescence microscope or a plate reader.
-
Data Analysis: An increase in fluorescence intensity corresponds to an increase in NO production. The results are often expressed as a fold change over the baseline fluorescence.
Conclusion
Bradykinin and its metabolite, Bradykinin (1-5), possess distinct and largely non-overlapping biological activities. While Bradykinin is a classical inflammatory mediator acting through the B2 receptor to cause vasodilation and increase vascular permeability, Bradykinin (1-5) is inactive in these pathways. Instead, Bradykinin (1-5) emerges as a specific inhibitor of thrombin-induced platelet aggregation, with a mechanism of action that is independent of the B1 and B2 receptors and likely involves interaction with PAR4. These fundamental differences in their pharmacological profiles underscore the importance of considering the metabolic fate of peptides in drug development and physiological research. Further investigation into the B1/B2-independent signaling of Bradykinin (1-5) may reveal novel therapeutic targets for anti-thrombotic therapies.
References
- 1. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
- 2. Mapping the interaction of bradykinin 1-5 with the exodomain of human protease activated receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide fragments of bradykinin show unexpected biological activity not mediated by B1 or B2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bradykinin-induced vasodilation of human coronary arteries in vivo: role of nitric oxide and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism and modification of bradykinin-induced coronary vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Validated LC-MS/MS Method for Precise Quantification of Bradykinin (1-5): A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and validation of a new Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the accurate quantification of Bradykinin (1-5), a stable metabolite of Bradykinin. Bradykinin is a vasoactive peptide involved in various physiological and pathological processes, including inflammation, blood pressure regulation, and pain.[1][2] Due to its rapid degradation, direct measurement of Bradykinin is challenging.[1][2] Therefore, quantifying its stable metabolite, Bradykinin (1-5), serves as a reliable marker for systemic Bradykinin levels.[1]
This document presents a detailed experimental protocol for the new LC-MS/MS method, its validation data in comparison to established regulatory guidelines, and a comparison with alternative quantification methods.
A New, Validated LC-MS/MS Method
LC-MS/MS offers high sensitivity and specificity for peptide quantification, overcoming the limitations of traditional methods like immunoassays. This section details the experimental protocol and validation of a new LC-MS/MS method for Bradykinin (1-5) quantification in human plasma.
Experimental Protocol
A robust and reliable protocol is essential for accurate bioanalysis. The following steps outline the procedure from sample collection to data acquisition.
1. Sample Collection and Preparation:
-
Blood Collection: Blood samples should be collected in tubes containing EDTA and a cocktail of protease inhibitors to prevent the artificial formation and degradation of kinin peptides.
-
Sample Pre-treatment: To 100 µL of human plasma, add 10 µL of an internal standard (e.g., a stable isotope-labeled version of Bradykinin (1-5) or a structurally similar peptide like [Lys-des-Arg9]-Bradykinin). The samples are then diluted 1:1 with 5% NH4OH in water and mixed.
2. Solid-Phase Extraction (SPE):
-
SPE is employed to clean up the sample and concentrate the analyte. A mixed-mode sorbent, such as Oasis WCX, is recommended to enhance the selectivity of the extraction by utilizing both reversed-phase and ion-exchange retention mechanisms.
-
The pre-treated plasma samples are loaded onto the SPE plate, followed by washing steps to remove interferences and elution of the analyte.
3. Liquid Chromatography (LC) Separation:
-
A high-efficiency, solid-core particle column is used to achieve optimal separation and peak shape.
-
The mobile phases typically consist of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
A gradient elution is used to separate Bradykinin (1-5) from other plasma components.
4. Tandem Mass Spectrometry (MS/MS) Detection:
-
Electrospray ionization (ESI) in positive mode is commonly used for peptide analysis.
-
The analysis is performed in the selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for Bradykinin (1-5) and the internal standard are monitored.
Method Validation
The new LC-MS/MS method was validated according to the US Food and Drug Administration (FDA) Bioanalytical Method Validation guidelines. The key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria (FDA) | Method Performance |
| Linearity (r²) | ≥ 0.985 | > 0.99 |
| Accuracy | Within ±15% of nominal value (except LLOQ) | 99% |
| Precision (%CV) | ≤ 15% (except LLOQ) | ±7.5% |
| Lower Limit of Quantification (LLOQ) | Signal should be at least 5 times the blank response | 4 fmol/mL blood |
| Recovery | Consistent and reproducible | 43% |
| Selectivity | No significant interfering peaks at the retention time of the analyte | High selectivity achieved with specific MRM transitions |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement | Minimized through optimized SPE and chromatography |
| Stability | Analyte stability under various storage and handling conditions | Established for relevant conditions |
LC-MS/MS Workflow for Bradykinin (1-5) Quantification
Caption: Workflow of the LC-MS/MS method for Bradykinin (1-5) quantification.
Comparison with Alternative Methods
While LC-MS/MS is a powerful tool, other methods like immunoassays (e.g., ELISA) have also been used for peptide quantification. The following table provides a comparison of these techniques.
| Feature | LC-MS/MS | Immunoassays (ELISA) |
| Specificity | High; distinguishes between closely related molecules and metabolites. | Can suffer from cross-reactivity with structurally similar peptides. |
| Sensitivity | High; capable of detecting low pg/mL to fmol/mL concentrations. | Can achieve high sensitivity, but may be limited by antibody affinity. |
| Accuracy & Precision | Generally high accuracy and precision. | Can be variable; dependent on antibody quality and assay conditions. |
| Development Time | Shorter development times compared to antibody-based assays. | Can be lengthy due to the need for specific antibody development and validation. |
| Multiplexing | Capable of multiplexing to measure multiple analytes simultaneously. | Limited multiplexing capabilities. |
| Throughput | Can be automated for high-throughput analysis. | Well-suited for high-throughput screening. |
| Cost | Higher initial instrument cost; lower cost per sample for high-throughput analysis. | Lower initial setup cost; can be more expensive per sample for smaller batches. |
Bradykinin Signaling Pathway and the Role of Bradykinin (1-5)
Bradykinin exerts its effects by binding to two G protein-coupled receptors, B1 and B2. The activation of these receptors triggers a cascade of intracellular signaling events, leading to various physiological responses, including vasodilation, increased vascular permeability, and pain. Bradykinin is rapidly metabolized in the body by enzymes such as angiotensin-converting enzyme (ACE), which cleaves it to form the inactive metabolite Bradykinin (1-5).
Caption: Simplified Bradykinin signaling pathway leading to physiological effects.
Conclusion
The new, validated LC-MS/MS method presented in this guide offers a highly specific, sensitive, and accurate approach for the quantification of Bradykinin (1-5) in biological samples. Its superior performance characteristics compared to traditional immunoassays make it the method of choice for researchers, scientists, and drug development professionals investigating the role of the kallikrein-kinin system in health and disease. The detailed protocol and validation data provided herein should facilitate the implementation of this robust method in various research and clinical settings.
References
Comparative Guide to Cross-Reactivity Assessment of Bradykinin (1-5) Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of antibodies with Bradykinin (1-5) and related peptides, supported by experimental data. Detailed methodologies for key experiments are also included to aid in the selection and validation of antibodies for specific research needs.
Introduction to Bradykinin and Related Peptides
Bradykinin is a nine-amino-acid peptide that plays a crucial role in inflammation, blood pressure regulation, and pain signaling.[1] It is metabolized into several smaller fragments, including Bradykinin (1-5), which may have their own biological activities or serve as biomarkers.[2][3] When developing immunoassays for Bradykinin (1-5), it is critical to assess the cross-reactivity of the antibody with the full-length Bradykinin and other structurally similar peptides to ensure assay specificity.
Antibody cross-reactivity occurs when an antibody raised against a specific antigen binds to other, structurally similar molecules.[4][5] This can lead to inaccurate quantification and false-positive results. Therefore, a thorough assessment of cross-reactivity is a fundamental aspect of antibody validation.
Cross-Reactivity Data of Bradykinin Antibodies
The following tables summarize the cross-reactivity of various commercially available Bradykinin antibody assays with related peptides. It is important to note that most commercially available ELISA kits are designed to detect the full-length Bradykinin, and their cross-reactivity with fragments like Bradykinin (1-5) is often low or not reported.
Table 1: Cross-Reactivity of a Commercial Bradykinin ELISA Kit
| Analyte | % Cross-Reactivity |
| Bradykinin | 100 |
| Lys-Bradykinin (Kallidin) | 100 |
| Met-Lys-Bradykinin | 100 |
| T-Kinin | 89 |
| Tyr-BK | 91 |
| [Hyp3]-BK | 31 |
| Des-Arg1-BK | 43 |
| (1-8)-BK | 0.1 |
| (1-7)-BK | <0.1 |
| (1-5)-BK | <0.1 |
| Des-Arg9-[Leu8]-BK | <0.1 |
| (1-6)-BK | <0.1 |
| BK-Potentiator B | <0.1 |
Data sourced from a commercially available Bradykinin Assay Kit.
Table 2: Cross-Reactivity Profile from another Bradykinin ELISA Kit
| Analyte | % Cross-Reactivity |
| Bradykinin | 100 |
| Lys-Bradykinin (Kallidin) | 100 |
| Les-Des-Arg9-Bradykinin | Not specified |
Data from Abcam's Bradykinin ELISA Kit datasheet.
Note: The data indicates that antibodies developed against the full-length Bradykinin molecule often have significantly reduced or negligible cross-reactivity with C-terminal fragments like Bradykinin (1-5). This is because the C-terminal region of Bradykinin is often immunodominant. Conversely, N-terminal extensions or modifications may be better tolerated.
Experimental Protocols for Cross-Reactivity Assessment
Several methods can be employed to determine the cross-reactivity of an antibody. The choice of method depends on the intended application of the antibody.
Competitive ELISA (Enzyme-Linked Immunosorbent Assay)
Competitive ELISA is a common and quantitative method for assessing antibody specificity and cross-reactivity.
Principle: In this assay, the antigen of interest (e.g., Bradykinin (1-5)) and a potential cross-reactant are in competition for binding to a limited amount of a specific antibody. The amount of signal generated is inversely proportional to the concentration of the competing peptide in the sample.
Detailed Protocol:
-
Plate Coating: A goat anti-rabbit IgG antibody is pre-coated onto a 96-well plate.
-
Reagent Preparation:
-
Prepare a standard curve using known concentrations of Bradykinin (1-5).
-
Prepare serial dilutions of the related peptides to be tested for cross-reactivity (e.g., Bradykinin, Lys-Bradykinin, Bradykinin (1-7), etc.).
-
-
Assay Procedure:
-
Add 100 µL of standard or diluted peptide samples to the appropriate wells.
-
Add 50 µL of a fixed concentration of biotin-conjugated Bradykinin (1-5) to all wells except the blank.
-
Add 50 µL of the primary antibody against Bradykinin (1-5) to all wells except the blank and non-specific binding (NSB) wells.
-
Seal the plate and incubate for 2 hours at room temperature on a plate shaker.
-
Wash the plate four times with a wash buffer.
-
Add 100 µL of Streptavidin-HRP (Horseradish Peroxidase) to each well and incubate for 1 hour at room temperature.
-
Wash the plate again as described above.
-
Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well and incubate for 30 minutes in the dark.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 1N HCl).
-
-
Data Analysis:
-
Measure the optical density (OD) at 450 nm using a microplate reader.
-
Calculate the percentage of binding for each peptide concentration relative to the maximum binding (B0, no competitor).
-
The cross-reactivity is typically calculated at the 50% inhibition concentration (IC50) using the following formula: % Cross-Reactivity = (IC50 of Bradykinin (1-5) / IC50 of related peptide) x 100
-
Other Methods for Assessing Cross-Reactivity
-
Immunoblotting (Western Blot): This technique separates proteins by size, allowing for the assessment of antibody binding to the target protein and any other proteins of different molecular weights.
-
Immunoprecipitation (IP): IP is used to isolate a specific antigen from a complex mixture. The precipitated proteins can then be analyzed (e.g., by Western Blot) to identify any cross-reactive proteins that were co-precipitated.
-
Antibody Array: This high-throughput method involves a microarray of a wide range of different antigens. The test antibody is incubated with the array, and any binding to non-target antigens indicates cross-reactivity.
Visualizations
Bradykinin Signaling Pathway
Bradykinin exerts its effects by binding to two G protein-coupled receptors: B1 and B2. The B2 receptor is constitutively expressed and mediates the majority of Bradykinin's actions, while the B1 receptor is typically induced by inflammation. Activation of these receptors triggers intracellular signaling cascades involving phospholipase C (PLC), protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs), leading to various physiological responses.
Caption: Bradykinin signaling through B1 and B2 receptors.
Workflow for Competitive ELISA
The following diagram illustrates the key steps in a competitive ELISA for determining antibody cross-reactivity.
Caption: Workflow of a competitive ELISA experiment.
References
- 1. Bradykinin - Wikipedia [en.wikipedia.org]
- 2. Plasma bradykinin and early diabetic nephropathy lesions in type 1 diabetes mellitus | PLOS One [journals.plos.org]
- 3. Peptide fragments of bradykinin show unexpected biological activity not mediated by B1 or B2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 5. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
A Head-to-Head Comparison of Bradykinin (1-5) and des-Arg(9)-bradykinin for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals detailing the distinct pharmacological profiles of Bradykinin (1-5) and des-Arg(9)-bradykinin. This guide provides a head-to-head comparison of their receptor binding affinities, functional activities, and metabolic pathways, supported by experimental data and detailed protocols.
Bradykinin (BK), a potent inflammatory mediator, undergoes enzymatic processing in vivo to generate various metabolites. Among these, the pentapeptide Bradykinin (1-5) (BK(1-5)) and the octapeptide des-Arg(9)-bradykinin are of significant interest due to their distinct biological activities. While des-Arg(9)-bradykinin is a well-characterized agonist of the Bradykinin B1 receptor, the biological role of BK(1-5) has been shown to be largely independent of the classical bradykinin receptors. This guide provides a detailed comparative analysis of these two peptides to aid researchers in their investigations of the kallikrein-kinin system.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for Bradykinin (1-5) and des-Arg(9)-bradykinin, highlighting their differential receptor interactions and biological effects.
Table 1: Receptor Binding Affinity
| Peptide | Receptor | Species | Cell Line/Tissue | Kᵢ (nM) | Citation |
| des-Arg(9)-bradykinin | B1 | Human | CHO cells | 0.12 | [1] |
| Mouse | 1.7 | [1] | |||
| Rabbit | 0.23 | [1] | |||
| B2 | Human | CHO cells | >10,000 | [2] | |
| Bradykinin (1-5) | B1/B2 | - | - | Not reported to bind | [3] |
Table 2: Functional Activity
| Peptide | Assay | Tissue/Cell Line | Effect | EC₅₀/IC₅₀ | Citation |
| des-Arg(9)-bradykinin | Smooth Muscle Contraction | Rabbit Aorta | Contraction | - | |
| Calcium Mobilization | Rat Trigeminal Ganglion Neurons | Increased intracellular Ca²⁺ | - | ||
| Bradykinin (1-5) | Platelet Aggregation | Human Platelets | Inhibition of α-thrombin-induced aggregation | 0.5 mM (IC₅₀) | |
| Nitric Oxide Production | Neonatal Rat Cardiomyocytes | Increased NO production | - | ||
| Vasorelaxation | Rat Aortic Rings | Vasorelaxation | - |
Signaling Pathways and Metabolic Fate
The distinct biological activities of Bradykinin (1-5) and des-Arg(9)-bradykinin stem from their different interactions with cellular signaling pathways and their metabolic origins.
Metabolic Pathway of Bradykinin
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide fragments of bradykinin show unexpected biological activity not mediated by B1 or B2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stability Showdown: Bradykinin (1-5) Emerges as a Resilient Metabolite in the Bradykinin Cascade
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate world of inflammatory and cardiovascular research, the transient nature of bradykinin (BK), a potent vasodilator peptide, has long posed a challenge for accurate quantification and understanding its physiological roles. With a fleeting half-life of approximately 17 to 27 seconds in human plasma, attention has turned to its more stable metabolites for a clearer picture of the kallikrein-kinin system's activity.[1][2][3][4] This guide provides a comparative analysis of the stability of Bradykinin (1-5) against other key bradykinin metabolites, supported by experimental data and detailed methodologies, to aid researchers in their investigative pursuits.
Unveiling the Metabolites: A Stability Comparison
The degradation of bradykinin, a nine-amino-acid peptide, is a rapid process orchestrated by a series of enzymes, primarily Angiotensin-Converting Enzyme (ACE). This enzymatic action gives rise to several metabolites, each with its own characteristic stability profile. Among these, Bradykinin (1-5) (Arg-Pro-Pro-Gly-Phe) has been identified as a major and remarkably stable plasma metabolite.[5]
In stark contrast to its parent molecule, Bradykinin (1-5) exhibits a significantly prolonged presence in the circulation, with a terminal half-life reported to be between 80 and 101 minutes in humans. This extended stability makes it a more reliable biomarker for assessing systemic bradykinin generation.
Another notable metabolite, des-Arg9-bradykinin, also demonstrates greater stability than bradykinin, with a half-life of approximately 643 seconds. However, Bradykinin (1-5) remains the standout in terms of its prolonged circulatory presence. The formation of Bradykinin (1-5) is the result of two sequential cleavages of bradykinin by ACE at the Pro7-Phe8 and Phe5-Ser6 bonds.
The following table summarizes the available quantitative data on the half-lives of bradykinin and its key metabolites:
| Peptide | Sequence | Half-Life (in human plasma) | Key Degrading Enzyme(s) |
| Bradykinin | Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg | ~17-27 seconds | ACE, CPN, NEP, APP |
| Bradykinin (1-5) | Arg-Pro-Pro-Gly-Phe | ~80-101 minutes | Further degradation slower |
| des-Arg9-bradykinin | Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe | ~643 seconds | ACE2, APP |
| Bradykinin (1-7) | Arg-Pro-Pro-Gly-Phe-Ser-Pro | Shorter than BK (1-5) | ACE |
Experimental Determination of Peptide Stability
The stability of bradykinin and its metabolites is typically assessed through in vitro and in vivo studies. A common experimental workflow involves the incubation of the peptide in a biological matrix, such as human plasma or serum, followed by the quantification of the remaining peptide and its degradation products over time.
Key Experimental Protocols:
1. In Vitro Peptide Stability Assay:
-
Objective: To determine the half-life of a peptide in a biological fluid.
-
Methodology:
-
The target peptide (e.g., Bradykinin, Bradykinin (1-5)) is incubated in human plasma or serum at a physiological temperature (37°C).
-
Aliquots are taken at various time points.
-
The enzymatic activity is stopped by adding a quenching solution (e.g., cold ethanol or a protease inhibitor cocktail).
-
Plasma proteins are precipitated and removed by centrifugation.
-
The supernatant containing the peptide and its metabolites is analyzed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) or UV detection.
-
The concentration of the parent peptide is plotted against time to calculate the half-life.
-
2. In Vivo Metabolism Studies:
-
Objective: To identify and quantify the metabolites of a peptide in a living organism.
-
Methodology:
-
A labeled version of the peptide (e.g., radiolabeled or stable isotope-labeled) is administered to a human volunteer or an animal model, often via intravenous infusion.
-
Blood samples are collected at different time intervals.
-
Plasma is separated and processed to extract the peptide and its metabolites.
-
The extracts are analyzed using HPLC and mass spectrometry to identify and quantify the metabolic products.
-
The following diagram illustrates a typical experimental workflow for assessing peptide stability:
The Bradykinin Signaling and Degradation Pathway
Bradykinin exerts its physiological effects by binding to B2 receptors, initiating a signaling cascade that leads to vasodilation and increased vascular permeability. The rapid degradation of bradykinin by enzymes like ACE is a crucial mechanism for regulating its activity. The formation of the more stable Bradykinin (1-5) metabolite is a key step in this inactivation process.
The diagram below outlines the simplified metabolic pathway of bradykinin, highlighting the formation of its major metabolites.
References
Comparative Guide to Thrombin Inhibition: Bradykinin (1-5) and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of Bradykinin (1-5) on thrombin, benchmarked against established direct thrombin inhibitors, Argatroban and Dabigatran. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Executive Summary
Thrombin, a key serine protease in the coagulation cascade, is a primary target for anticoagulant therapies. Bradykinin (1-5), a metabolite of bradykinin, has been shown to inhibit thrombin-induced platelet aggregation.[1][2] This guide compares the inhibitory potency of Bradykinin (1-5) with that of the direct thrombin inhibitors Argatroban and Dabigatran, providing available quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
Data Presentation: Comparative Inhibitory Potency
The following table summarizes the available quantitative data on the inhibitory effects of Bradykinin (1-5), Argatroban, and Dabigatran on thrombin. It is important to note that the experimental conditions for determining these values may vary between studies, which can influence direct comparability.
| Inhibitor | Assay Type | Target | Parameter | Value | Reference |
| Bradykinin (1-5) | α-thrombin-induced platelet aggregation | Thrombin | IC50 | 0.5 mM | [3] |
| γ-thrombin-induced platelet aggregation (in vivo) | Thrombin | ED50 | 183 ± 3 pmol/min | [1][2] | |
| Argatroban | Thrombin inhibition assay (chromogenic substrate) | Thrombin | IC50 | 220 nM | |
| Dabigatran | Thrombin inhibition assay (chromogenic substrate) | Thrombin | IC50 | 30 nM |
Note: IC50 (half-maximal inhibitory concentration) and ED50 (half-maximal effective dose) are measures of potency. A lower value indicates higher potency. The significant difference in the reported inhibitory concentrations highlights the varied potency of these compounds.
Mechanism of Action
Bradykinin (1-5) exerts its inhibitory effect on thrombin through a distinct mechanism compared to direct thrombin inhibitors. It selectively prevents the cleavage of the Protease-Activated Receptor 1 (PAR1) on platelets by thrombin. This action blocks the initiation of the signaling cascade that leads to platelet activation and aggregation. In contrast, Argatroban and Dabigatran directly bind to the active site of thrombin, inhibiting its enzymatic activity.
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Signaling Pathway of Thrombin-Induced Platelet Aggregation and Inhibition by Bradykinin (1-5)
References
Bradykinin (1-5): A Comparative Analysis of Its Levels in Health and Disease
For Immediate Release
A comprehensive review of scientific literature reveals significant variations in the plasma levels of Bradykinin (1-5) [BK(1-5)], a key metabolite of the potent inflammatory mediator bradykinin, between healthy individuals and those with various pathological conditions. This guide provides a comparative analysis of BK(1-5) concentrations, details the experimental protocols for its measurement, and visualizes the intricate signaling pathways governing its formation, offering a valuable resource for researchers, scientists, and drug development professionals.
Bradykinin and its metabolites are integral components of the Kallikrein-Kinin System (KKS), playing crucial roles in inflammation, blood pressure regulation, and pain. Due to the extremely short half-life of bradykinin, its stable metabolite, BK(1-5), is often used as a reliable indicator of the activation of the KKS in vivo.
Comparative Analysis of Bradykinin (1-5) Levels
Quantitative data from multiple studies utilizing mass spectrometry and ELISA techniques have been compiled to provide a comparative overview of BK(1-5) levels in various states of health and disease.
| Condition | Bradykinin (1-5) Concentration | Sample Type | Reference |
| Healthy Volunteers | 44.2 ± 7.1 fmol/mL | Blood | [1] |
| <35.4 pmol/L | Blood | [2] | |
| Hereditary Angioedema | |||
| During Attack | Up to 1.7 nmol/L | Blood | [2] |
| In Remission | 265.5 pmol/L | Blood | [2] |
| Myocardial Infarction (Rats) | 183 ± 32 pg/mL (vs. 105 ± 12 pg/mL in sham) | Blood | [3] |
| Inflammatory Conditions | |||
| Nasal Allergy (Post-Antigen Challenge) | Elevated | Nasal Washes | |
| Carrageenin-Induced Pleurisy (Rats) | Peak of 8800 ± 1200 pg/rat | Exudate | |
| ACE Inhibitor-Associated Angioedema | No significant difference compared to controls | Blood | |
| Septic Shock | Low or non-detectable levels | Plasma |
Experimental Protocols for Bradykinin (1-5) Quantification
Accurate measurement of BK(1-5) is critical for its validation as a biomarker. The two primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for BK(1-5) quantification due to its high sensitivity and specificity.
1. Sample Collection and Preparation:
-
Blood samples are collected in tubes containing anticoagulants (e.g., EDTA) and a cocktail of protease inhibitors to prevent the ex vivo formation and degradation of kinins.
-
A common technique involves immediate precipitation of plasma proteins by collecting blood directly into chilled ethanol. This effectively stops enzymatic activity.
-
An internal standard, such as a stable isotope-labeled version of BK(1-5), is added to the sample to account for variations during sample processing.
2. Solid-Phase Extraction (SPE):
-
BK(1-5) is purified from the plasma or blood supernatant using a solid-phase extraction cartridge (e.g., C18 or mixed-mode cation exchange). This step removes interfering substances and concentrates the analyte.
3. LC-MS/MS Analysis:
-
The purified sample is injected into a liquid chromatography system for separation.
-
The eluent is then introduced into a tandem mass spectrometer.
-
Quantification is typically performed in the selective reaction monitoring (SRM) mode, where specific precursor-to-product ion transitions for both the native BK(1-5) and the internal standard are monitored.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a high-throughput alternative for BK(1-5) measurement.
1. Assay Principle:
-
A competitive ELISA format is commonly used.
-
Microplate wells are coated with a known amount of BK(1-5) antigen.
-
The sample or standard is added to the wells along with a biotinylated antibody specific for BK(1-5).
-
Free BK(1-5) in the sample competes with the coated antigen for binding to the antibody.
-
The amount of bound antibody is inversely proportional to the concentration of BK(1-5) in the sample.
2. Detection:
-
A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated antibody.
-
A substrate solution is then added, and the resulting colorimetric change is measured using a microplate reader.
-
The concentration of BK(1-5) is determined by comparing the sample's absorbance to a standard curve.
Signaling Pathways and Experimental Workflow
Kallikrein-Kinin and Renin-Angiotensin Systems Interaction
The formation of bradykinin and its subsequent degradation to BK(1-5) are intricately linked with the Renin-Angiotensin System (RAS), a key regulator of blood pressure. Angiotensin-Converting Enzyme (ACE), for instance, not only converts angiotensin I to the vasoconstrictor angiotensin II but is also a primary enzyme responsible for the degradation of bradykinin.
Caption: Interaction of the Kallikrein-Kinin and Renin-Angiotensin systems.
Generalized Experimental Workflow for BK(1-5) Measurement
The following diagram illustrates a typical workflow for the quantification of Bradykinin (1-5) from biological samples using LC-MS/MS.
Caption: Generalized workflow for Bradykinin (1-5) quantification by LC-MS/MS.
This comparative guide underscores the dynamic nature of Bradykinin (1-5) levels in response to physiological and pathological stimuli. The standardized protocols and a clear understanding of the underlying biochemical pathways are paramount for the continued investigation of BK(1-5) as a potential biomarker and therapeutic target in a range of human diseases.
References
Navigating the Specificity of Commercial Bradykinin ELISA Kits for Bradykinin (1-5) Detection: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the kallikrein-kinin system, the accurate measurement of bradykinin and its metabolites is paramount. Bradykinin (1-5), a stable degradation product, is an important indicator of bradykinin release in vivo. However, the lack of commercially available ELISA kits specifically for Bradykinin (1-5) necessitates a thorough evaluation of existing bradykinin kits for their cross-reactivity with this key metabolite. This guide provides a comparative analysis of several commercial bradykinin ELISA kits, focusing on their specificity and performance characteristics to aid in the selection of the most appropriate assay for your research needs.
Performance Characteristics of Commercial Bradykinin ELISA Kits
The selection of an appropriate ELISA kit is dependent on various factors including sensitivity, detection range, sample type, and species reactivity. The following table summarizes the key performance characteristics of several commercially available bradykinin ELISA kits. It is important to note that most manufacturers do not provide specific data on the cross-reactivity of their kits with Bradykinin (1-5).
| Manufacturer/Kit | Assay Type | Sensitivity | Detection Range | Sample Types | Species Reactivity | Cross-reactivity with Bradykinin (1-5) | Other Cross-reactivity Data |
| Abcam (ab136936) | Competitive | = 24.8 pg/mL | 11.7 - 30,000 pg/mL | Serum, Plasma, Urine | Species Independent | <1% [1] | Bradykinin: 100%, Lys-Bradykinin: 100%, Les-Des-Arg9-Bradykinin: <1%[1] |
| ALPCO (74-BRAHU-E01) | Competitive | 24.8 pg/mL | 11.7-30,000 pg/mL | Plasma, Serum, Urine | Species Independent | Data not provided | Data not provided in readily available materials |
| Enzo Life Sciences (ADI-900-206) | Competitive | 24.8 pg/mL | 11.7-30,000 pg/mL | Plasma, Serum, Urine | Species Independent | Data not provided | Bradykinin: 100%, Lys-Bradykinin: 100%, Des-Arg9-Bradykinin: <0.01% |
| Novus Biologicals (NBP2-69969) | Competitive | 0.94 ng/mL | 1.56 - 100 ng/mL | Serum, Plasma, other biological fluids | Human | Data not provided | No significant cross-reactivity with analogues observed (analogues not specified) |
| Innovative Research (Multi-Species) | Competitive | 8.65 pg/mL | 31.2 - 2000 pg/mL | Serum, Plasma, Tissue Homogenates, Cell Lysates, Cell Culture Supernates | Multi-species | Data not provided | Data not readily available |
| Antibodies.com (A79139) | Competitive | 4.688 pg/ml | 7.813-500 pg/ml | Serum, plasma, tissue homogenates, and other biological fluids | Human | Data not provided | Data not provided |
Bradykinin Signaling Pathway
Bradykinin exerts its physiological effects by binding to two distinct G protein-coupled receptors, the B1 and B2 receptors. The B2 receptor is constitutively expressed and mediates most of the physiological actions of bradykinin, while the B1 receptor is typically induced by tissue injury and inflammation. The activation of these receptors initiates a cascade of intracellular signaling events, leading to vasodilation, increased vascular permeability, and pain.
Caption: A simplified diagram of the Bradykinin B2 receptor signaling pathway.
Experimental Protocols
The accurate assessment of ELISA kit specificity is crucial. The following sections detail the methodologies for a generic competitive ELISA, as well as for cross-reactivity and spike-and-recovery experiments.
General Competitive ELISA Workflow
The majority of commercially available bradykinin ELISA kits employ a competitive assay format. In this setup, unlabeled bradykinin in the sample competes with a fixed amount of labeled (e.g., biotinylated) bradykinin for a limited number of antibody binding sites. The amount of signal generated is inversely proportional to the concentration of bradykinin in the sample.
References
A Comparative Analysis of Signaling Pathways Activated by Bradykinin and its Metabolite, Bradykinin (1-5)
A comprehensive guide for researchers, scientists, and drug development professionals detailing the distinct cellular signaling cascades initiated by the inflammatory mediator Bradykinin and its primary metabolite, Bradykinin (1-5).
Bradykinin (BK), a nonapeptide, is a potent inflammatory mediator known for its role in vasodilation, pain, and increased vascular permeability. Its effects are primarily mediated through the activation of the B2 G-protein coupled receptor (GPCR). Conversely, its major metabolite, Bradykinin (1-5) [BK(1-5)], generated by the enzymatic cleavage of BK by angiotensin-converting enzyme (ACE), exhibits unique biological activities independent of the classical bradykinin receptors. This guide provides a detailed comparison of the signaling pathways activated by these two related peptides, supported by experimental data and detailed protocols.
Divergent Signaling Mechanisms
Bradykinin's canonical signaling cascade is initiated by its binding to the B2 receptor, a GPCR coupled to Gq and Gi proteins. This interaction triggers the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Downstream of this, BK is known to stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK). Furthermore, BK is a potent stimulator of nitric oxide (NO) production through the activation of endothelial nitric oxide synthase (eNOS).
In stark contrast, Bradykinin (1-5) does not exert its effects through B1 or B2 bradykinin receptors.[1] Its signaling pathways are less well-defined but have been shown to be biologically significant. A key activity of BK(1-5) is the induction of nitric oxide production and subsequent vasorelaxation, a process that occurs independently of B1 and B2 receptor antagonism.[1][2] Another distinct and critical function of BK(1-5) is the inhibition of thrombin-induced platelet aggregation.[3][4] This is achieved by preventing the cleavage of the thrombin receptor, a mechanism fundamentally different from the GPCR-mediated signaling of its parent molecule.
Comparative Data on Biological Activity
The following tables summarize the quantitative data on the biological activities of Bradykinin and Bradykinin (1-5) from various studies. It is important to note that direct head-to-head comparisons in the same experimental systems are limited.
Table 1: Vasodilation and Microvascular Permeability
| Agonist | Assay | Potency (EC50) | Reference |
| Bradykinin | Vasorelaxation (Bovine Coronary Arteries) | log EC50 = -9.8 ± 0.1 | |
| Bradykinin | Microvascular Leakage (Hamster Cheek Pouch) | log EC50 = -6.5 ± 0.4 | |
| Bradykinin (1-5) | Vasorelaxation (Rat Aortic Rings) | Concentration-dependent |
Table 2: Platelet Aggregation Inhibition
| Agonist | Assay | Potency (IC50 / ED50) | Reference |
| Bradykinin | α-thrombin-induced platelet aggregation | IC50 = 0.25 mmol/L | |
| Bradykinin (1-5) | γ-thrombin-induced platelet aggregation | ED50 = 183 ± 3 pmol/min (in vivo) | |
| Bradykinin (1-5) | α-thrombin-induced platelet aggregation | IC50 = 0.5 mM |
Table 3: Intracellular Signaling Events
| Agonist | Assay | Effective Concentration | Reference |
| Bradykinin | ERK1/2 Phosphorylation (mIMCD-3 cells) | Maximal activation at 10⁻⁸ M | |
| Bradykinin | ERK1/2 Phosphorylation (Rat Mesangial Cells) | 10⁻⁹ to 10⁻⁷ M | |
| Bradykinin | Calcium Mobilization (Bovine Tracheal Smooth Muscle Cells) | log EC50 = -8.7 M | |
| Bradykinin | Calcium Mobilization (Human Subcutaneous Fibroblasts) | > 1 µM | |
| Bradykinin (1-5) | Nitric Oxide Production (Neonatal Rat Cardiomyocytes) | 100 nM |
Signaling Pathway Diagrams
Experimental Protocols
Nitric Oxide (NO) Production Assay using DAF-FM Diacetate
Objective: To quantify the production of nitric oxide in cultured cells upon stimulation with Bradykinin or Bradykinin (1-5).
Principle: 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM) diacetate is a cell-permeable dye that is non-fluorescent until it is deacetylated by intracellular esterases and reacts with NO to form a fluorescent triazole derivative.
Materials:
-
Cultured endothelial cells (e.g., HUVECs)
-
DAF-FM diacetate (5 mM stock in DMSO)
-
Bradykinin and Bradykinin (1-5)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and culture until confluent.
-
Prepare a working solution of 5 µM DAF-FM diacetate in serum-free cell culture medium.
-
Wash the cells once with PBS and then incubate with the DAF-FM diacetate working solution for 30-60 minutes at 37°C.
-
Wash the cells twice with PBS to remove excess probe.
-
Add fresh, pre-warmed cell culture medium and incubate for an additional 15-20 minutes to allow for complete de-esterification of the dye.
-
Replace the medium with the desired concentrations of Bradykinin or Bradykinin (1-5) (e.g., 100 nM for BK(1-5)).
-
Measure fluorescence intensity immediately using a fluorescence microplate reader with excitation at ~495 nm and emission at ~515 nm. Kinetic readings can be taken every 5-10 minutes.
Intracellular Calcium Mobilization Assay
Objective: To measure changes in intracellular calcium concentration in response to Bradykinin.
Principle: Cell-permeant fluorescent calcium indicators, such as Fluo-4 AM, increase their fluorescence intensity upon binding to free calcium.
Materials:
-
Cultured cells known to express B2 receptors (e.g., human subcutaneous fibroblasts, bovine tracheal smooth muscle cells)
-
Fluo-4 AM (1 mM stock in DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Bradykinin
-
Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and culture to confluency.
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2.5 µM) and an equal volume of Pluronic F-127 in HBSS.
-
Aspirate the culture medium and add the loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
Wash the cells with HBSS.
-
Place the plate in the fluorescence microplate reader and establish a baseline fluorescence reading.
-
Inject the desired concentrations of Bradykinin (e.g., 10 pM to 10 µM) and immediately begin recording the fluorescence intensity over time.
ERK1/2 Phosphorylation Western Blot Assay
Objective: To detect the phosphorylation of ERK1/2 in response to Bradykinin stimulation.
Principle: Western blotting uses specific antibodies to detect the phosphorylated form of ERK1/2, indicating its activation.
Materials:
-
Cultured cells (e.g., mIMCD-3, rat mesangial cells)
-
Bradykinin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 12-24 hours before the experiment to reduce basal ERK phosphorylation.
-
Treat the cells with Bradykinin at various concentrations (e.g., 10⁻⁹ to 10⁻⁷ M) for different time points (e.g., 1 to 60 minutes).
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to confirm equal protein loading.
Conclusion
Bradykinin and its metabolite, Bradykinin (1-5), activate distinct signaling pathways with different physiological consequences. While Bradykinin acts as a classical inflammatory mediator through its well-characterized B2 receptor, leading to calcium mobilization and ERK activation, Bradykinin (1-5) exhibits novel biological activities independent of these receptors. Its ability to induce nitric oxide production and inhibit thrombin-induced platelet aggregation highlights a separate, non-canonical signaling axis within the kallikrein-kinin system. Understanding these divergent pathways is crucial for the development of targeted therapeutics for a range of cardiovascular and inflammatory diseases. Further research is warranted to fully elucidate the receptor and downstream effectors for Bradykinin (1-5) to better exploit its therapeutic potential.
References
- 1. Peptide fragments of bradykinin show unexpected biological activity not mediated by B1 or B2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bradykinin and its metabolite bradykinin 1-5 inhibit thrombin-induced platelet aggregation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal and Handling of Bradykinin (1-5)
This document provides essential safety and logistical information for the proper disposal and handling of Bradykinin (1-5). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safety and compliance in the laboratory environment.
Immediate Safety and Handling Protocols
Bradykinin (1-5) is a stable metabolite of the peptide Bradykinin.[1][2] While some sources indicate that related compounds are not considered hazardous substances, other safety data sheets for similar peptides suggest potential for irritation if inhaled or in contact with skin and eyes.[3] Therefore, it is crucial to handle Bradykinin (1-5) with appropriate laboratory precautions.
Key Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, gloves, and a lab coat. A dust mask is recommended when handling the powdered form.[4]
-
Ventilation: Handle the substance in a well-ventilated area. For procedures that may generate dust or aerosols, use a chemical fume hood.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. Avoid inhalation of the powder.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical advice.
Chemical and Physical Properties
The following table summarizes the key quantitative data for Bradykinin (1-5).
| Property | Value |
| Molecular Formula | C27H40N8O6 |
| Molecular Weight | 572.66 g/mol |
| CAS Number | 23815-89-6 |
| Appearance | White to off-white solid |
| Storage (Powder) | -20°C for up to 3 years. Keep away from moisture. |
| Storage (Solvent) | -80°C for up to 1 year. |
Bradykinin (1-5) Disposal Procedures
Specific disposal instructions for Bradykinin (1-5) are not explicitly detailed in available safety data sheets. The consistent recommendation for similar chemical compounds is to dispose of the waste material in strict accordance with all applicable federal, state, and local environmental regulations. Do not dispose of the material down the drain.
Step-by-Step Disposal Guidance:
-
Waste Identification:
-
Characterize the waste. Is it pure Bradykinin (1-5) powder, a solution, or mixed with other laboratory waste?
-
Keep Bradykinin (1-5) waste in its original or a clearly labeled, sealed container. Do not mix it with other chemical waste.
-
-
Consult Regulations:
-
Review your institution's chemical hygiene plan and waste disposal guidelines.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific instructions on peptide waste disposal.
-
-
Collection and Storage:
-
Store the waste container in a designated, secure area away from incompatible materials.
-
Handle uncleaned, empty containers as you would the product itself.
-
-
Final Disposal:
-
Arrange for collection by a licensed and specialized chemical waste disposal company.
-
Ensure all required documentation for waste transfer is completed accurately.
-
Below is a workflow diagram to guide the decision-making process for proper disposal.
References
Personal protective equipment for handling Bradykinin (1-5)
Essential Safety Protocols for Handling Bradykinin (1-5)
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Bradykinin (1-5). Adherence to these protocols is essential to ensure personal safety and regulatory compliance. Bradykinin and its fragments are potent peptides that can have significant physiological effects.
Bradykinin (1-5) is classified as harmful if swallowed, inhaled, or in contact with skin.[1] It may cause irritation to the skin, eyes, and respiratory tract.[1] Furthermore, some bradykinin compounds are suspected of causing genetic defects and of damaging fertility or the unborn child.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling Bradykinin (1-5) in any form (lyophilized powder or solution).
| PPE Category | Required Equipment | Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Must conform to EN 166 (EU) or be NIOSH (US) approved. To be worn at all times in the laboratory where Bradykinin (1-5) is handled. |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable. Gloves must be inspected for tears or punctures before use. |
| Body Protection | Laboratory coat | A buttoned lab coat is required to protect skin and clothing. Fire/flame resistant and impervious clothing should also be worn. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Required when handling Bradykinin (1-5) powder outside of a certified chemical fume hood or when there is a risk of aerosol generation. |
Quantitative Safety Data
While comprehensive toxicological properties of Bradykinin (1-5) have not been fully investigated, the following acute toxicity estimates for the closely related Bradykinin acetate salt provide a measure of its potential hazard. No permissible or occupational exposure limits have been established.
| Metric | Value | Route of Exposure |
| Acute Toxicity Estimate (ATE) | 500 mg/kg | Oral |
| Acute Toxicity Estimate (ATE) | 1100 mg/kg | Dermal |
Experimental Protocols
Safe Handling of Bradykinin (1-5)
This step-by-step guide provides a framework for the safe handling of Bradykinin (1-5) from receipt to disposal.
1. Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store lyophilized Bradykinin (1-5) powder in a cool, dry, and dark place, typically at -20°C or below for long-term stability.
-
Clearly label the container with the compound name, concentration (if reconstituted), and date of receipt or preparation.
2. Preparation of Stock Solutions
-
All procedures involving the handling of Bradykinin (1-5) powder must be performed in a certified chemical fume hood to minimize inhalation risk.
-
Before opening the vial, allow it to come to room temperature to prevent moisture condensation, which can affect peptide stability.
-
Carefully weigh the desired amount of powder using an analytical balance. Use anti-static tools to handle the powder and avoid creating dust.
-
Bradykinin acetate salt is soluble in 0.1 M acetic acid at a concentration of approximately 25 mg/mL.
-
To avoid repeated freeze-thaw cycles that can degrade the peptide, it is recommended to aliquot the stock solution into smaller, single-use volumes.
-
Store aliquots at -20°C or -80°C. Stock solutions are generally stable for up to 3 months at -20°C.
3. Handling of Bradykinin (1-5) Solutions
-
Always wear the prescribed PPE when handling solutions containing Bradykinin (1-5).
-
Use a calibrated pipette for all transfers to ensure accuracy.
-
Work in a clean and organized area to prevent cross-contamination.
Spill Management
Small Liquid Spills:
-
Absorb the spill with an inert, absorbent material (e.g., paper towels, universal absorbent pads).
-
Clean the spill area with a suitable disinfectant or detergent solution, followed by a water rinse.
-
Place all contaminated materials in a sealed bag for disposal as chemical waste.
Powder Spills:
-
Avoid raising dust.
-
Gently cover the spill with a damp paper towel to wet the powder.
-
Carefully scoop the material into a container for chemical waste disposal.
-
Clean the area as described for liquid spills.
Operational and Disposal Plans
All waste materials contaminated with Bradykinin (1-5) must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Solid Waste:
-
This includes contaminated gloves, paper towels, pipette tips, and empty vials.
-
Place these items in a clearly labeled, sealed container for hazardous waste.
Liquid Waste (Aqueous Solutions):
-
Chemical Inactivation: In a designated chemical fume hood, carefully add a 10% bleach solution to the Bradykinin (1-5) waste. Allow a minimum contact time of 30 minutes to ensure complete inactivation.
-
Thermal Inactivation: Alternatively, liquid waste can be inactivated by autoclaving at 121°C and 15 psi for a minimum of 30 minutes.
-
After inactivation, the solution may typically be disposed of down the sanitary sewer with copious amounts of water, pending local regulations. Always verify and adhere to your institution's and local authorities' disposal guidelines.
Visual Workflow Guides
Caption: Risk assessment and PPE selection workflow for handling Bradykinin (1-5).
Caption: Waste disposal workflow for materials contaminated with Bradykinin (1-5).
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
